molecular formula C10H15NO2S B1662098 2-(4-Methylthiazol-5-yl)ethyl butyrate CAS No. 94159-31-6

2-(4-Methylthiazol-5-yl)ethyl butyrate

Cat. No.: B1662098
CAS No.: 94159-31-6
M. Wt: 213.3 g/mol
InChI Key: GDRZNYCKSKHESZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl butanoate belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 2-(4-Methyl-5-thiazolyl)ethyl butanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(4-methyl-5-thiazolyl)ethyl butanoate is primarily located in the membrane (predicted from logP). 2-(4-Methyl-5-thiazolyl)ethyl butanoate has a nutty and roasted taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO2S/c1-3-4-10(12)13-6-5-9-8(2)11-7-14-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRZNYCKSKHESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240862
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.106-1.112
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94159-31-6
Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Record name 2-(4-methylthiazol-5-yl)ethyl butyrate
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Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL BUTANOATE
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Record name 2-(4-Methyl-5-thiazolyl)ethyl butanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Aromatic & Therapeutic Potential of a Unique Thiazole Ester

Welcome to a comprehensive exploration of 2-(4-methylthiazol-5-yl)ethyl butyrate, a fascinating heterocyclic ester with significant applications in the flavor, fragrance, and potentially, the pharmaceutical industries. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis and characterization of this compound. As a senior application scientist, my objective is not merely to present a protocol but to provide a foundational understanding of the chemical principles at play, empowering you to not only replicate but also innovate. We will journey through the logic of its synthesis, the intricacies of its characterization, and the potential that lies within its molecular structure.

Introduction to this compound: A Molecule of Interest

This compound, also known by synonyms such as Sulfurol butyrate, is a volatile organic compound that possesses a characteristic nutty and roasted aroma.[1][2] This has led to its use as a flavoring agent in the food industry.[3][4] The core of this molecule is the thiazole ring, a sulfur and nitrogen-containing heterocycle that is a key structural motif in many biologically active compounds, including vitamin B1 (thiamine).[5] The presence of the thiazole moiety imparts a unique chemical character and potential for further chemical modification, making it a valuable intermediate in organic synthesis.[4]

This guide will focus on the laboratory-scale synthesis of this compound via the Fischer esterification of its parent alcohol, 2-(4-methylthiazol-5-yl)ethanol (commonly known as Sulfurol), with butyric acid. We will then delve into the critical analytical techniques required to confirm the structure and purity of the synthesized ester.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 94159-31-6[1][2][3][6]
Molecular Formula C₁₀H₁₅NO₂S[1][2][3]
Molecular Weight 213.30 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 307-308 °C at 760 mmHgThe Good Scents Company
Solubility Soluble in alcohol, insoluble in water[1]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most direct and classical approach to synthesizing this compound is through the Fischer esterification. This acid-catalyzed condensation reaction joins a carboxylic acid (butyric acid) and an alcohol (2-(4-methylthiazol-5-yl)ethanol) to form an ester and water.

The Fischer Esterification: A Time-Tested Reaction

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed. In this protocol, we will utilize an excess of butyric acid.

Experimental Protocol

Materials:

  • 2-(4-methylthiazol-5-yl)ethanol (Sulfurol)

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-(4-methylthiazol-5-yl)ethanol and a molar excess (typically 2-3 equivalents) of butyric acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel containing diethyl ether and water. Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid), water, and finally, brine.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Mechanistic Rationale

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The sulfuric acid catalyst protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic. The alcohol, 2-(4-methylthiazol-5-yl)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification cluster_reactants Reactants cluster_process Synthesis Workflow cluster_product Product Reactant1 2-(4-methylthiazol-5-yl)ethanol Step1 Mixing & Catalyst Addition (H₂SO₄) Reactant1->Step1 Reactant2 Butyric Acid Reactant2->Step1 Step2 Reflux (2-4 hours) Step1->Step2 Step3 Work-up & Extraction Step2->Step3 Step4 Washing & Drying Step3->Step4 Step5 Solvent Removal Step4->Step5 Step6 Purification (Vacuum Distillation) Step5->Step6 Product This compound Step6->Product

References

physicochemical properties of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate

Introduction

This compound, also known by synonyms such as sulfuryl butyrate and 5-(2-Butyryloxyethyl)-4-methylthiazole, is a versatile heterocyclic compound recognized for its distinct sensory characteristics and applications across various industries.[1][2][3] Its molecular structure features a butyrate ester linked to a 4-methylthiazole ring via an ethyl bridge. This unique combination of a sulfur- and nitrogen-containing aromatic thiazole ring and a short-chain fatty acid ester gives rise to its characteristic nutty, toasted, and meaty aroma profile.[2]

Primarily utilized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products, this compound enhances the sensory appeal of consumer goods.[1][3] Beyond its organoleptic properties, it serves as a valuable building block and research chemical in the field of organic synthesis and is explored for its potential as an intermediate in the development of new pharmaceutical agents.[1][4] This guide provides a detailed examination of its physicochemical properties, a robust protocol for its synthesis and characterization, and an overview of its primary applications and safety considerations.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior and suitability for various applications. These properties have been compiled from various chemical data repositories and are summarized below for ease of reference.

PropertyValueSource(s)
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[3][5]
CAS Number 94159-31-6[1][3][4]
Molecular Formula C₁₀H₁₅NO₂S[1][5][]
Molecular Weight 213.30 g/mol [1][3][5]
Appearance Colorless to yellow, clear liquid[1][2][7]
Odor Nutty, toasted, roasted, meaty[2][8]
Density 1.11 - 1.118 g/cm³ at 25 °C[1][2][7][8]
Boiling Point 136 °C at 4 mmHg[1][5][7]
Refractive Index 1.496 - 1.510 at 20 °C[1][2][8]
Flash Point 139.44 °C (283.00 °F)[2][7]
Solubility Soluble in non-polar solvents and ethanol; insoluble in water.[7][8]
Purity ≥ 98% (by GC)[1]
Topological Polar Surface Area (TPSA) 67.4 Ų[3][8]
XLogP3 2.2 - 2.34[3][7]
Storage Store at room temperature in a dry, well-ventilated place.[1][8]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyric acid derivative. The following protocol describes a standard laboratory procedure using butyryl chloride for its high reactivity, which facilitates a complete and rapid reaction.

Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the reaction between an alcohol (2-(4-methylthiazol-5-yl)ethanol) and an acyl chloride (butyryl chloride). This is a highly efficient method for ester formation because the chloride ion is an excellent leaving group, and the reaction is generally irreversible. A mild base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(4-methylthiazol-5-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

    • Add triethylamine (1.2 eq) to the solution to act as a base.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve butyryl chloride (1.1 eq) in anhydrous DCM (2 volumes) and add it to the dropping funnel.

    • Add the butyryl chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting alcohol.

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound as a clear liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Combine Alcohol & Triethylamine in DCM cooling 2. Cool to 0°C reagents->cooling addition 3. Add Butyryl Chloride Dropwise cooling->addition stirring 4. Stir at Room Temp (Monitor by TLC) addition->stirring quench 5. Quench with Water stirring->quench extract 6. Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Flash Chromatography concentrate->purify final_product This compound purify->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized product, a combination of chromatographic and spectroscopic techniques is essential. Purity is typically assessed using Gas Chromatography (GC), while structural confirmation is achieved through spectroscopic methods.

Protocol for Analytical Validation

Causality: This workflow establishes a self-validating system. GC provides quantitative data on purity by separating the target compound from any residual starting materials or byproducts. Mass Spectrometry (MS), often coupled with GC (GC-MS), confirms the molecular weight. Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's carbon-hydrogen framework, confirming its precise structure and connectivity. Infrared (IR) spectroscopy identifies the key functional groups, specifically the characteristic ester carbonyl (C=O) stretch, providing orthogonal validation of the structure.

  • Gas Chromatography (GC) for Purity Assessment:

    • Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

    • Column: HP-5 (or similar non-polar) capillary column (30 m x 0.25 mm x 0.25 µm).

    • Method:

      • Injector Temperature: 250 °C.

      • Detector Temperature: 280 °C.

      • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Sample Prep: Prepare a 1 mg/mL solution of the compound in dichloromethane.

    • Analysis: Inject 1 µL and integrate the resulting peaks. Purity is calculated as the area of the product peak divided by the total area of all peaks. A purity of ≥98% is standard.[1]

  • Mass Spectrometry (MS) for Molecular Weight Confirmation:

    • Utilize a GC-MS system to obtain an electron ionization (EI) mass spectrum.

    • Expected Result: The molecular ion peak [M]⁺ should be observed at m/z = 213.3, confirming the molecular weight.[3][5][] Fragmentation patterns corresponding to the loss of the butyrate group or parts of the ethyl chain would further validate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Dissolve the sample in deuterated chloroform (CDCl₃).

    • ¹H NMR: Expect characteristic signals for the ethyl protons of the butyrate chain, the methylene protons of the ethyl bridge, the methyl group on the thiazole ring, and the thiazole proton.

    • ¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, carbons of the thiazole ring, and aliphatic carbons.

  • Infrared (IR) Spectroscopy for Functional Group Identification:

    • Analyze a thin film of the neat liquid on a salt plate.

    • Expected Result: A strong, characteristic absorption band around 1735 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other bands will confirm the presence of C-H, C-N, and C-S bonds.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation gc Gas Chromatography (GC) gcms GC-Mass Spectrometry (GC-MS) gc->gcms purity_check Purity ≥ 98%? gc->purity_check mw_check Correct MW? gcms->mw_check nmr NMR Spectroscopy (¹H and ¹³C) ir Infrared (IR) Spectroscopy nmr->ir structure_check Correct Structure? ir->structure_check start Synthesized Product start->gc start->gcms start->nmr start->ir purity_check->mw_check Yes mw_check->nmr Yes final Validated Product structure_check->final Yes

Caption: Workflow for the analytical validation of the final product.

Applications

The distinct properties of this compound make it a valuable compound in several commercial and research sectors.

  • Flavor and Fragrance Industry: This is the primary application. It is used as a flavoring agent in foods and beverages to impart nutty and savory notes.[1][3] The Flavor and Extract Manufacturers Association (FEMA) recognizes it for its nutty flavor profile.[3] In perfumery and personal care products, its pleasant and stable aroma makes it a desirable ingredient.[1]

  • Research and Development: It is classified as a useful research chemical.[4] Its structure makes it a versatile building block for more complex molecules in organic synthesis.[1]

  • Pharmaceutical and Cosmetic Applications: The compound can serve as an intermediate in the synthesis of pharmaceuticals.[1] In cosmetics, it is incorporated not only for its fragrance but also for potential skin-conditioning properties.[1]

Safety and Handling

While specific toxicological data for this compound is not extensively published, safety precautions should be based on compounds with similar structures, such as other esters and thiazole derivatives. Safety Data Sheets (SDS) for related chemicals like ethyl butyrate indicate that it should be handled with care.[9][10][11]

  • Hazards: Assumed to be a flammable liquid.[9][10] May cause skin irritation and respiratory irritation upon exposure.[9][11] Vapors may form explosive mixtures with air at elevated temperatures.[10]

  • Handling:

    • Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[9][11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

    • Ground all equipment when transferring to prevent static discharge.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[11]

References

Spectroscopic Characterization of 2-(4-methylthiazol-5-yl)ethyl Butyrate: An Integrated NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4-methylthiazol-5-yl)ethyl butyrate, a significant compound in the flavor and fragrance industry, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document outlines the fundamental principles behind each technique, presents detailed, field-tested experimental protocols, and offers an in-depth interpretation of the spectral data. The synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and EI-MS allows for an unambiguous confirmation of the molecular structure, providing researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of similar heterocyclic esters. The causality behind experimental choices is explained, and all claims are supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction to this compound

Chemical Structure and Properties

This compound is an organic compound featuring a thiazole ring, a common heterocycle in medicinal chemistry and natural products.[1] Its structure consists of a butyrate ester linked via an ethyl group to the 5-position of a 4-methylthiazole ring. This compound is a colorless to pale yellow liquid with a nutty and roasted aroma, contributing to its use in the flavor and fragrance industry.[2]

Molecular Formula: C₁₀H₁₅NO₂S[3] Molecular Weight: 213.30 g/mol [3] IUPAC Name: 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[3]

Significance and Applications

The unique sensory properties of this compound make it a valuable flavoring agent in various food products and a component in fragrance formulations.[2] Thiazole derivatives, in general, are of significant interest in drug discovery due to their diverse pharmacological activities.[4] A thorough understanding of the spectroscopic properties of this molecule is crucial for quality control in industrial applications and for the identification and characterization of new, structurally related compounds in research settings.

Rationale for Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of organic molecules.

  • NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • IR spectroscopy identifies the functional groups present.

  • Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern.

By combining these three techniques, a comprehensive and self-validating chemical profile of this compound can be established.

Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common experiments. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about its position within the molecule. Coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] Different functional groups have characteristic absorption frequencies, allowing for their identification.[6] For this compound, key functional groups include the ester carbonyl (C=O) and the C-O bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the molecule.[7] This fragmentation is often predictable and provides valuable structural information.[8] Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.[9][10]

Experimental Protocols

Sample Preparation

For NMR Spectroscopy:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11][12]

  • Transfer the solution to a clean 5 mm NMR tube.[13]

  • Ensure the sample height in the tube is between 40-50 mm for optimal shimming.[12][14]

For IR Spectroscopy (ATR-FTIR):

  • Place a small drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[15]

  • Ensure complete coverage of the crystal surface.

  • Acquire the spectrum without further sample preparation.

For Mass Spectrometry (GC-MS with EI source):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source. The GC will separate the compound from any impurities before it enters the MS.[16]

NMR Spectroscopy (¹H NMR, ¹³C NMR) Acquisition
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

IR Spectroscopy (ATR-FTIR) Acquisition
  • Instrument: FTIR Spectrometer with a diamond ATR accessory

  • Mode: Attenuated Total Reflectance

  • Spectral Range: 4000-400 cm⁻¹[17]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[17]

Mass Spectrometry (EI-MS) Acquisition
  • Instrument: GC-MS system

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[18]

  • Mass Range: m/z 40-400

  • GC Column: Standard non-polar column (e.g., DB-5ms)

  • Injection Mode: Split

Spectral Data Analysis and Interpretation

¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6s1HH-2 (thiazole ring)
~4.3t2H-O-CH ₂-CH₂-
~3.1t2H-O-CH₂-CH ₂-
~2.4s3H-CH ₃ (thiazole ring)
~2.2t2H-C(=O)-CH ₂-CH₂-CH₃
~1.6sextet2H-C(=O)-CH₂-CH ₂-CH₃
~0.9t3H-C(=O)-CH₂-CH₂-CH

The proton on the thiazole ring (H-2) is expected to be the most downfield due to the electron-withdrawing nature of the nitrogen and sulfur atoms. The aromatic protons of thiazole derivatives typically resonate between 7.27 and 8.77 ppm.[1]

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~173-C =O (ester)
~150C-2 (thiazole ring)
~148C-4 (thiazole ring)
~128C-5 (thiazole ring)
~64-O-C H₂-CH₂-
~36-C(=O)-C H₂-CH₂-CH₃
~28-O-CH₂-C H₂-
~18-C(=O)-CH₂-C H₂-CH₃
~15-C H₃ (thiazole ring)
~13-C(=O)-CH₂-CH₂-C H₃

The carbonyl carbon of the ester is the most downfield signal. The carbons of the thiazole ring will appear in the aromatic region. The chemical shifts of thiazole ring carbons can vary depending on the substituents.[19]

IR Spectrum Analysis

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)

The most characteristic peak will be the strong absorbance around 1735 cm⁻¹ for the ester carbonyl group. Saturated esters typically show a C=O absorbance at this position.[6] The C=O stretching frequency for ethyl butyrate is observed at 1740 cm⁻¹.[20]

Mass Spectrum Analysis

The EI mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺•):

  • m/z = 213, corresponding to the molecular weight of C₁₀H₁₅NO₂S.[3]

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

    • Loss of the butoxy group (-OCH₂CH₂-thiazole) to give an acylium ion at m/z = 71 .

    • Loss of the propyl group (-CH₂CH₂CH₃) to give a fragment at m/z = 170 .

  • McLafferty Rearrangement: This is a common fragmentation for esters with a γ-hydrogen.[10]

    • This would lead to the formation of a radical cation with m/z = 128 and the neutral loss of propene (C₃H₆).

  • Cleavage of the Ethyl Linker:

    • Cleavage between the ethyl group and the thiazole ring can produce a fragment at m/z = 112 (methylthiazole-CH₂⁺).

Integrated Spectroscopic Profile

Correlating Data from NMR, IR, and MS

The combination of the three spectroscopic techniques provides a powerful and self-consistent confirmation of the structure of this compound.

  • MS confirms the molecular formula C₁₀H₁₅NO₂S with a molecular ion peak at m/z 213.

  • IR confirms the presence of an ester functional group (C=O stretch at ~1735 cm⁻¹) and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, showing the connectivity of the butyrate chain, the ethyl linker, and the 4-methylthiazole ring. The chemical shifts and coupling patterns are consistent with the proposed structure.

Confirmation of the Molecular Structure

The data from each spectroscopic method corroborates the others, leading to an unambiguous identification. For instance, the butyrate moiety identified by the characteristic fragments in MS (e.g., m/z 71) is consistent with the signals for a propyl group and a carbonyl carbon in the NMR spectra, and the strong C=O stretch in the IR spectrum. Similarly, the thiazole portion of the molecule is confirmed by the aromatic signals in the NMR and the nitrogen and sulfur atoms required to match the molecular formula from the MS data.

Workflow Diagram

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Groups (C=O, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and validated chemical signature for this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a benchmark for its identification and characterization. This integrated approach, grounded in the fundamental principles of each technique and supported by robust experimental protocols, exemplifies a best-practice methodology for the structural elucidation of small organic molecules in both academic and industrial research environments.

References

The Synthetic Chemist's Guide to Thiazole Derivatives: A Core Component in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in a vast array of FDA-approved drugs and clinical candidates.[1][2][3][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7] This guide provides a comprehensive overview of the principal synthetic routes to this vital heterocyclic system, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

The Enduring Legacy of Classical Syntheses

The foundational methods for constructing the thiazole core, developed over a century ago, remain highly relevant in contemporary organic synthesis due to their reliability and broad substrate scope.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for thiazole synthesis.[8][9] It involves the condensation of an α-halocarbonyl compound with a thioamide.[3][8][10] The inherent simplicity and typically high yields contribute to its widespread use.[8][11]

Causality Behind Experimental Choices: The selection of the α-halocarbonyl and thioamide components directly dictates the substitution pattern of the resulting thiazole. The reaction is robust and tolerates a wide variety of functional groups on both starting materials, allowing for the generation of diverse libraries of compounds for biological screening. The choice of solvent is often a lower alcohol, such as ethanol or methanol, to facilitate the dissolution of the reactants and the subsequent precipitation of the product.[11]

Reaction Mechanism: The synthesis proceeds via a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.[8]

Hantzsch_Mechanism cluster_workflow Hantzsch Thiazole Synthesis Workflow reagents α-Haloketone + Thioamide intermediate1 SN2 Adduct reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [11]

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

ReactantMolecular Weight ( g/mol )Amount (mmol)Mass (g)
2-Bromoacetophenone199.055.00.995
Thiourea76.127.50.571
Methanol32.04-5 mL

Table 1: Reagents for the Synthesis of 2-Amino-4-phenylthiazole.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with various sulfur-containing reagents like carbon disulfide, dithioacids, or isothiocyanates.[1][12][13] This method is particularly valuable as it proceeds under mild, often aqueous, conditions at room temperature.[12]

Causality Behind Experimental Choices: The choice of the sulfur-containing reagent is critical in determining the substituent at the 2-position of the thiazole ring. For instance, using carbon disulfide leads to the formation of 5-amino-2-mercaptothiazoles.[1] The mild reaction conditions make this method suitable for substrates with sensitive functional groups.

Reaction Mechanism: The mechanism begins with the nucleophilic attack of the nitrogen atom of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. A series of tautomerization and cyclization steps, followed by the elimination of a small molecule, leads to the formation of the 5-aminothiazole ring.[12]

Cook_Heilbron_Mechanism cluster_workflow Cook-Heilbron Synthesis Workflow reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Thiolate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization MCR_Workflow cluster_reactants Starting Materials A Component A Product Thiazole Derivative A->Product One-Pot Reaction B Component B B->Product One-Pot Reaction C Component C C->Product One-Pot Reaction

References

An In-depth Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate: From Synthesis to Sensory Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylthiazol-5-yl)ethyl butyrate, a significant heterocyclic flavor compound. The document delineates its chemical identity, physicochemical properties, and its pivotal role in the flavor and fragrance industry. A detailed exploration of its synthesis, rooted in the principles of esterification, is presented, alongside a discussion of the broader historical context of thiazole derivatives in flavor chemistry. Furthermore, this guide addresses the compound's regulatory status, organoleptic properties, and established applications, offering a valuable resource for professionals in flavor science, organic synthesis, and product development.

Introduction: The Significance of a Potent Flavorant

This compound is a specialty chemical renowned for its potent and characteristic nutty and roasted aroma, with nuances of meaty and toasted notes.[1][2] As a member of the thiazole family, this compound's value lies in its ability to impart complex and savory flavor profiles to a wide array of food and beverage products.[3] Its thiazole ring structure is a key contributor to its aromatic properties and stability.[3] Beyond its primary application in the flavor industry, it also serves as a versatile research chemical and an intermediate in the synthesis of pharmaceuticals.[3][4] This guide aims to provide a detailed technical understanding of this compound, from its molecular origins to its practical applications.

Discovery and Historical Development: A Product of Flavor Chemistry Evolution

While the specific date and discoverer of this compound are not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of thiazole compounds as vital components of food flavors. The historical development of such compounds is rooted in the study of the Maillard reaction and the thermal degradation of thiamine (Vitamin B1), both of which are fundamental processes in the formation of flavor in cooked foods.

The scientific community's understanding of flavor chemistry burgeoned in the mid-20th century with the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS), which enabled the identification of trace volatile compounds responsible for aroma. Thiazoles were consistently identified as key contributors to the savory and meaty flavors developed during cooking. This foundational knowledge spurred synthetic chemists to create novel thiazole derivatives to replicate and enhance these desirable flavor profiles in processed foods. The synthesis of this compound can be seen as a logical progression in this field, combining the characteristic thiazole moiety with a butyrate ester to achieve a specific and potent flavor profile.

Physicochemical and Organoleptic Properties

A thorough understanding of the physicochemical and organoleptic properties of this compound is essential for its effective application.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms Butyric acid 2-(4-methylthiazol-5-yl)ethyl ester, 5-(2-Butyryloxyethyl)-4-methylthiazole, Surfurol butyrate[1][3][5]
CAS Number 94159-31-6[3][5]
Molecular Formula C₁₀H₁₅NO₂S[3][5]
Molecular Weight 213.30 g/mol [3][5]
Appearance Colorless to pale yellow liquid[3][5]
Odor Profile Roasted, nutty, meaty, toasted[1][2]
Density 1.118 g/cm³[]
Boiling Point 136°C at 4 mmHg[3]
Refractive Index 1.4980 to 1.5020 at 20°C
Solubility Soluble in non-polar solvents and ethanol; insoluble in water.[5]

Synthesis and Manufacturing

The primary route for the industrial synthesis of this compound is through the esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyrylating agent, typically butyric anhydride or butyryl chloride.

General Synthesis Pathway

The synthesis is a two-step process:

  • Formation of the Thiazole Alcohol Precursor: The synthesis of the key intermediate, 2-(4-methylthiazol-5-yl)ethanol, is a critical first step.

  • Esterification: The subsequent esterification of this alcohol with a butyrylating agent yields the final product.

Experimental Protocol: A Representative Esterification

Objective: To synthesize this compound via esterification.

Materials:

  • 2-(4-methylthiazol-5-yl)ethanol

  • Butyric anhydride

  • Pyridine (or another suitable base/catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-methylthiazol-5-yl)ethanol in a suitable solvent such as diethyl ether.

  • Addition of Reagents: While stirring, add pyridine to the solution. Pyridine acts as a catalyst and an acid scavenger.

  • Esterification Reaction: Slowly add butyric anhydride to the stirred solution. The reaction is typically exothermic, so the addition rate may need to be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted butyric anhydride and butyric acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Causality Behind Experimental Choices:

  • Butyric Anhydride: Chosen as the acylating agent for its high reactivity. Butyryl chloride is an alternative but generates corrosive HCl as a byproduct.

  • Pyridine: Acts as a nucleophilic catalyst and also neutralizes the butyric acid byproduct, driving the equilibrium towards the product.

  • Aqueous Work-up: The washing steps are crucial for removing impurities. The sodium bicarbonate wash is specifically to neutralize and remove acidic components.

  • Vacuum Distillation: This purification technique is suitable for high-boiling liquids and prevents thermal degradation of the product.

Industrial Manufacturing Considerations

For large-scale production, process optimization would focus on:

  • Catalyst Selection: Investigating more efficient and recyclable catalysts to replace pyridine.

  • Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

  • Purification Methods: Exploring more cost-effective and scalable purification techniques.

  • Waste Management: Developing environmentally friendly methods for waste disposal.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the ester carbonyl group.

Applications in Flavor and Fragrance

The primary application of this compound is as a flavoring agent in the food and beverage industry.[3] Its potent nutty and roasted flavor profile makes it a valuable component in:

  • Savory Flavors: It is used to enhance the meaty and savory notes in processed foods such as soups, sauces, and snack seasonings.

  • Baked Goods: In baked goods, it can contribute to a toasted or nutty crust flavor.[1]

  • Nut-Free Products: It can be used to impart a nutty flavor to products for consumers with nut allergies.

  • Beverages: In certain beverages, it can add complexity and a roasted character.

The typical use levels are in the parts-per-million (ppm) range, a testament to its high flavor intensity.[1]

Regulatory and Safety Information

This compound has been evaluated by major international regulatory bodies for its safety as a flavoring ingredient.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has declared this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance. Its FEMA number is 4277.[1][5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance (JECFA number: 1753) and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[5]

As with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Conclusion

This compound stands as a significant and versatile compound in the arsenal of flavor chemists. Its development is a direct result of the scientific pursuit to understand and replicate the complex flavors generated during cooking. While the specific historical details of its discovery remain elusive, its chemical properties, synthesis, and applications are well-established. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this potent flavorant, enabling them to leverage its unique properties in their respective fields. Continued research into novel applications and more sustainable synthesis methods will undoubtedly ensure the continued importance of this and other thiazole derivatives in the future.

References

A Toxicological and Safety Evaluation of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive toxicological and safety assessment of 2-(4-methylthiazol-5-yl)ethyl butyrate, a flavoring substance used in the food industry. The evaluation synthesizes data on its chemical properties, metabolism, and the results of key toxicological studies, including genotoxicity and repeated dose toxicity assays. The safety assessment framework, leveraging the "Threshold of Toxicological Concern" (TTC) and read-across approaches, is detailed. This document serves as a technical resource, outlining the scientific rationale behind the safety clearance of this compound for its intended use, grounded in evaluations by international regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Introduction and Chemical Identity

This compound (CAS No. 94159-31-6; FEMA No. 4277) is a synthetic flavoring substance characterized by a roasted, nutty aroma.[1][2] It belongs to a group of thiazole derivatives that contribute to the flavor profiles of a variety of food products.[1][3] The safety of food ingredients is paramount, necessitating a rigorous evaluation process before they are approved for human consumption. This guide details the systematic approach to assessing the safety of this specific flavoring agent, providing insights into the methodologies and logical frameworks employed in modern toxicology.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms Sulfuryl butyrate, 5-(2-Butyryloxyethyl)-4-methylthiazole[2][4]
CAS Number 94159-31-6[5]
FEMA Number 4277[1]
JECFA Number 1753[1]
Molecular Formula C10H15NO2S[1][4]
Molecular Weight 213.30 g/mol [1]
Physical State Colorless to yellow liquid[1]
Boiling Point 101-107 °C @ 1.00 mm Hg[2]
Specific Gravity 1.106-1.112 @ 25 °C[2]
Solubility Soluble in alcohol; insoluble in water[1]

Metabolism and Toxicokinetics

Understanding the metabolic fate of a substance is a cornerstone of its safety evaluation. For esters like this compound, the primary metabolic pathway is predictable and well-characterized.

Predicted Metabolic Pathway

It is anticipated that this compound will undergo rapid hydrolysis in the body, catalyzed by carboxylesterases present in the liver and other tissues. This enzymatic cleavage yields its constituent alcohol, 4-methyl-5-thiazoleethanol (also known as Sulfurol), and butyric acid.

  • 4-Methyl-5-thiazoleethanol (FEMA No. 3204) : This alcohol is a known flavoring substance itself with a nutty, milky, and meat-like flavor profile.[6][7] It is a component of the vitamin B1 (thiamine) structure.[8]

  • Butyric Acid (FEMA No. 2221) : This is a short-chain fatty acid that is naturally present in the diet (e.g., in butter) and is an endogenous product of gut bacteria fermentation. It is readily metabolized through the fatty acid beta-oxidation pathway to produce energy.

This metabolic pathway detoxifies the parent compound by breaking it down into substances that are either endogenous to the human body or have been independently evaluated and found to be safe at relevant intake levels.

Visualization of Metabolism

The following diagram illustrates the predicted hydrolytic metabolism of the parent compound.

Metabolism parent This compound (Parent Compound) hydrolysis Esterase-Catalyzed Hydrolysis parent->hydrolysis alcohol 4-Methyl-5-thiazoleethanol (Sulfurol) hydrolysis->alcohol acid Butyric Acid hydrolysis->acid pathway β-Oxidation Pathway (Energy Production) acid->pathway

Caption: Predicted metabolic pathway of this compound.

Toxicological Data Evaluation

The toxicological assessment of a flavoring substance involves a battery of tests designed to identify potential hazards, including genotoxicity (damage to genetic material) and systemic toxicity from repeated exposure.

Genotoxicity Assessment

Genotoxicity testing is a critical first step to rule out the potential for a substance to cause cancer or heritable mutations. The standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.[9]

The Ames test is a widely used and internationally accepted method (OECD Guideline 471) for identifying chemicals that can cause gene mutations.[10] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine).[9][11] The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to grow on a medium lacking that amino acid.[12] The test is conducted with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism and detect pro-mutagens that become genotoxic only after being metabolized.[11]

Repeated Dose Toxicity Studies

To assess the potential for adverse health effects from long-term, low-level exposure, a subchronic toxicity study, typically a 90-day study in rodents, is the standard.

The 90-day study (OECD Guideline 408) is designed to provide comprehensive information on the potential health hazards from repeated exposure over a significant portion of a rodent's lifespan.[16] The substance is administered daily to several groups of animals at different dose levels. Key outcomes include detailed clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, and a thorough histopathological examination of organs and tissues at the end of the study.[17] A primary objective is to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.[18] This NOAEL is a critical value used for establishing safe human exposure levels.

The safety of this compound is supported by toxicity data on its metabolites and related substances.

  • Butyric Acid: As an endogenous substance, it is not associated with toxicity under normal metabolic conditions.

  • 4-Methyl-5-thiazoleethanol: Has been evaluated by JECFA and found to have no safety concern at current intake levels.[19]

  • Ethyl Butyrate (a related simple ester): JECFA established an Acceptable Daily Intake (ADI) of 0-15 mg/kg of body weight, indicating a low order of toxicity.

Based on the rapid metabolism to non-toxic components and the low toxicity profile of structurally related compounds, a high NOAEL would be anticipated for the parent compound, well above any realistic human dietary exposure.

Safety Assessment and Exposure

The final step in the safety evaluation is to compare the toxicological data with estimated human exposure to ensure an adequate margin of safety. For flavoring substances, which are used at very low levels, the Threshold of Toxicological Concern (TTC) approach is often employed.

The Threshold of Toxicological Concern (TTC) Approach

The TTC is a risk assessment principle that establishes a human exposure threshold value for chemicals below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into structural classes (Cramer classes I, II, and III) based on their predicted toxicity.

Given its structure, this compound would be placed in a Cramer class for which the corresponding TTC provides a conservative safety threshold. The estimated dietary exposure from its use as a flavoring agent is typically orders of magnitude below this threshold.

Regulatory Conclusion

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-(4-methylthiazol-5-yl)ethyl butanoate (JECFA No. 1753) at its 68th meeting.[1] Based on its low estimated intake, its predicted rapid hydrolysis to known low-toxicity metabolites, and the broader data available for related substances, JECFA concluded that this flavoring agent poses no safety concern at current levels of intake when used as a flavouring agent .[1]

Experimental Protocols

To provide a practical context for the data evaluation, this section outlines the standard methodologies for the key toxicological studies mentioned.

Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
  • Strain Preparation: Prepare cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a substance like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a doubling or more over the negative control value.[9]

  • Controls: Include a vehicle control (solvent used to dissolve the test substance) and known positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9 activation) to ensure the validity of the assay.

Protocol: 90-Day Repeated Dose Oral Toxicity Study - OECD 408
  • Animal Selection: Use a standard rodent species, typically the rat (e.g., Sprague-Dawley or Wistar).[20] Use young, healthy animals, acclimated to laboratory conditions.

  • Group Allocation: Assign animals to at least three dose groups and one control group (receiving the vehicle only). Each group should consist of at least 10 males and 10 females.[18]

  • Dose Administration: Administer the test substance orally (via gavage, in diet, or in drinking water) daily for 90 consecutive days.[16] Dose levels are selected based on preliminary shorter-term studies, with the highest dose expected to produce some minimal toxicity but not mortality.

  • Observations:

    • Daily: Check for clinical signs of toxicity and mortality.

    • Weekly: Record individual body weights and food consumption.

    • At Termination: Conduct detailed hematology and clinical biochemistry analyses. Perform a full gross necropsy on all animals.

  • Histopathology: Preserve organs and tissues from all control and high-dose animals. Examine them microscopically. Also, examine any gross lesions and target organs from the lower-dose groups.

  • Data Analysis: Analyze data for statistically significant differences between treated and control groups. The highest dose level showing no treatment-related adverse effects is identified as the NOAEL.[20]

Conclusion

The toxicological and safety profile of this compound is well-established through a combination of predictive metabolism, read-across from structurally related compounds, and comprehensive evaluations by international expert committees like JECFA. The weight of evidence strongly supports its safety for use as a flavoring substance at the very low levels found in the human diet. Its rapid hydrolysis into endogenous and/or low-toxicity metabolites precludes significant systemic exposure to the parent compound and is the key to its favorable safety profile. The established international consensus is that this substance presents no safety concern under its conditions of intended use.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Physicochemical Profiling

In the landscape of drug development and chemical formulation, a thorough understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which successful formulations are built and the key to ensuring product quality, efficacy, and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of 2-(4-methylthiazol-5-yl)ethyl butyrate. This compound, with its characteristic nutty and roasted aroma, finds applications in the flavor and fragrance industry.[1] A detailed analysis of its behavior in various environments is crucial for optimizing its performance and ensuring its integrity over time.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental design, fostering a deeper understanding of how and why these studies are conducted. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data in line with international regulatory expectations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.3 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point 136 °C at 4 mmHg[3]
Density Approximately 1.118 g/cm³[4]
Solubility Profile Insoluble in water; Soluble in non-polar solvents and ethanol.[4][5]

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is reported to be insoluble in water, a quantitative assessment across a physiologically relevant pH range is necessary.

Scientific Rationale for pH-Dependent Solubility Profiling

Most drug candidates and functional molecules possess ionizable groups, making their solubility highly dependent on the pH of the surrounding medium.[6][7] The thiazole moiety in this compound contains a nitrogen atom that can be protonated, influencing its ionization state and, consequently, its solubility. Determining the pH-solubility profile is crucial for predicting its behavior in different physiological environments and for developing suitable formulations.[8]

Experimental Protocol: Equilibrium pH-Solubility Profile

This protocol is designed to determine the thermodynamic, or equilibrium, solubility of the compound, which represents the true saturation point under a given set of conditions.

Materials and Equipment:

  • This compound

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Co-solvent (e.g., propylene glycol or ethanol, if necessary)

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Glass vials with screw caps

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer solution. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved compound.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration determined by HPLC represents the equilibrium solubility of the compound at that specific pH. Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output A Add excess compound to buffer solutions (pH 1.2, 4.5, 6.8, 7.4) B Agitate at constant temperature (e.g., 24-48h) A->B Incubate C Centrifuge to pellet undissolved solid B->C Separate phases D Filter supernatant (0.22 µm filter) C->D Clarify sample E Quantify concentration by HPLC-UV D->E Analyze F Generate pH-Solubility Profile E->F Plot data

Caption: Workflow for determining the equilibrium pH-solubility profile.

Stability Profiling and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and formulation science.[9] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[10]

Scientific Rationale for Stress Conditions

The choice of stress conditions is guided by the chemical structure of this compound and the recommendations of the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[11]

  • Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into its constituent alcohol and carboxylic acid.

  • Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, potentially leading to the formation of sulfoxides or other oxidative degradation products.

  • Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is essential to determine if the compound degrades upon exposure to UV and visible light, which has implications for packaging and storage.

  • Thermal Stress: Exposure to elevated temperatures can provide insights into the thermal stability of the compound and identify potential degradation products that may form during manufacturing or storage in hot climates.

Experimental Protocol: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter, heating blocks, and volumetric flasks

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature or gently heat if necessary, withdrawing samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light, withdrawing samples at various time points.

  • Thermal Degradation:

    • For solid-state thermal stress, place the powdered compound in a stability chamber at an elevated temperature (e.g., 80 °C).

    • For solution-state thermal stress, heat the stock solution at a similar temperature.

    • Analyze samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be stored in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

  • HPLC Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Predicted Degradation Pathways

Based on the chemical structure, the following primary degradation pathways are anticipated:

  • Hydrolysis: The ester bond is the most likely site of hydrolytic cleavage, yielding butyric acid and 2-(4-methylthiazol-5-yl)ethanol.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide. The methyl group on the thiazole ring could also be oxidized.

  • Photolysis: Thiazole-containing compounds can undergo complex photo-rearrangements, sometimes involving cycloaddition with singlet oxygen, which can lead to ring-opening products.[4]

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare stock solution of compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, RT/heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (ICH Q1B light source) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize (for acid/base samples) G->H I Analyze by Stability-Indicating HPLC-PDA/MS H->I J Identify Degradation Products & Pathways I->J

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active compound and the increase in the concentration of degradation products without interference from each other or from any excipients.

Scientific Rationale for Method Development

The primary goal is to develop a chromatographic method that can resolve the parent compound, this compound, from all potential degradation products generated during the forced degradation studies. This ensures that the method is specific and can be reliably used for stability testing.

Experimental Protocol: HPLC Method Development

Materials and Equipment:

  • HPLC system with gradient elution capability and a PDA detector

  • Forced degradation samples

  • Reference standard of this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers and pH-adjusting reagents (e.g., phosphate buffers, formic acid, ammonium acetate)

  • Various HPLC columns (e.g., C18, C8) with different particle sizes and dimensions

Step-by-Step Methodology:

  • Initial Method Scouting:

    • Begin with a generic reversed-phase gradient method. A common starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Inject the reference standard and a mixture of all forced degradation samples to get a preliminary assessment of the separation.

  • Optimization of Chromatographic Conditions:

    • Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer type and concentration to optimize the resolution between the parent peak and the degradation product peaks.

    • Gradient Profile: Adjust the gradient slope, initial and final organic phase concentrations, and gradient time to achieve optimal separation within a reasonable run time.

    • Column: If necessary, screen different column chemistries (e.g., C8, phenyl-hexyl) and dimensions to improve selectivity.

    • Temperature: Optimize the column temperature to improve peak shape and resolution.

    • Detection Wavelength: Use the PDA detector to select an optimal wavelength for the simultaneous detection of the parent compound and all degradation products with adequate sensitivity.

  • Method Validation: Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is primarily achieved by analyzing the forced degradation samples and checking for peak purity.

    • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization: HPLC Method Development Logic

G cluster_start Starting Point cluster_optimization Optimization Loop cluster_check Evaluation cluster_validation Finalization A Analyze stressed samples with a generic gradient method B Adjust Mobile Phase (pH, Organic Modifier) A->B C Modify Gradient Profile B->C D Screen Different Columns C->D E Optimize Temperature & Wavelength D->E F Is resolution adequate? E->F F->B No G Validate method per ICH Q2(R1) F->G Yes

Caption: Logical workflow for stability-indicating HPLC method development.

Summary of Expected Results

The following tables summarize the expected outcomes from the solubility and stability studies. The quantitative data presented are hypothetical and serve to illustrate how the results should be presented.

Table 5.1: pH-Solubility Profile of this compound at 25 °C
pHMean Solubility (µg/mL)Standard Deviation
1.2 5.20.4
4.5 2.10.2
6.8 1.50.1
7.4 1.40.2
Table 5.2: Summary of Forced Degradation Studies
Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradation Products (Predicted)
0.1 M HCl, 60 °C, 24h ~15%2Butyric acid, 2-(4-methylthiazol-5-yl)ethanol
0.1 M NaOH, RT, 8h ~20%2Sodium butyrate, 2-(4-methylthiazol-5-yl)ethanol
3% H₂O₂, RT, 24h ~10%1-2Thiazole N-oxide or S-oxide derivatives
Heat (80 °C, 48h) ~5%1Minor hydrolytic and/or oxidative products
Photolysis (ICH Q1B) ~8%>2Complex photo-rearrangement products

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is indispensable for its effective application in any formulation. The protocols and scientific rationale detailed in this guide provide a robust framework for generating the necessary data to understand its physicochemical behavior. By following these self-validating methodologies, researchers and scientists can ensure the development of stable, high-quality products and meet the stringent requirements of regulatory bodies. The insights gained from these studies will ultimately inform formulation strategies, establish appropriate storage conditions and shelf-life, and ensure the consistent performance and safety of the final product.

References

2-(4-methylthiazol-5-yl)ethyl butyrate as a flavor and fragrance agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-(4-methylthiazol-5-yl)ethyl butyrate as a Flavor and Fragrance Agent

Abstract: This technical guide provides a comprehensive overview of this compound (FEMA No. 4277), a significant heterocyclic compound in the flavor and fragrance industry. We will explore its fundamental physicochemical properties, organoleptic profile, synthesis pathways, analytical quality control methodologies, and regulatory status. This document is intended for researchers, product developers, and analytical scientists, offering both foundational knowledge and practical, field-proven insights into the application and analysis of this versatile ingredient.

Introduction to this compound

Thiazole derivatives are a cornerstone of modern flavor chemistry, prized for their ability to impart savory, roasted, and nutty characteristics to a wide array of food and beverage products. This compound, also known under synonyms such as Surfurol butyrate, is a key example of this class.[1][2][3][4][] Its unique structure, featuring a substituted thiazole ring coupled with a butyrate ester, gives rise to a complex and highly sought-after sensory profile.[1][6] This guide delves into the technical specifics that make this compound a valuable tool for flavorists and perfumers.

Chemical Identity and Structure

The unique sensory properties of this compound are a direct result of its molecular architecture. The thiazole ring provides the characteristic sulfury, nutty, and roasted base notes, while the ethyl butyrate side chain contributes fruity and ethereal nuances.

mol label 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate

Caption: Chemical structure of this compound.

Physicochemical and Organoleptic Properties

A thorough understanding of a flavor ingredient's physical and sensory characteristics is critical for its effective application.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, which are essential for handling, formulation, and quality control.

PropertyValueSource(s)
CAS Number 94159-31-6[1][2][3][6][7][8][9]
FEMA Number 4277[1][3][8][9][10]
JECFA Number 1753[1][8][9]
Molecular Formula C₁₀H₁₅NO₂S[1][2][7][8][11]
Molecular Weight 213.30 g/mol [1][7][8][12]
Appearance Colorless to pale yellow liquid[1][3][7][8]
Density (25°C) 1.106 - 1.112 g/cm³[1][3]
Refractive Index (20°C) 1.496 - 1.510[1][3][7][8]
Boiling Point 101-107°C @ 1 mmHg[3][8]
Flash Point 139.44°C (283.00°F)[3]
Solubility Soluble in ethanol and non-polar solvents; insoluble in water.[1][2][3][8]
Organoleptic Profile

The primary value of this compound lies in its distinct flavor and aroma. When evaluated by trained sensory panels, it is consistently described as having a powerful roasted and nutty character.[1][2][3][6][8] Some evaluations also note meaty or toasted undertones, making it exceptionally versatile.[3]

  • Aroma: Roasted, nutty, with hints of cocoa and toasted bread.

  • Flavor: Nutty, savory, slightly buttery, and meaty.

This profile makes it an excellent choice for enhancing flavors in baked goods, savory snacks, dairy products, and meat analogues.

Synthesis and Manufacturing Overview

The industrial production of this compound is typically achieved through a multi-step chemical synthesis. A common and efficient pathway involves the initial formation of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol, followed by its esterification.

Synthesis Pathway

A generalized synthesis is outlined below.[13] This two-step process is favored for its efficiency and the relative availability of the starting materials.

  • Step 1: Formation of the Thiazole Alcohol. 2-mercaptoethanol is reacted with 4-methyl-5-thiazolylaldehyde. This reaction forms the core heterocyclic alcohol intermediate.

  • Step 2: Esterification. The resulting 2-(4-methylthiazol-5-yl)ethanol is then esterified with butyric anhydride to yield the final product, this compound.[13] Butyric anhydride is often chosen over butyric acid for this step because it drives the reaction to completion and avoids the production of water as a byproduct, which would necessitate its removal.

G Reactant1 2-Mercaptoethanol + 4-Methyl-5-thiazolylaldehyde Intermediate 2-(4-methylthiazol-5-yl)ethanol Reactant1->Intermediate Step 1: Thiazole Formation Product This compound Intermediate->Product Reactant2 Butyric Anhydride Reactant2->Product Step 2: Esterification

Caption: Generalized two-step synthesis pathway for this compound.

Industrial Applications

The versatility of this compound allows for its use across both the flavor and fragrance sectors.

Flavor Applications

As a flavoring agent, it is widely used in food products to impart or enhance specific taste profiles.[7] Its stability makes it suitable for various food processing conditions.

  • Savory Products: Enhances meaty and roasted notes in soups, sauces, gravies, and snack seasonings.

  • Bakery: Contributes a nutty, toasted character to bread, crackers, and breakfast cereals.

  • Dairy: Used in cheese formulations and other dairy products to add complexity and savory depth.[14]

  • Beverages: Finds application in coffee, cocoa, and nut-flavored beverages.

Fragrance Applications

In perfumery, this compound is used as a specialty ingredient to introduce unique gourmand and roasted notes.[7] It can add warmth and complexity to fragrance compositions, particularly in oriental and gourmand-type scents. It is also utilized in personal care products for its pleasant aroma.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of flavor and fragrance ingredients is paramount. A robust quality control (QC) workflow is essential for batch-to-batch consistency.

Purity Assessment via Gas Chromatography (GC)

The primary method for determining the purity of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). The industry standard typically requires a purity of ≥98%.[7]

Standard Operating Protocol: GC-FID Analysis

This protocol describes a self-validating system for routine QC.

  • Sample Preparation:

    • Prepare a 1% solution (v/v) of the sample in high-purity ethanol.

    • Prepare a calibration standard of a known reference material at a similar concentration.

  • Instrumentation (Typical Conditions):

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detector: FID, 280°C.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Calculate purity using the area percent method relative to the total integrated peak area.

    • Compare the retention time to the reference standard for identity confirmation.

Quality Control Workflow Visualization

cluster_0 QC Workflow A Receive Raw Material Sample B Prepare Sample for GC-FID (1% in Ethanol) A->B C Perform GC-FID Analysis B->C D Analyze Data: - Purity (Area %) - Identity (Retention Time) C->D E Decision Point D->E F Approve Batch E->F Purity ≥ 98% & Identity Confirmed G Reject Batch E->G Fails Specs

Caption: Standard quality control workflow for this compound.

Safety and Regulatory Information

This compound has been reviewed by major international regulatory bodies and is approved for its intended use as a flavoring agent.

Regulatory BodyIdentifierStatus / ConclusionSource(s)
FEMA 4277Generally Recognized as Safe (GRAS)[1][9]
JECFA 1753No safety concern at current levels of intake when used as a flavouring agent (2007 evaluation).[1][8][9]
FDA UNII: 27MC9Q333FApproved as a flavoring agent or adjuvant.[1][4]
Handling and Storage

As with any chemical, appropriate safety measures should be taken. It may cause skin and eye irritation.[13] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, is recommended.[13] The material should be stored in a cool, dry, well-ventilated area away from sources of ignition.[2]

Conclusion

This compound is a high-impact specialty ingredient that provides a unique combination of roasted, nutty, and savory notes. Its well-established safety profile and versatile applications in both flavor and fragrance make it an indispensable tool for product developers. A thorough understanding of its properties, synthesis, and analytical control is key to leveraging its full potential in creating innovative and appealing consumer products.

References

A Comprehensive Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-(4-methylthiazol-5-yl)ethyl butyrate (CAS No. 94159-31-6), a heterocyclic ester of significant interest in the flavor, fragrance, and chemical synthesis sectors. This document delineates its chemical structure, nomenclature, and physicochemical properties, grounded in authoritative data sources. A proposed laboratory-scale synthesis protocol based on established esterification principles is detailed, offering practical insights for research and development professionals. Furthermore, the guide explores the compound's current applications, particularly its role as a flavoring agent, and outlines essential safety, handling, and storage protocols. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this versatile compound.

Chemical Identity and Nomenclature

This compound is an organic compound characterized by a butyrate ester linked to a 4-methylthiazole ring via an ethyl bridge.[1][2] This unique structure, combining a fatty acid ester with a sulfur- and nitrogen-containing heteroaromatic ring, is central to its distinct properties and applications.[2][3]

Chemical Structure

The molecular structure consists of a thiazole ring substituted at position 4 with a methyl group and at position 5 with a 2-(butyryloxy)ethyl group.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Synonyms and Identifiers

The compound is known by several synonyms across commercial and scientific literature. Proper identification is crucial for accurate sourcing and regulatory compliance.

Table 1: Nomenclature and Key Identifiers

Identifier Type Value Reference(s)
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate [1][][5]
CAS Number 94159-31-6 [1][3][6][7]
Molecular Formula C₁₀H₁₅NO₂S [3][][6][7]
Molecular Weight 213.30 g/mol [1][3][]
PubChem CID 3023838 [1][3]
EC Number 303-209-8 [1][7]
FEMA Number 4277 [1]
InChIKey GDRZNYCKSKHESZ-UHFFFAOYSA-N [1][][7]
Canonical SMILES CCCC(=O)OCCC1=C(N=CS1)C [1][][5]

| Common Synonyms | Butyric acid 2-(4-methyl-5-thiazolyl)ethyl ester; 5-(2-Butyryloxyethyl)-4-methylthiazole; Surfurol butyrate; Sulfuryl butyrate |[1][3][] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various matrices and its suitability for specific applications. It is typically supplied as a colorless to pale yellow liquid.[3][7]

Table 2: Summary of Physicochemical Data

Property Value Reference(s)
Appearance White to almost white or colorless to yellow clear liquid [3][7]
Density 1.11 - 1.118 g/cm³ [3][][7]
Boiling Point 136 °C at 4 mmHg; 307-308 °C at 760 mmHg [3][7][8]
Flash Point 139.5 °C (283 °F) [7][8]
Refractive Index 1.4980 to 1.5020 (at 20 °C) [3][7][8]
Solubility Soluble in ethanol and non-polar solvents; insoluble in water [5][7][8]
Vapor Pressure 0.000743 - 0.001 mmHg at 25 °C (estimated) [8][9]
XLogP3 2.2 - 2.34 [1][7]

| Topological Polar Surface Area | 67.4 Ų |[1] |

Synthesis and Characterization

While specific proprietary manufacturing processes may vary, the synthesis of this compound is fundamentally achieved through esterification. This involves the reaction of 2-(4-methylthiazol-5-yl)ethanol with a butyrylating agent.

Retrosynthetic Workflow

The logical approach to synthesizing the target ester is to form the ester bond as the final key step. This disconnection reveals the two primary precursors: the alcohol moiety, 2-(4-methylthiazol-5-yl)ethanol, and a source of the butyryl group, such as butyric acid or its more reactive derivative, butyryl chloride.

G target This compound precursors Synthesis Precursors target->precursors Disconnection: Ester Bond alcohol 2-(4-methylthiazol-5-yl)ethanol precursors->alcohol acyl_source Butyrylating Agent precursors->acyl_source acid Butyric Acid (Fischer Esterification) acyl_source->acid chloride Butyryl Chloride (Acylation) acyl_source->chloride

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Protocol: Acylation Route

The use of butyryl chloride is often preferred in a laboratory setting over Fischer esterification due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields without the need to remove water.

Objective: To synthesize this compound via acylation of 2-(4-methylthiazol-5-yl)ethanol with butyryl chloride.

Materials:

  • 2-(4-methylthiazol-5-yl)ethanol

  • Butyryl chloride

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylthiazol-5-yl)ethanol (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial as butyryl chloride is highly reactive with water. Cooling the reaction mitigates the exothermic nature of the acylation.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions.

  • Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition ensures controlled reaction temperature and prevents a rapid, uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Workup and Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.

    • Rationale: The washes remove the triethylamine hydrochloride salt, excess base, and any water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester via vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.[3]

    • Rationale: Vacuum distillation is suitable given the compound's high boiling point and prevents thermal degradation.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Applications and Industrial Relevance

This compound is a versatile compound with established and potential applications.

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring and fragrance agent.[3] It is valued for imparting nutty, toasted, and meaty notes to a variety of products.[1][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[1] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and is used in food products and beverages to create unique and appealing taste profiles.[1][3]

Chemical Research and Synthesis

As a functionalized heterocyclic compound, it serves as a useful research chemical and an intermediate or building block in organic synthesis.[3][6] The thiazole ring is a common scaffold in medicinal chemistry, suggesting potential, though currently underexplored, applications in the synthesis of more complex, biologically active molecules.[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical substance.

Hazard Identification

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for hazard classification in the majority of notifications.[1] However, a lack of comprehensive public toxicological data necessitates handling it with the standard care afforded to all laboratory chemicals.

Disclaimer: The following safety recommendations are based on general best practices for handling esters and research chemicals. A substance-specific Safety Data Sheet (SDS) from the supplier should always be consulted first. The SDS for a related compound, ethyl butyrate, indicates potential for skin and eye irritation and flammability.[10][11][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11]

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11] Keep away from strong oxidizing agents, acids, and bases.[10] Supplier information suggests storage at room temperature is acceptable.[3]

References

An In-depth Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate (CAS 94159-31-6): Properties, Potential Pharmacological Applications, and Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methylthiazol-5-yl)ethyl butyrate, identified by the CAS number 94159-31-6, is a heterocyclic compound known primarily for its application in the flavor and fragrance industry.[1] With its characteristic nutty and roasted aroma, it serves as a key ingredient in a variety of consumer products.[2] However, a deeper analysis of its chemical structure, which features a thiazole ring and a butyrate ester moiety, suggests the potential for broader applications in biomedical research and drug development. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores its potential pharmacological activities based on its constituent chemical motifs, outlines a representative in-vitro experimental protocol for screening its activity, and lists reputable suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 94159-31-6[3]
Molecular Formula C10H15NO2S[3]
Molecular Weight 213.30 g/mol [3]
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[4]
Synonyms Sulfuryl Butyrate, Butyric Acid 2-(4-Methyl-5-thiazolyl)ethyl Ester, 5-(2-Butyryloxyethyl)-4-methylthiazole[1]
Appearance Colorless to yellow liquid[5]
Boiling Point 136 °C at 4 mmHg[5]
Density Approximately 1.118 g/cm³[6]
Refractive Index ~1.4980 to 1.5020 at 20°C[5]
Solubility Soluble in non-polar solvents and ethanol; insoluble in water.[5]

Potential for Pharmacological Activity: A Structural Perspective

While this compound is primarily utilized for its organoleptic properties, its chemical structure presents two key pharmacophores that are well-represented in a multitude of biologically active compounds: the thiazole ring and the butyrate ester.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. It is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The versatility of the thiazole ring allows for diverse chemical modifications, enabling the fine-tuning of a molecule's biological activity, solubility, and stability.

The Butyrate Ester: More Than Just a Flavor Component

Butyrate, a short-chain fatty acid, and its derivatives are known to possess significant biological activity. Notably, butyrate is a well-known inhibitor of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation of gene expression. Aberrant HDAC activity is linked to the development of certain cancers. Furthermore, butyrate and its salts have demonstrated immunomodulatory and anti-inflammatory effects. Esterification of a parent molecule with butyric acid can serve as a pro-drug strategy to enhance bioavailability and cellular uptake.

The conjugation of a thiazole ring with a butyrate ester in this compound therefore presents a compelling case for investigating its potential as a novel therapeutic agent. The compound could potentially exhibit synergistic or unique biological activities stemming from the combination of these two well-established pharmacophores.

Potential Signaling Pathway: Modulation of the NF-κB Pathway

Given the known anti-inflammatory properties of many thiazole derivatives, a plausible mechanism of action for this compound, should it possess such activity, could involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB signaling cascade.[9]

Below is a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB NF-κB NF_kB NF-κB (p50/p65) IkB_NF_kB:f0->IkB Ubiquitination & Degradation NF_kB_nucleus NF-κB IkB_NF_kB:f1->NF_kB_nucleus Translocation DNA DNA NF_kB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription experimental_workflow cluster_assays 6. Assays start Start cell_culture 1. Culture & Seed RAW 264.7 Macrophages start->cell_culture compound_prep 2. Prepare Compound Dilutions cell_culture->compound_prep treatment 3. Pre-treat Cells with Compound compound_prep->treatment stimulation 4. Stimulate with LPS treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation griess_assay Griess Assay for Nitric Oxide incubation->griess_assay mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis 7. Data Analysis (IC50, CC50) griess_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes: Protocols for Using 2-(4-methylthiazol-5-yl)ethyl butyrate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

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For Research Use Only.

Introduction

2-(4-methylthiazol-5-yl)ethyl butyrate is a small molecule containing two key functional moieties: a thiazole ring and a butyrate ester. While this specific compound is primarily listed as a flavoring agent with a roasted, nutty aroma[1][2], its structural components suggest potential for biological activity warranting investigation in cell-based assays.

  • Thiazole Ring: The thiazole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects[3][4][5][6]. Its presence suggests the molecule could interact with various biological targets.

  • Butyrate Ester: Butyrate is a short-chain fatty acid (SCFA) well-known for its role in cellular metabolism and signaling. Critically, butyrate is a well-established inhibitor of histone deacetylases (HDACs)[7][8]. HDAC inhibitors are a class of epigenetic drugs that can alter gene expression, leading to effects like cell cycle arrest, differentiation, and apoptosis, with several approved for cancer therapy[9][10][11].

Given these structural features, this document outlines protocols to investigate the biological effects of this compound, hypothesizing that it may act as a pro-drug that, upon cellular uptake and ester hydrolysis, releases butyrate to function as an HDAC inhibitor. These protocols are designed to first establish the cytotoxic profile of the compound and then to probe its potential mechanism of action.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization are critical for obtaining reproducible results. This compound is a liquid that is insoluble in water but soluble in non-polar solvents like ethanol and dimethyl sulfoxide (DMSO)[1][12].

Materials:

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated pipettes

Protocol:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a chemical fume hood.

  • Calculate Amount: Based on the molecular weight (213.30 g/mol )[13], determine the volume needed for your desired stock concentration. A 10 mM stock is recommended for initial experiments.

  • Dissolution: Add the calculated volume of this compound to a sterile conical tube. Add the appropriate volume of cell culture grade DMSO to achieve the final desired concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Causality Note: DMSO is used as the solvent because of its ability to dissolve a wide range of hydrophobic compounds and its miscibility with cell culture media. However, DMSO can have its own biological effects at concentrations typically above 0.5% (v/v). Therefore, it is crucial to include a "vehicle control" (cells treated with the same final concentration of DMSO used in the highest compound treatment) in all experiments.

Protocol: Determining Optimal Working Concentration via Cell Viability Assay

Before investigating the compound's mechanism, it is essential to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the IC50 (half-maximal inhibitory concentration) and the selection of non-toxic concentrations for mechanistic studies. The MTT assay is a standard colorimetric method for this purpose[14]. It measures the metabolic activity of cells, which correlates with the number of viable cells[15].

Materials:

  • Selected adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well, flat-bottom, sterile tissue culture plates

  • Compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)[14]

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_dilutions Prepare serial dilutions of compound add_treatment Add compound dilutions and vehicle control to cells prep_dilutions->add_treatment incubate2 Incubate for desired duration (e.g., 48h) add_treatment->incubate2 add_mtt Add MTT reagent to each well incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate normalize Normalize data to vehicle control plot Plot dose-response curve normalize->plot calc_ic50 Calculate IC50 value plot->calc_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment[17][18].

  • Compound Dilution Series: Prepare a 2X serial dilution of the compound in culture medium. For a starting concentration of 100 µM, the final well concentrations might be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO, e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours)[16]. A 48-hour incubation is a common starting point.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[19].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[14].

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[16].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[14].

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of "media only" wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC50 Calculation: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value[20]. Software like GraphPad Prism is ideal for this analysis.

Parameter Recommendation Rationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in an exponential growth phase during the assay.
Compound Concentration Range 0.1 µM to 100 µM (initial)A broad range is necessary to capture the full dose-response curve.
Incubation Time 48 hours (initial)Balances sufficient time for the compound to act with avoiding cell overgrowth.
Final DMSO Concentration ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity.

Protocol: Assessing HDAC Inhibition via Western Blot for Acetylated Histones

If the compound reduces cell viability, the next step is to test the hypothesis that it acts as an HDAC inhibitor. A direct consequence of HDAC inhibition is the accumulation of acetylated histones (hyperacetylation)[10][21]. This can be readily detected by Western blotting using antibodies specific for acetylated histone residues.

Materials:

  • 6-well tissue culture plates

  • Compound stock solution

  • Positive control HDAC inhibitor (e.g., Sodium Butyrate or SAHA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15% acrylamide for good histone resolution)[22]

  • PVDF or nitrocellulose membranes[23]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibodies:

    • Anti-acetyl-Histone H3 (e.g., targeting K9/K14)

    • Anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 2-3 concentrations of this compound (e.g., IC50, 0.5x IC50, and a non-toxic concentration) for a shorter duration (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 5 mM Sodium Butyrate).

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris[22].

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins[22].

  • SDS-PAGE: Load 15-20 µg of protein per lane onto a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom[25]. Histones are small proteins (H3 is ~17 kDa).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[26].

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding[24].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation[23].

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[22].

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system[22].

  • Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3[22].

Expected Outcome & Interpretation: An increase in the signal for acetylated Histone H3 in the compound-treated lanes compared to the vehicle control would support the hypothesis that this compound functions as an HDAC inhibitor. The effect should ideally be dose-dependent and comparable to the positive control. Normalizing the acetyl-H3 signal to the total-H3 signal provides a quantitative measure of the change in acetylation.

HDAC Inhibition Pathway Diagram

G cluster_compound Cellular Uptake & Activation cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects Compound 2-(4-methylthiazol-5-yl)ethyl buryrate (Pro-drug) Esterase Cellular Esterases Compound->Esterase Hydrolysis Butyrate Butyrate (Active Moiety) Esterase->Butyrate HDAC HDAC Enzyme Butyrate->HDAC Inhibition Histone_DeAc Deacetylated Histone (Condensed Chromatin) HDAC->Histone_DeAc Histone_Ac Acetylated Histone (Relaxed Chromatin) Histone_Ac->HDAC Deacetylation Gene_Exp Altered Gene Expression (e.g., p21↑) Histone_Ac->Gene_Exp Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Exp->Cell_Effects

Caption: Proposed mechanism of action for the compound as an HDAC inhibitor.

Troubleshooting

Problem Possible Cause Solution
Compound precipitates in media Poor solubility; concentration too high.Ensure final DMSO concentration is consistent and low (<0.5%). Prepare fresh dilutions. Try a different solvent if necessary (e.g., ethanol), always including a matched vehicle control.
High variability in MTT assay Inconsistent cell seeding; edge effects in 96-well plate; pipetting errors.Use a multichannel pipette for consistency. Do not use the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure a single-cell suspension before seeding.
No effect on cell viability Compound is not cytotoxic; incubation time is too short; compound is not cell-permeable.Extend the incubation time (e.g., 72h). Increase the concentration range. Consider using a different cell line, as sensitivity can vary greatly[20].
Weak/no signal in Western blot Poor protein transfer; low antibody concentration; inactive ECL substrate.Verify transfer with Ponceau S stain. Optimize primary antibody concentration. Use fresh ECL substrate. Ensure a high-quality positive control is included and works.
High background in Western blot Insufficient blocking; antibody concentration too high; insufficient washing.Increase blocking time or change blocking agent (BSA vs. milk). Titrate primary antibody. Increase the number and duration of TBST washes.

References

Application Notes and Protocols for In Vivo Experimental Design with 2-(4-Methylthiazol-5-yl)ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Flavor Compound

2-(4-Methylthiazol-5-yl)ethyl butyrate is a compound recognized for its pleasant, nutty aroma, primarily utilized as a flavoring agent in the food and fragrance industry[1][2]. Its chemical structure, featuring a thiazole ring and a butyrate ester, suggests a potential for biological activity beyond its sensory properties. The thiazole moiety is a core component of many pharmacologically active compounds, while butyrate, a short-chain fatty acid, is known for its anti-inflammatory and metabolic benefits. To date, the therapeutic potential of this compound remains unexplored in publicly available literature.

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound. As a Senior Application Scientist, the following protocols and experimental designs are proposed to systematically investigate the compound's safety, pharmacokinetic profile, and efficacy in relevant disease models. This guide is intended to be a foundational framework, adaptable to emerging in vitro and in vivo data.

Part 1: Foundational In Vivo Assessment

The initial phase of in vivo research is to establish the compound's basic safety and pharmacokinetic parameters. This foundational data is critical for designing subsequent efficacy studies.

Acute Toxicity and Dose-Range Finding

A crucial first step in any in vivo study is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This information will guide dose selection for subsequent pharmacokinetic and efficacy studies.

Protocol 1: Acute Toxicity Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. The use of both sexes is crucial to identify any sex-specific differences in toxicity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Given its predicted solubility in non-polar solvents, a vehicle such as corn oil or a solution containing a low percentage of a solubilizing agent like Tween 80 or DMSO should be tested for compound stability and animal tolerance.

  • Administration: Administer single doses of the compound via oral gavage (PO) and intraperitoneal (IP) injection to separate groups of mice.[3][4] The choice of these two routes provides initial insights into oral bioavailability and systemic exposure.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 500, 1000 mg/kg). A control group receiving only the vehicle is essential.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) continuously for the first 4 hours post-dosing and then daily for 14 days. Record body weight daily.

  • Endpoint: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Parameter Description
Animal ModelC57BL/6 mice (male and female)
Administration RoutesOral (PO) and Intraperitoneal (IP)
Dose Levels10, 50, 100, 500, 1000 mg/kg (example)
Observation Period14 days
Key ReadoutsClinical signs, body weight, gross necropsy
Pharmacokinetic (PK) Profiling

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is fundamental to designing effective dosing regimens for efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. Rats are often used for PK studies due to their larger blood volume compared to mice.

  • Compound Administration: Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of rats. The IV dose will be lower than the PO dose (e.g., 5 mg/kg IV vs. 50 mg/kg PO).

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Process blood samples to plasma and analyze the concentration of the parent compound (and any potential major metabolites) using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The rate at which the compound is removed from the body.

    • Volume of Distribution (Vd): The extent of compound distribution in the body's tissues.

    • Half-life (t½): The time it takes for the compound concentration to decrease by half.

    • Maximum Concentration (Cmax): The highest observed concentration in the plasma.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

PK Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCTotal drug exposure
Elimination half-life
CLClearance
VdVolume of distribution
%FOral bioavailability

Part 2: Investigating Therapeutic Efficacy

Based on the structural components of this compound, two potential therapeutic areas for investigation are inflammation and metabolic disorders.

Efficacy in a Model of Acute Inflammation

Butyrate is known for its anti-inflammatory properties. Therefore, a logical starting point is to assess the compound's efficacy in a model of acute inflammation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220g).

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.[5]

  • Compound Administration: Administer this compound orally at different doses (based on the MTD and PK data) one hour before the carrageenan injection. Include a vehicle control group and a positive control group (e.g., indomethacin, a known NSAID).

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

  • Optional Endpoints: At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines like TNF-α and IL-6, and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration).

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Endpoint Analysis Vehicle Vehicle Carrageenan Injection Carrageenan Injection Vehicle->Carrageenan Injection Test Compound Test Compound Test Compound->Carrageenan Injection Positive Control Positive Control Positive Control->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Histology Histology Paw Volume Measurement->Histology Biomarker Analysis Biomarker Analysis Paw Volume Measurement->Biomarker Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Efficacy in a Model of Metabolic Syndrome

Given the role of butyrate in gut health and metabolism, investigating the compound's effects in a model of metabolic syndrome is a promising avenue.

Protocol 4: High-Fat Diet-Induced Obesity in Mice

  • Animal Model: Male C57BL/6J mice, 6 weeks old. This strain is prone to developing diet-induced obesity, insulin resistance, and other features of metabolic syndrome.[6][7][8]

  • Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction. A control group will be fed a standard chow diet.

  • Compound Administration: After the induction period, randomize the HFD-fed mice into treatment groups and administer this compound daily via oral gavage for 4-8 weeks. Include a vehicle-treated HFD group.

  • Monitoring:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

    • Fasting Blood Glucose and Insulin: Measure at the end of the study.

  • Terminal Endpoints:

    • Blood Chemistry: Analyze plasma for lipids (triglycerides, cholesterol), and markers of liver function (ALT, AST).

    • Organ Weights: Record the weights of the liver and adipose tissue depots.

    • Liver Histology: Assess hepatic steatosis (fatty liver) by staining liver sections with Oil Red O.

    • Gene Expression: Analyze the expression of genes involved in inflammation and metabolism in the liver and adipose tissue using qPCR.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Metabolic Phenotyping Standard Diet Standard Diet Body Weight Body Weight Standard Diet->Body Weight High-Fat Diet (HFD) High-Fat Diet (HFD) HFD + Vehicle HFD + Vehicle High-Fat Diet (HFD)->HFD + Vehicle HFD + Test Compound HFD + Test Compound High-Fat Diet (HFD)->HFD + Test Compound OGTT/ITT OGTT/ITT HFD + Vehicle->OGTT/ITT HFD + Test Compound->OGTT/ITT Blood Chemistry Blood Chemistry OGTT/ITT->Blood Chemistry Histology Histology Blood Chemistry->Histology

Caption: Experimental Design for High-Fat Diet-Induced Obesity Model.

Part 3: Scientific Integrity and Best Practices

To ensure the reliability and reproducibility of the in vivo studies, several key principles must be followed.[3][9][10][11]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups to minimize selection bias.[3] Whenever possible, experiments should be conducted in a blinded manner, where the investigator is unaware of the treatment allocation during the experiment and data analysis.

  • Appropriate Controls: The inclusion of vehicle and positive control groups is essential for interpreting the results.

  • Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect.[3]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

While this compound is currently known as a flavoring agent, its chemical structure suggests the potential for therapeutic applications. The experimental designs and protocols outlined in this document provide a rigorous and systematic approach to investigate its safety, pharmacokinetic profile, and efficacy in preclinical models of inflammation and metabolic disease. The data generated from these studies will be crucial in determining whether this compound warrants further development as a novel therapeutic agent.

References

Application Notes and Protocols for 2-(4-methylthiazol-5-yl)ethyl butyrate in Food Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Flavor Compound

In the intricate world of food science, the quest for novel and impactful flavor compounds is perpetual. Esters and heterocyclic compounds, in particular, form the backbone of many distinctive aromas and tastes that define our culinary experiences.[1][2][3][4] 2-(4-methylthiazol-5-yl)ethyl butyrate (CAS No. 94159-31-6; FEMA No. 4277) is a fascinating molecule that merges the characteristics of both these chemical families.[5][6][7] It is a sulfur-containing thiazole derivative and an ester, a combination that imparts a unique and complex flavor profile.

Thiazoles are renowned for their contribution to roasted, meaty, and nutty notes, often formed during thermal processing through Maillard reactions or the degradation of sulfur-containing amino acids and thiamine.[4][8] Esters, conversely, are typically associated with the fruity and floral notes found in fresh produce.[9][10] The amalgamation of these structural features gives this compound a distinct roasted, nutty, and subtly meaty aroma profile, making it a valuable tool for food scientists aiming to build savory, complex, and rich flavor experiences.[5][11][12]

This guide provides an in-depth exploration of this compound, offering detailed protocols for its characterization and application. It is designed for researchers and product developers to rigorously evaluate and effectively deploy this compound in various food matrices, from initial sensory profiling to final application and stability testing.

Physicochemical and Regulatory Profile

A foundational understanding of a flavor compound's physical properties and regulatory status is critical before any experimental work. This data informs solubility, handling, and permissible use levels.

PropertyValueSource(s)
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[5]
Synonyms Sulfuryl butyrate, Surfurol butyrate[5][11]
CAS Number 94159-31-6[5][7]
FEMA Number 4277[5][7]
JECFA Number 1753[5][7]
Molecular Formula C₁₀H₁₅NO₂S[5][13][14]
Molecular Weight 213.30 g/mol [5]
Appearance Colorless to yellow liquid[5][11]
Odor/Flavor Profile Roasted, nutty, meaty[5][11][12]
Boiling Point 307-308 °C at 760 mmHg[11][15]
Density ~1.11 g/cm³[13][15][]
Solubility Soluble in ethanol and non-polar solvents; insoluble in water.[5][11][17]
Regulatory Status Recognized as safe by the Flavor and Extract Manufacturers Association (FEMA GRAS). Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with no safety concern at current intake levels.[5][7]

Core Methodologies for Flavor Evaluation

To fully understand the potential of this compound, a dual approach combining instrumental analysis and human sensory evaluation is essential. Instrumental methods identify the chemical basis of the aroma, while sensory panels provide the indispensable context of human perception.

cluster_0 Flavor Evaluation Workflow Compound This compound GCO Protocol 1: GC-Olfactometry (Instrumental Analysis) Compound->GCO Characterize aroma notes Sensory Protocol 2: Sensory Panel (Human Perception) Compound->Sensory Evaluate overall flavor perception Data Data Integration & Flavor Profile Definition GCO->Data Odor-active compounds Sensory->Data Flavor descriptors & intensities Application Protocol 3 & 4: Application in Food Matrix Data->Application Guide dosage & formulation Result Optimized Food Product Application->Result

Figure 1: Overall workflow for flavor compound evaluation.
Protocol 1: Instrumental Aroma Profiling via Gas Chromatography-Olfactometry (GC-O)

Causality: GC-O is a powerful technique that separates volatile compounds and delivers them to both a chemical detector (like a mass spectrometer) and a human assessor (the olfactometry port).[18][19] This allows for the direct correlation of a specific chemical peak with its perceived aroma, which is crucial for distinguishing which compounds in a complex mixture are truly contributing to the overall scent.[20]

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 ppm in a suitable solvent like ethanol.

    • Create a dilution series (e.g., 100 ppm, 10 ppm, 1 ppm) to understand how its aroma character changes with concentration.

  • Sample Injection:

    • Inject 1 µL of the prepared solution into the GC system. The choice of injection mode (split/splitless) depends on the concentration. For trace analysis, splitless is preferred.

  • Gas Chromatography Conditions:

    • Column: Use a polar capillary column (e.g., DB-WAX or FFAP) to effectively separate a wide range of flavor compounds. Column dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5 minutes.

      • Rationale: This program starts at a low temperature to trap highly volatile compounds and ramps at a controlled rate to elute compounds based on their boiling points and polarity.

  • Effluent Splitting:

    • At the end of the GC column, use a Y-splitter to direct the effluent in a 1:1 ratio to the Mass Spectrometer (MS) detector and the heated olfactometry (sniffing) port.

  • Olfactometry (GC-O) Detection:

    • The sniffing port should be heated (~250 °C) to prevent condensation. Humidified air should be mixed with the effluent to prevent nasal passage dehydration for the assessor.

    • A trained assessor sniffs the port throughout the run, recording the time, duration, intensity, and a descriptor for every aroma detected.

    • Self-Validation: The simultaneous MS data provides the chemical identity of the compound being sniffed, confirming that the "nutty, roasted" aroma corresponds to the peak for this compound.

Protocol 2: Descriptive Sensory Panel Evaluation

Causality: While GC-O identifies individual aroma notes, a trained sensory panel evaluates the compound's total flavor impact within a food system, including taste, mouthfeel, and aroma interactions.[21] Descriptive analysis provides a comprehensive and quantifiable profile of the product's sensory characteristics.[22]

cluster_1 Sensory Evaluation Workflow A Panelist Screening (Basic sensory acuity) B Training Phase (Lexicon development, reference standards) A->B D Evaluation Session (Individual booths, controlled environment) B->D C Sample Preparation (Coded, randomized) C->D E Data Collection (Quantitative scoring) D->E F Statistical Analysis (ANOVA, PCA) E->F G Sensory Profile Generation F->G

Figure 2: Workflow for a descriptive sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Screen a group of 8-12 individuals for their ability to detect basic tastes and describe aromas.[23]

    • Conduct training sessions where panelists develop a common language (lexicon) to describe nutty, roasted, and savory flavors. Provide physical references (e.g., toasted almonds for "roasted," yeast extract for "savory," almond extract for "marzipan").[23]

  • Sample Preparation:

    • Prepare a neutral evaluation base (e.g., a simple sugar-water solution, a plain cracker, or a model dairy beverage).

    • Spike the base with this compound at three different concentrations (e.g., low, medium, high) determined from preliminary threshold testing.

    • Include a "control" sample (base with no added flavor).

    • Present samples in identical containers labeled with random 3-digit codes to prevent bias.[24] The presentation order should be randomized for each panelist.

  • Evaluation Environment:

    • Conduct the evaluation in a dedicated sensory laboratory with individual booths, controlled lighting, and no distracting odors.[24]

  • Evaluation Procedure:

    • Panelists should first evaluate the aroma of the sample, then the flavor.

    • Using the agreed-upon lexicon, they will rate the intensity of each attribute (e.g., "Roasted Nutty," "Savory," "Butyric," "Fruity") on a 15-cm line scale anchored from "None" to "Very Intense."

    • Panelists must rinse their mouths with purified water between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the different samples and their sensory attributes.

Application Protocols in Food Systems

The true test of a flavor ingredient is its performance and stability in a final product. The following protocols outline how to assess dosage and stability.

Protocol 3: Dosage and Application in a Savory Snack Coating

Causality: Determining the optimal concentration is key. Too little, and the flavor is not perceived; too much, and it can become unbalanced or artificial. This protocol uses a practical application to find the ideal usage level.

  • Base Preparation: Create a simple oil-based slurry for a snack coating (e.g., 95% sunflower oil, 5% salt and spices).

  • Stock Solution: Prepare a 1% (10,000 ppm) solution of this compound in sunflower oil.

  • Dosage Ladder: Create several batches of the slurry, spiking them with the stock solution to achieve final concentrations of the flavor compound ranging from 1 ppm to 50 ppm in the total slurry.

  • Application: Apply the slurries uniformly to a neutral base, such as unflavored popcorn or potato crisps, at a fixed rate (e.g., 10g of slurry per 100g of base).

  • Informal Sensory Evaluation: Have a small group of trained personnel taste the different batches to identify the concentration that provides the most desirable "roasted nut" enhancement without tasting artificial. This will determine the optimal starting dosage for larger-scale trials.

Protocol 4: Thermal Stability Assessment in a Baked Good

Causality: Many food products undergo a heating step, which can degrade or alter flavor compounds.[4] Assessing the stability of this compound is crucial for applications in baked goods, retorted soups, or pasteurized beverages.

  • Matrix Preparation: Prepare a simple cookie dough. Divide it into two batches: a control batch and a test batch.

  • Spiking: Add this compound to the test batch at a known, supra-threshold concentration (e.g., 20 ppm based on final dough weight). Mix thoroughly.

  • Quantification Pre-Baking (Baseline):

    • Take a 5g sample of the unbaked test dough.

    • Perform a solvent extraction (e.g., using diethyl ether).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate internal standard to quantify the exact concentration of the flavor compound.

  • Baking Process: Bake both the control and test batches of cookies under standard conditions (e.g., 175°C for 12 minutes).

  • Quantification Post-Baking:

    • Once cooled, take a 5g sample of the baked test cookie.

    • Repeat the same extraction and GC-MS quantification procedure as in step 3.

  • Data Analysis:

    • Compare the concentration of the compound before and after baking. The percentage remaining indicates its thermal stability.

    • Stability (%) = (Concentration_post_baking / Concentration_pre_baking) * 100

    • A sensory triangle test can also be performed, where panelists are given one control cookie and two test cookies (or vice versa) and asked to identify the different sample.[25] This will confirm if the remaining compound is still present at a perceivable level.

References

Application Notes & Protocols: 2-(4-methylthiazol-5-yl)ethyl butyrate as a Chemical Probe for Intracellular Butyrate Delivery and Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of chemical biology, the development and characterization of novel molecular tools to dissect cellular pathways are of paramount importance. 2-(4-methylthiazol-5-yl)ethyl butyrate is a molecule of interest, not for its known application as a flavoring agent, but for its potential as a chemical probe.[1][2][3][4] Structurally, it comprises two key moieties: a thiazole ring and a butyrate ester. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, suggesting its potential for favorable interactions within a biological system.[5][6][7][8][9] The butyrate ester is particularly noteworthy as butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11][12]

However, sodium butyrate itself has limitations as a therapeutic and research tool due to its poor pharmacokinetic properties.[11] This has led to the development of butyrate prodrugs, which are often ester derivatives designed to improve cell permeability and bioavailability.[10][13] We hypothesize that this compound can function as such a prodrug. Upon entry into a cell, endogenous esterases can cleave the ester bond, releasing butyrate to inhibit HDACs. This would lead to hyperacetylation of histones and subsequent changes in gene expression, impacting cellular processes like cell cycle progression and differentiation.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and validation of this compound as a chemical probe for studying HDAC inhibition in a cellular context. The protocols outlined herein are designed to be self-validating, enabling researchers to confirm the proposed mechanism of action and utilize this compound to investigate the biological consequences of HDAC inhibition.

I. Characterization of this compound

Prior to its use in biological assays, it is essential to confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S[14]
Molecular Weight 213.3 g/mol [14]
Appearance Colorless to yellow liquid[3]
Solubility Soluble in non-polar solvents; insoluble in water[14]
CAS Number 94159-31-6[15]

Protocol 1: Stock Solution Preparation

  • Due to its poor water solubility, prepare a high-concentration stock solution of this compound in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. A 100 mM stock solution is recommended.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

II. Validating the Mechanism of Action: A Butyrate Prodrug for HDAC Inhibition

The following protocols are designed to test the hypothesis that this compound acts as a cell-permeable prodrug that releases butyrate, leading to HDAC inhibition.

A. Intracellular Esterase-Mediated Cleavage

The central hypothesis is that intracellular esterases cleave the ester bond of this compound to release butyrate. This can be indirectly validated by comparing its biological activity to that of sodium butyrate and by using an esterase inhibitor.

Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic or anti-proliferative effects of the compound, a known downstream consequence of HDAC inhibition in cancer cell lines.[10]

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or HCT116) in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include sodium butyrate as a positive control and a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both compounds. Similar IC₅₀ values (when accounting for the molar equivalent of butyrate) would support the prodrug hypothesis.

Protocol 3: Esterase Inhibition Assay

This protocol aims to demonstrate that the activity of this compound is dependent on cellular esterase activity.

  • Pre-treatment with Esterase Inhibitor: Seed cells as in Protocol 2. Pre-treat one set of cells with a broad-spectrum esterase inhibitor (e.g., paraoxon or diisopropyl fluorophosphate - use with extreme caution and appropriate safety measures) for 1-2 hours.

  • Co-treatment: Treat the cells with this compound, with and without the esterase inhibitor. Include controls for the esterase inhibitor alone and the vehicle.

  • Viability Assessment: After 48-72 hours, assess cell viability.

  • Data Analysis: A significant reduction in the anti-proliferative activity of this compound in the presence of the esterase inhibitor would indicate that its effects are mediated by esterase cleavage.[13]

B. Assessing HDAC Inhibition

Direct evidence of HDAC inhibition can be obtained by measuring the levels of histone acetylation.

Protocol 4: Western Blotting for Acetylated Histones

  • Cell Treatment and Lysis: Treat cells with this compound and sodium butyrate for a defined period (e.g., 6, 12, or 24 hours). Harvest the cells and lyse them to extract total protein or nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • As a loading control, also probe for total Histone H3 or another housekeeping protein (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated histone to total histone upon treatment with this compound, similar to that observed with sodium butyrate, would confirm HDAC inhibition.

C. Downstream Cellular Effects of HDAC Inhibition

HDAC inhibition is known to induce the expression of certain genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[12]

Protocol 5: Gene Expression Analysis by RT-qPCR

  • Cell Treatment and RNA Extraction: Treat cells with this compound, sodium butyrate, and a vehicle control. Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for a known butyrate-responsive gene (e.g., CDKN1A which encodes p21) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. An upregulation of CDKN1A in response to this compound would be consistent with HDAC inhibition.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells as in previous protocols. Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Rehydrate the cells and stain them with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G0/G1 or G2/M phase would indicate cell cycle arrest, a known effect of HDAC inhibitors.

III. Visualizing the Proposed Mechanism and Workflow

Diagram 1: Proposed Mechanism of Action

Mechanism_of_Action Probe This compound Cell Cell Probe->Cell Cellular Uptake Esterases Intracellular Esterases Butyrate Butyrate Esterases->Butyrate Cleavage HDACs HDACs Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression

Caption: Proposed mechanism of this compound as a chemical probe.

Diagram 2: Experimental Workflow for Probe Validation

Experimental_Workflow start Start: Obtain Probe viability Cell Viability Assay (Protocol 2) start->viability esterase Esterase Inhibition (Protocol 3) viability->esterase If active western Western Blot for Ac-Histones (Protocol 4) esterase->western If esterase-dependent qpcr RT-qPCR for p21 (Protocol 5) western->qpcr If HDACs inhibited flow Cell Cycle Analysis (Protocol 6) qpcr->flow conclusion Conclusion: Probe Validated flow->conclusion If downstream effects are consistent

Caption: A logical workflow for the validation of the chemical probe.

IV. Interpretation of Results and Further Applications

Successful validation through the aforementioned protocols would establish this compound as a reliable chemical probe for studying the cellular effects of HDAC inhibition. The key advantage of this probe over sodium butyrate is its likely improved cell permeability due to the ester linkage and the thiazole moiety, potentially leading to more consistent intracellular concentrations.

Once validated, this probe can be used to:

  • Investigate the role of HDAC inhibition in various cellular processes and disease models.

  • Explore the epigenetic regulation of specific genes of interest.

  • Serve as a tool in high-throughput screening assays to identify other modulators of HDAC-related pathways.

  • Be used in in vivo studies, where its prodrug nature may offer pharmacokinetic advantages over sodium butyrate.

It is crucial to always include appropriate controls, particularly sodium butyrate as a positive control for HDAC inhibition and the thiazole-ethanol moiety as a negative control to ensure that the observed effects are due to the released butyrate and not the carrier molecule itself.

V. References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). Molecular Cancer Therapeutics, 4(12), 1952-61. Retrieved from --INVALID-LINK--

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Journal of Survey in Fisheries Sciences. Retrieved from --INVALID-LINK--

  • Selective esterase–ester pair for targeting small molecules with cellular specificity. (2012). Proceedings of the National Academy of Sciences, 109(13), 4811-4816. Retrieved from --INVALID-LINK--

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Retrieved from --INVALID-LINK--

  • Butyric acid 2-(4-methylthiazol-5-yl)ethyl ester. (2024). ChemBK. Retrieved from --INVALID-LINK--

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega, 6(25), 16377-16388. Retrieved from --INVALID-LINK--

  • Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. (2014). Journal of the American Chemical Society, 136(40), 14030-14033. Retrieved from --INVALID-LINK--

  • The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Selective Esterase-Ester Pair for Targeting Small Molecules With Cellular Specificity. (2012). ACS Chemical Biology, 7(6), 969-978. Retrieved from --INVALID-LINK--

  • Selective esterase–ester pair for targeting small molecules with cellular specificity. (2012). Proceedings of the National Academy of Sciences, 109(13), 4811-4816. Retrieved from --INVALID-LINK--

  • (PDF) Selective esterase-ester pair for targeting small molecules with cellular specificity. (2012). ResearchGate. Retrieved from --INVALID-LINK--

  • 2-(4-Methyl-5-thiazolyl)ethyl butanoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • sulfuryl butyrate 2-(4-methyl-5-thiazolyl)ethyl butanoate. (n.d.). The Good Scents Company. Retrieved from --INVALID-LINK--

  • CAS 94159-31-6 this compound. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • CAS 94159-31-6 this compound. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Showing metabocard for 2-(4-Methyl-5-thiazolyl)ethyl butanoate (HMDB0032418). (n.d.). Human Metabolome Database. Retrieved from --INVALID-LINK--

  • Butyrate Histone Deacetylase Inhibitors. (2014). Current medicinal chemistry, 21(23), 2642–2652. Retrieved from --INVALID-LINK--

  • 2-(4-Methyl-5-thiazolyl)ethyl butyrate. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • This compound (C10H15NO2S). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

  • Comparison between the effect of butyric acid and its prodrug pivaloyloxymethylbutyrate on histones hyperacetylation in an HL‐60 leukemic cell line. (2000). International Journal of Cancer, 85(5), 695-700. Retrieved from --INVALID-LINK--

  • Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of nutrition, 133(7 Suppl), 2485S–2493S. Retrieved from --INVALID-LINK--

  • 2-(4-METHYL-5-THIAZOLYL)ETHYL BUTANOATE. (n.d.). National Center for Advancing Translational Sciences. Retrieved from --INVALID-LINK--

  • This compound [CAS# 94159-31-6]. (n.d.). chemBlink. Retrieved from --INVALID-LINK--

  • 94159-31-6| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • Buy this compound from Conier Chem&Pharma Limited. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. (2011). BMC genomics, 12, 387. Retrieved from --INVALID-LINK--

  • 2-(4-Methyl-5-thiazolyl)ethyl Butyrate 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Ethyl butyrate. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Formulation of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Delivery Challenges of a Lipophilic Moiety

2-(4-methylthiazol-5-yl)ethyl butyrate is a lipophilic compound with a molecular weight of 213.30 g/mol .[1][][3] Primarily recognized for its role as a flavoring and fragrance agent, its therapeutic potential remains an area of active exploration.[4] The inherent physicochemical properties of this molecule, particularly its poor aqueous solubility, present a significant hurdle for its effective delivery and bioavailability in a biological system.[1][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to overcome these challenges. We will delve into the scientific principles and provide detailed protocols for developing advanced lipid-based delivery systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of a successful formulation strategy. For this compound, the following characteristics are of primary importance:

PropertyValueImplication for Formulation
Molecular Weight 213.30 g/mol [1][][3]Moderate molecular size, which may influence its passive diffusion across biological membranes.
Appearance Colorless to yellow liquid[4][6][7]As a liquid, it can be directly incorporated into lipid-based formulations without the need for dissolution in a primary solvent.
Solubility Insoluble in water; Soluble in non-polar solvents and ethanol[1][5][6]This is the primary challenge for oral and parenteral delivery, necessitating the use of solubilization techniques.
LogP (o/w) 2.003 (estimated)[7]Indicates a lipophilic nature, suggesting good partitioning into lipid phases of formulations and potentially enhanced lymphatic uptake.[8]
Density ~1.11 g/cm³[][4][5]This information is useful for calculating the required volumes during formulation preparation.

Rationale for Lipid-Based Formulation Strategies

For lipophilic compounds like this compound, lipid-based formulations offer a powerful approach to enhance oral bioavailability.[8][9] These systems can improve drug solubilization, protect the drug from degradation in the gastrointestinal tract, and facilitate lymphatic transport, thereby bypassing first-pass metabolism in the liver.[8][10] The small droplet size of nanoformulations provides a large surface area for drug absorption.[11][12]

Formulation Strategy 1: Oil-in-Water (O/W) Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.[13][14] The droplet size of nanoemulsions is typically in the range of 20-200 nm.[11][13] For a lipophilic compound like this compound, an O/W nanoemulsion is a suitable approach, where the compound is dissolved in the oil phase.[11]

Protocol for Nanoemulsion Formulation

This protocol outlines the preparation of a 1% (w/w) this compound nanoemulsion using a high-energy emulsification method.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene glycol

  • Aqueous phase: Deionized water

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh 1 g of this compound and 9 g of MCT oil into a beaker.

    • Mix thoroughly using a magnetic stirrer until the compound is completely dissolved in the oil. This forms the drug-loaded oil phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh 20 g of Polysorbate 80 and 10 g of Propylene glycol.

    • Add 60 g of deionized water to this mixture.

    • Stir gently until a clear, homogenous aqueous phase is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

    • Continue stirring for 15 minutes to form a coarse emulsion.

  • Nanoemulsification (High-Energy Method):

    • Transfer the coarse emulsion to a high-shear homogenizer.

    • Homogenize at 10,000 rpm for 10 minutes.

    • Alternatively, use an ultrasonicator. Sonicate the coarse emulsion for 15 minutes (with pulse cycles to avoid overheating).

  • Characterization:

    • The resulting nanoemulsion should be visually inspected for its appearance (translucent or milky white).

    • Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Diagram: Nanoemulsion Preparation Workflow

Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation API This compound Mix_Oil Dissolve API in Oil API->Mix_Oil Oil MCT Oil Oil->Mix_Oil Coarse_Emulsion Coarse Emulsion Formation (Magnetic Stirring) Mix_Oil->Coarse_Emulsion Surfactant Polysorbate 80 Mix_Aq Mix Surfactant, Co-surfactant & Water Surfactant->Mix_Aq CoSurfactant Propylene Glycol CoSurfactant->Mix_Aq Water Deionized Water Water->Mix_Aq Mix_Aq->Coarse_Emulsion Nanoemulsion Nanoemulsification (High-Shear Homogenization) Coarse_Emulsion->Nanoemulsion Characterization Characterization (DLS, Zeta Potential) Nanoemulsion->Characterization

Caption: Workflow for O/W Nanoemulsion Preparation.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers developed as an alternative to polymeric nanoparticles, emulsions, and liposomes.[15] They are composed of a solid lipid core that can solubilize lipophilic drugs.[16] SLNs offer advantages such as controlled drug release, improved stability, and the potential for targeted delivery.[16][17]

Protocol for SLN Formulation

This protocol describes the preparation of SLNs loaded with this compound using the hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid lipid: Glyceryl monostearate

  • Surfactant: Poloxamer 188

  • Aqueous phase: Deionized water

Equipment:

  • Water bath

  • High-shear homogenizer

  • Ultrasonicator

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation of the Lipid Melt:

    • Accurately weigh 1 g of this compound and 9 g of glyceryl monostearate into a beaker.

    • Heat the mixture in a water bath to 75-80°C (above the melting point of the lipid) and stir until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 2.5 g of Poloxamer 188 in 87.5 mL of deionized water.

    • Heat the aqueous phase to the same temperature as the lipid melt (75-80°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the lipid melt dropwise while homogenizing at a high speed (e.g., 8,000 rpm) for 5 minutes using a high-shear homogenizer. This will form a hot pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, PDI, and zeta potential.

    • Determine the drug entrapment efficiency and loading capacity.

Diagram: SLN Preparation Workflow

SLN_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation API This compound Melt Melt Lipid and Dissolve API (75-80°C) API->Melt Lipid Glyceryl Monostearate Lipid->Melt Pre_Emulsion Pre-emulsion Formation (High-Shear Homogenization) Melt->Pre_Emulsion Surfactant Poloxamer 188 Heat_Aq Dissolve Surfactant in Water (75-80°C) Surfactant->Heat_Aq Water Deionized Water Water->Heat_Aq Heat_Aq->Pre_Emulsion Ultrasonication Ultrasonication Pre_Emulsion->Ultrasonication Cooling Cooling and SLN Formation (Ice Bath) Ultrasonication->Cooling Characterization Characterization (Particle Size, Entrapment Efficiency) Cooling->Characterization

Caption: Workflow for SLN Preparation.

Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon mild agitation following dilution in aqueous media, such as the gastrointestinal fluids.[18][19] This in-situ emulsion formation enhances the dissolution and absorption of lipophilic drugs.[20][21]

Protocol for SEDDS Formulation

This protocol describes the development of a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil: Oleic acid

  • Surfactant: Cremophor® EL

  • Co-surfactant: Transcutol® HP

Equipment:

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath (optional)

  • Analytical balance

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • To identify the self-emulsifying regions, construct ternary phase diagrams with varying ratios of oil, surfactant, and co-surfactant.

    • For each mixture, visually observe the emulsification process upon dilution with water.

  • Preparation of the Optimized SEDDS Formulation:

    • Based on the phase diagrams, select an optimized ratio of excipients. For example, a ratio of 30% Oleic acid, 40% Cremophor® EL, and 30% Transcutol® HP.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle warming in a water bath (around 40°C) may be required to facilitate mixing.

  • Drug Loading:

    • Dissolve the desired amount of this compound in the pre-concentrate of SEDDS.

    • Mix until the drug is completely dissolved.

  • Characterization of SEDDS:

    • Self-emulsification time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time taken for it to form a stable emulsion.

    • Droplet size analysis: Dilute the SEDDS with water and measure the droplet size and PDI of the resulting emulsion using DLS.

    • Thermodynamic stability studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Diagram: SEDDS Formulation and Evaluation Logic

SEDDS_Logic Start Start: Formulate SEDDS for Lipophilic API Solubility Excipient Solubility Screening (Oil, Surfactant, Co-surfactant) Start->Solubility Phase_Diagram Construct Ternary Phase Diagrams Solubility->Phase_Diagram Formulation Prepare Optimized SEDDS Pre-concentrate Phase_Diagram->Formulation Drug_Loading Load API into SEDDS Formulation->Drug_Loading Characterization Characterize SEDDS Drug_Loading->Characterization Emulsification_Time Self-Emulsification Time Characterization->Emulsification_Time Droplet_Size Droplet Size Analysis (DLS) Characterization->Droplet_Size Stability Thermodynamic Stability Characterization->Stability End Optimized SEDDS Formulation Emulsification_Time->End Droplet_Size->End Stability->End

Caption: Logical Flow for SEDDS Formulation and Characterization.

In Vitro Drug Release Testing

In vitro release testing is a critical tool for evaluating the performance of developed formulations and ensuring batch-to-batch consistency.[22][23]

Protocol for In Vitro Release Study (Dialysis Bag Method)

This method is suitable for assessing the drug release from nanoformulations like nanoemulsions and SLNs.[24]

Materials:

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS), pH 7.4, as the release medium

  • Magnetic stirrer and stir bar

  • Beakers

  • Syringes and needles

Procedure:

  • Preparation of the Dialysis Bag:

    • Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to ensure proper hydration.

    • Securely tie one end of the membrane to form a bag.

  • Sample Loading:

    • Accurately measure 1 mL of the drug-loaded nanoformulation and place it inside the dialysis bag.

    • Securely tie the other end of the bag, ensuring no leakage.

  • Release Study:

    • Place the dialysis bag in a beaker containing 100 mL of pre-warmed (37°C) PBS.

    • Stir the release medium at a constant speed (e.g., 100 rpm) using a magnetic stirrer.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 1 mL aliquot of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Conclusion and Future Perspectives

The formulation strategies outlined in this application note provide a robust starting point for the development of effective delivery systems for the lipophilic compound this compound. The choice of the most suitable formulation will depend on the intended route of administration, desired release profile, and stability requirements. Further in vivo studies are essential to establish the pharmacokinetic profile and therapeutic efficacy of the developed formulations. The principles and protocols described herein can be adapted and optimized to unlock the full therapeutic potential of this and other challenging lipophilic molecules.

References

Application Notes & Protocols: High-Throughput Screening Assays for 2-(4-methylthiazol-5-yl)ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

2-(4-methylthiazol-5-yl)ethyl butyrate is a significant compound in the flavor and fragrance industry, prized for its distinct nutty and roasted aroma profile.[1] Beyond its sensory applications, its ester structure suggests potential interactions with biological systems, particularly metabolic enzymes like esterases, and its role as an intermediate in pharmaceutical synthesis highlights a broader relevance in drug discovery.[2] High-throughput screening (HTS) provides a powerful framework to rapidly investigate the biological interactions of this molecule on a massive scale.[3] This guide provides detailed protocols for two distinct HTS applications: a cell-based assay to identify modulators of olfactory receptors that may respond to this compound, and a biochemical assay to screen for inhibitors of esterase-mediated hydrolysis. These protocols are designed to be robust, self-validating, and adaptable for various research and development objectives.

Introduction to this compound

This compound (CAS 94159-31-6) is a heterocyclic ester recognized for its contribution to flavor and aroma.[2][4] Its chemical structure, featuring a thiazole ring and a butyrate ester group, is key to both its sensory properties and its potential biochemical interactions. Understanding these interactions is crucial for applications ranging from designing novel flavor profiles to assessing the metabolic stability of new chemical entities that may contain this or similar structural motifs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.3 g/mol [4]
Appearance Colorless to pale yellow liquid[2][5]
Odor/Flavor Profile Roasted, nutty, meaty[1]
Boiling Point 136 °C at 4 mmHg[2][5]
Solubility Insoluble in water; Soluble in alcohol and non-polar solvents[1][5][6]

Cell-Based HTS for Olfactory Receptor Modulation

This assay is designed to identify compounds that act as agonists, antagonists, or allosteric modulators of olfactory receptors (ORs) that may recognize this compound. The principle relies on heterologously expressing a target OR in a host cell line (e.g., HEK293) that also expresses the necessary G-protein signaling components. Ligand binding to the OR activates a G-protein cascade, resulting in an increase in intracellular calcium ([Ca²⁺]i), which is measured using a fluorescent indicator.[7][8]

Experimental Workflow

The overall process involves genetically engineering cells to respond to the target odorant, preparing assay plates with these cells and the compound library, and measuring the response using a fluorescence plate reader.

G cluster_prep Phase 1: Assay Preparation cluster_assay Phase 2: HTS Execution cluster_analysis Phase 3: Data Analysis cell_culture 1. Culture & Transfect HEK293 cells with target Olfactory Receptor plate_cells 2. Plate cells into 384-well microplates cell_culture->plate_cells dye_loading 4. Load cells with Ca2+ indicator dye (e.g., Fluo-4 AM) plate_cells->dye_loading compound_prep 3. Prepare compound library (dilution series) add_compounds 5. Add library compounds to assay plates compound_prep->add_compounds dye_loading->add_compounds read_plate 6. Measure fluorescence signal (FLIPR or plate reader) add_compounds->read_plate qc 7. Quality Control (Calculate Z'-factor) read_plate->qc hit_id 8. Hit Identification (Activity threshold) qc->hit_id dose_response 9. Dose-Response Analysis (Generate EC50/IC50 curves) hit_id->dose_response

Caption: Workflow for the cell-based olfactory receptor HTS assay.

Detailed Protocol

Materials:

  • HEK293 cell line stably expressing a promiscuous G-protein (e.g., Gα15/16)

  • Expression plasmid for the target olfactory receptor

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin

  • Lipofectamine™ 3000 or similar transfection reagent

  • 384-well black, clear-bottom assay plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic™ F-127

  • Probenecid

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound (positive control agonist)

  • DMSO (vehicle control)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®)

Procedure:

  • Cell Transfection (48 hours prior to assay):

    • In a T-75 flask, seed HEK293/Gα15 cells to reach 70-80% confluency on the day of transfection.

    • Transfect cells with the olfactory receptor expression plasmid according to the manufacturer's protocol for the transfection reagent. This step is critical for ensuring the cells can respond to the odorant.

  • Cell Plating (24 hours prior to assay):

    • Detach transfected cells using a gentle cell dissociation reagent.

    • Resuspend cells in culture medium and adjust the density to 1 x 10⁶ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (25,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plate Preparation (Day of assay):

    • Prepare a dilution series of the compound library in DMSO.

    • Further dilute the compounds in Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should not exceed 0.5% to avoid cell toxicity.

    • Include controls: this compound as a positive control and DMSO as a negative (vehicle) control.

  • Dye Loading (Day of assay):

    • Prepare the dye loading solution: 4 µM Fluo-4 AM with 0.04% Pluronic™ F-127 and 2.5 mM Probenecid in Assay Buffer. Probenecid is an anion-exchange transporter inhibitor used to prevent the leakage of the dye out of the cell.

    • Remove culture medium from the cell plates and add 25 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Assay Execution and Signal Detection:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the 2X compound solution from the compound plate to the cell plate.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the calcium flux signal.

Data Analysis and Interpretation

A successful assay should have a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative control signals.[9] Hits are identified as compounds that produce a signal significantly above the baseline noise (e.g., >3 standard deviations above the mean of the negative controls).

Table 2: Interpreting Olfactory Receptor Assay Results

Compound TypeExpected ResponseData Output
Agonist Induces a robust increase in fluorescence signal.Dose-dependent increase in signal; calculable EC₅₀ value.
Antagonist No signal on its own; blocks the signal from the positive control agonist.Dose-dependent decrease in agonist signal; calculable IC₅₀ value.
No Activity Fluorescence signal is indistinguishable from the vehicle (DMSO) control.Flat response curve.

Biochemical HTS for Esterase Inhibition

This assay identifies compounds that inhibit the enzymatic hydrolysis of this compound. The principle is based on detecting the production of butyric acid, a product of the esterase reaction. The resulting decrease in pH is monitored using a pH-sensitive indicator dye, such as phenol red, which changes color in response to acidification. This direct detection of a reaction product provides a robust and label-free method for measuring enzyme activity.[10][11]

Enzymatic Reaction and Detection

The core of the assay is the enzyme-catalyzed cleavage of the ester bond.

Caption: Esterase-mediated hydrolysis of the target compound.

Detailed Protocol

Materials:

  • Porcine Liver Esterase (PLE) or other relevant esterase source.

  • This compound (substrate).

  • Low-buffering Assay Buffer: e.g., 1 mM HEPES, 150 mM NaCl, pH 7.6.

  • Phenol Red pH indicator solution (e.g., 100 µM).

  • 384-well clear, flat-bottom microplates.

  • Known esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate) for positive inhibition control.

  • DMSO (vehicle control).

  • Spectrophotometric plate reader capable of kinetic reads.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in DMSO (e.g., 100 mM).

    • Prepare a working solution of the substrate by diluting the stock into the Assay Buffer. The final concentration should be around the Kₘ of the enzyme, if known, or determined empirically (e.g., 1 mM).

    • Prepare the enzyme stock solution in a storage buffer and dilute to a 2X working concentration in Assay Buffer just before use.

    • Prepare the compound library plates with test inhibitors at a 4X final concentration in DMSO.

  • Assay Setup:

    • Dispense 10 µL of Assay Buffer containing Phenol Red into all wells.

    • Add 5 µL of the 4X inhibitor solution (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" negative controls (add 10 µL of Assay Buffer instead).

    • Mix and incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Place the plate in the spectrophotometer set to read absorbance at 560 nm.

    • Initiate the reaction by adding 15 µL of the substrate solution to all wells.

    • Immediately begin kinetic reading, taking measurements every 30 seconds for 15-20 minutes. The reaction should be monitored during its linear phase (initial velocity).

Data Analysis and Interpretation

The rate of reaction is determined from the slope of the linear portion of the kinetic curve (Absorbance vs. Time). The percentage of inhibition is calculated relative to the uninhibited (DMSO) control.

Calculation: % Inhibition = [ 1 - ( (Rate of Inhibited Reaction) / (Rate of Uninhibited Reaction) ) ] * 100

Table 3: Interpreting Esterase Inhibition Assay Results

Compound TypeExpected ResponseData Output
Potent Inhibitor Significantly reduces the rate of pH change (slope of the kinetic curve is near zero).High % Inhibition; calculable IC₅₀ value from dose-response curve.
Weak Inhibitor Moderately reduces the rate of pH change.Moderate % Inhibition.
No Activity The reaction rate is similar to the uninhibited (DMSO) control.% Inhibition near zero.

Self-Validating System: The protocol's integrity is maintained by multiple controls:

  • Positive Control (No Inhibition): Enzyme + Substrate + DMSO. Defines the 100% activity level.

  • Negative Control (Full Inhibition): Enzyme + Substrate + known potent inhibitor. Defines the 0% activity level.

  • Background Control (No Enzyme): Substrate + DMSO. Ensures there is no non-enzymatic hydrolysis of the substrate.

Conclusion

The two distinct HTS protocols presented here provide robust platforms for exploring the biological context of this compound. The cell-based olfactory receptor assay is a powerful tool for flavor science and sensory research, enabling the discovery of novel compounds that can modify or mimic its aroma. The biochemical esterase inhibition assay is highly relevant for drug development and toxicology, allowing for the rapid assessment of a compound's metabolic stability and its potential to cause drug-drug interactions by inhibiting metabolic enzymes. By applying these high-throughput methods, researchers can efficiently generate actionable data to accelerate innovation in both the flavor and pharmaceutical industries.

References

Application Note & Protocols for the Isolation and Purification of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 2-(4-methylthiazol-5-yl)ethyl butyrate (CAS: 94159-31-6). This thiazole derivative is a significant compound, primarily utilized in the flavor and fragrance industries for its distinct roasted, nutty aroma.[1][2] Achieving high purity is critical to ensure the desired sensory profile and to prevent the introduction of unwanted contaminants or off-flavors in final products.[3] This guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices. It details a multi-stage purification strategy, from initial post-synthesis workup to high-purity polishing, and includes robust protocols for quality control and purity verification.

Introduction: The Importance of Purity

This compound, also known as surfurol butyrate, is a synthetic flavoring agent and fragrance ingredient.[1][][5] Its synthesis, typically an esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyric acid derivative, can result in a crude mixture containing unreacted starting materials, catalysts, solvents, and side-products.[6] The presence of these impurities can negatively impact the compound's organoleptic properties and may introduce reactive species into product formulations. Therefore, a robust and logical purification workflow is essential. This guide presents a workflow that can be adapted based on the initial purity of the crude product and the final purity requirements of the application.

Compound Properties & Strategic Considerations

A successful purification strategy is predicated on the physicochemical properties of the target compound. The properties of this compound dictate the selection of appropriate techniques.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₁₅NO₂S[1][7]Provides the basis for mass-based analytical techniques.
Molecular Weight 213.3 g/mol [1][7]Moderate molecular weight, suitable for GC and HPLC.
Appearance Colorless to pale yellow liquid[1][8]Color may indicate the presence of impurities.
Boiling Point 136 °C @ 4 mmHg; 101-107 °C @ 1 mmHg[1][2][8]Suitable for vacuum distillation to separate from non-volatile or highly volatile impurities.
Solubility Insoluble in water; Soluble in ethanol and non-polar organic solvents[2][7][8]Dictates the choice of solvents for liquid-liquid extraction and chromatography.
Density ~1.11 g/cm³[1][7]Denser than many common hydrocarbon solvents, which affects layer separation during extraction.
logP (o/w) ~2.0 - 2.3[2][8]Indicates moderate lipophilicity, making it a good candidate for both normal- and reversed-phase chromatography.

Overall Purification and Analysis Workflow

The purification strategy is a sequential process designed to remove different classes of impurities at each stage. The choice of which steps to employ depends on the scale of the purification and the desired final purity.

Purification Workflow cluster_0 Initial Stage cluster_1 Bulk Purification cluster_2 High-Purity Polishing cluster_3 Quality Control & Analysis Crude Crude Synthetic Mixture LLE Protocol 1: Liquid-Liquid Extraction Crude->LLE Remove acids, bases, water-soluble impurities Distill Protocol 2A: Vacuum Distillation LLE->Distill For large scale & thermally stable compounds Flash Protocol 2B: Flash Chromatography LLE->Flash For complex mixtures & moderate scale Analysis Protocol 4: Purity Assessment (GC, NMR) LLE->Analysis Initial assessment HPLC Protocol 3: Preparative HPLC Distill->HPLC If >99% purity needed Distill->Analysis Assess purity Flash->HPLC If >99% purity needed Flash->Analysis Assess purity HPLC->Analysis Final Pure Compound (>98-99% Purity) Analysis->Final Flash_Chromatography_Workflow TLC 1. TLC Analysis (Hexane:EtOAc) Pack 2. Pack Column (Silica Gel in Hexane) TLC->Pack Determine solvent system Load 3. Load Sample (Concentrated, minimal solvent) Pack->Load Elute 4. Elute with Solvent Gradient (e.g., 5% -> 20% EtOAc in Hexane) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine

References

Application Note & Protocols: The Synthesis and Utility of 2-(4-methylthiazol-5-yl)ethyl Butyrate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis, characterization, and strategic application of 2-(4-methylthiazol-5-yl)ethyl butyrate (CAS No. 94159-31-6). Primarily known for its use in the flavor and fragrance industry, this compound also serves as a valuable and versatile intermediate in pharmaceutical research and development.[1][2] The presence of the 4-methylthiazole moiety, a key pharmacophore in numerous approved drugs, makes this building block particularly significant.[3] We present a comprehensive, two-step synthetic protocol, starting from the synthesis of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol, followed by its esterification. This guide includes detailed experimental procedures, quality control parameters, and a discussion of its potential applications in medicinal chemistry, designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic scaffold in drug discovery, renowned for its diverse biological activities.[3] Thiazole derivatives are integral components of drugs targeting a wide range of conditions, including cancer, infections, and inflammatory diseases.[4][5] The compound this compound serves as a key intermediate, providing a stable and readily functionalizable handle to introduce this critical pharmacophore into more complex molecular architectures.[1][6] While its primary commercial use has been as a flavoring agent, its potential as a building block in organic synthesis for therapeutic agents is a growing area of interest.[1][7] This document outlines the necessary protocols to synthesize and validate this intermediate for research purposes.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 94159-31-6[1][6][8]
Molecular Formula C₁₀H₁₅NO₂S[1][][10]
Molecular Weight 213.30 g/mol [1][][10]
Appearance Colorless to pale yellow liquid[1][8]
Boiling Point 136 °C @ 4 mmHg[1][8]
Density ~1.11 g/cm³[1][8][]
Refractive Index ~1.50[1][8]
Solubility Soluble in ethanol and non-polar organic solvents; insoluble in water.[2][8]

Overall Synthetic Workflow

The synthesis of this compound is most efficiently achieved via a two-stage process. First, the core precursor alcohol is synthesized, which is then esterified to yield the final product. This workflow ensures high purity and yield of the target intermediate.

G cluster_0 Protocol 3.1: Precursor Synthesis cluster_1 Protocol 3.2: Esterification start Starting Materials (e.g., Thioacetamide, Chloroacetone) precursor 2-(4-methylthiazol-5-yl)ethanol (CAS: 137-00-8) start->precursor Hantzsch Thiazole Synthesis & Elaboration product This compound (CAS: 94159-31-6) precursor->product Acid-Catalyzed Esterification butyric Butyric Acid or Butyric Anhydride butyric->product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 4.1: Synthesis of Precursor 2-(4-methylthiazol-5-yl)ethanol

Rationale: The thiazole ring is a stable aromatic heterocycle. Its synthesis often involves the condensation of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis). This protocol outlines a common route to the key alcohol intermediate. The hydroxyl group provides a reactive site for subsequent esterification.[3]

Materials:

  • Thioacetamide

  • 3-Chloro-2,4-pentanedione

  • Sodium ethoxide

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Thiazole Ring Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add thioacetamide and stir until dissolved.

  • Slowly add 3-chloro-2,4-pentanedione to the mixture. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 5-acetyl-4-methylthiazole.

  • Reduction to Alcohol: Dissolve the crude acetylthiazole in ethanol in a new flask. Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 2 hours after the addition is complete.

  • Final Work-up: Quench the reaction by slowly adding 1M HCl until the effervescence ceases. Remove the ethanol under reduced pressure. Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(4-methylthiazol-5-yl)ethanol.[11][12] The crude product can be purified by vacuum distillation if necessary.

Protocol 4.2: Synthesis of this compound via Esterification

Rationale: This protocol employs a classic Fischer-Speier esterification. The reaction involves treating the precursor alcohol with butyric acid in the presence of a strong acid catalyst.[13] The reaction is reversible, so using an excess of one reactant or removing water as it forms can drive the equilibrium toward the product. Using butyric anhydride is an alternative that drives the reaction to completion.[14]

Materials:

  • 2-(4-methylthiazol-5-yl)ethanol (from Protocol 4.1)

  • Butyric acid (or Butyric anhydride)

  • Sulfuric acid (concentrated, catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 2-(4-methylthiazol-5-yl)ethanol, an excess of butyric acid (1.5 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Continue reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess butyric acid and the catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation to achieve high purity (≥98%).[1]

Quality Control & Characterization

To ensure the synthesized intermediate is suitable for subsequent pharmaceutical applications, rigorous analytical validation is required.

Analysis TechniqueExpected Result / Key Signature
Gas Chromatography (GC) A single major peak indicating ≥98% purity.
¹H NMR (CDCl₃) Signals corresponding to the ethyl group protons (~3.0-4.4 ppm), the butyrate chain protons (~0.9-2.3 ppm), the thiazole methyl group (~2.5 ppm), and the thiazole ring proton (~8.5 ppm).
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon (~173 ppm), carbons of the thiazole ring, and aliphatic carbons of the ethyl and butyrate chains.
FT-IR (neat) Strong characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹. C-O stretching vibrations around 1180 cm⁻¹.

Application as a Pharmaceutical Intermediate

The title compound is a versatile building block. The butyrate ester can function as a protecting group for the alcohol, which can be easily removed under basic conditions (saponification) to reveal the hydroxyl group for further synthetic transformations.

G cluster_0 Pathway A: Deprotection & Elaboration cluster_1 Pathway B: Direct Modification TMEB This compound (Intermediate) deprotection Saponification (e.g., NaOH, H₂O/EtOH) TMEB->deprotection modification Modification of Thiazole Ring (e.g., Halogenation, Metalation) TMEB->modification alcohol Revealed Alcohol: 2-(4-methylthiazol-5-yl)ethanol deprotection->alcohol elaboration Further Synthesis: - Etherification - Oxidation - Coupling Reactions alcohol->elaboration API Advanced Intermediate or Active Pharmaceutical Ingredient (API) elaboration->API modification->API

References

Application Note: Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Modern, High-Efficiency Approach for Pharmaceutical and Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The thiazole ring is a cornerstone structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobials (Sulfathiazole), antivirals (Ritonavir), and antineoplastics (Tiazofurin).[1][2][3] Its prevalence in pharmaceuticals drives a continuous need for efficient, rapid, and sustainable synthetic methodologies.

Traditionally, the synthesis of thiazoles, most notably via the Hantzsch condensation, involves long reaction times, high temperatures, and often results in modest yields with significant byproduct formation.[4] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a powerful tool that aligns with the principles of green chemistry.[5][6] By leveraging microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, significant improvements in product yields, and enhanced purity, often with reduced energy consumption and solvent use.[6][7][8][9] This guide provides a detailed overview of the principles and protocols for the microwave-assisted synthesis of thiazole derivatives, tailored for researchers in drug discovery and development.

The Principle of Microwave Heating: A Departure from the Bunsen Burner

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection from an external source, microwave heating generates energy directly within the reaction mixture.[10] This "in-core" volumetric heating is rapid and uniform, minimizing thermal gradients and side reactions.[7][10] The heating mechanism is primarily driven by two phenomena:

  • Dipolar Polarization: Polar molecules (like most organic solvents and reagents) possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which rapidly generates heat.[10][11][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[11]

The energy of a microwave photon is too low to break chemical bonds, meaning its interaction with molecules is purely kinetic, accelerating reactions through thermal effects without altering the reaction mechanism itself.[12]

One_Pot_Workflow start Combine Reactants in Microwave Vessel reactants Aromatic Ketone (1 eq) Thiourea (1 eq) NBS (1.1 eq) Solvent (e.g., EtOH or PEG/H2O) start->reactants mw_step Microwave Irradiation (e.g., 100°C, 10-30 min, 300W) reactants->mw_step cool Cool to Room Temperature mw_step->cool precipitate Pour into Ice Water (Precipitation of Product) cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water & Dry filter->wash end Pure 2-Aminothiazole Product wash->end

References

Application Note: An Improved, Industrially Scalable Green Synthesis of Ethyl Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazolecarboxylate derivatives are pivotal structural motifs in numerous active pharmaceutical ingredients (APIs).[1] Traditional industrial syntheses, such as the classic Hantzsch reaction, often rely on hazardous reagents, harsh conditions, and multi-step procedures that generate significant waste.[2][3] This application note details an improved, one-pot industrial process for the synthesis of substituted ethyl thiazole-5-carboxylates that aligns with the principles of green chemistry. By employing a recyclable heterogeneous catalyst in an aqueous-ethanolic solvent system, this process offers significant advantages, including reduced cycle times, higher yields, enhanced safety, and a substantially lower environmental footprint compared to conventional methods. The protocol provided is robust, scalable, and designed for seamless integration into industrial pharmaceutical manufacturing workflows.

Introduction: The Industrial Imperative for Greener Synthesis

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of drugs ranging from anti-cancer agents like Dasatinib to anti-inflammatory medications.[1][4][5] Specifically, ethyl thiazole-5-carboxylate and its analogues are key intermediates in the synthesis of numerous APIs. The conventional Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, has been a workhorse method for decades.[6][7][8][9] However, its industrial application is hampered by several critical drawbacks:

  • Hazardous Materials: The use of lachrymatory and toxic α-haloketones poses significant safety and handling challenges at scale.[2]

  • Waste Generation: The reaction often requires stoichiometric amounts of reagents and can produce undesirable byproducts, leading to complex and costly purification streams.

  • Environmental Concerns: Traditional reliance on volatile organic compounds (VOCs) as solvents contributes to environmental pollution.[10]

In response to these challenges, modern process chemistry is increasingly driven by green and sustainable principles.[11][12] This guide presents a refined methodology that leverages a one-pot, three-component reaction catalyzed by reusable nickel ferrite (NiFe₂O₄) nanoparticles.[13][14] This approach not only circumvents the major issues of the Hantzsch synthesis but also enhances process efficiency and economic viability.

Core Principles of the Improved Process: A Mechanistic Rationale

The foundation of this improved process is the strategic integration of catalysis and a benign solvent system to streamline the synthesis into a single, efficient operation.

Catalyst Selection: Heterogeneous NiFe₂O₄ Nanoparticles

The choice of NiFe₂O₄ nanoparticles as the catalyst is central to the process's success.[13][14] Unlike homogeneous catalysts that are difficult to separate from the product stream, these magnetic nanoparticles offer distinct advantages for industrial applications:

  • Reusability: The catalyst can be easily recovered via magnetic separation and reused for multiple cycles without a significant loss in activity, drastically reducing catalyst cost and metal waste.[14][15]

  • High Surface Area: The nanoscale dimensions provide a large surface area, enhancing catalytic efficiency and allowing for lower catalyst loading.

  • Mechanism of Action: The NiFe₂O₄ nanoparticles are believed to function as Lewis acids, activating the carbonyl and thioamide functional groups. This activation facilitates the nucleophilic attack and subsequent cyclocondensation, lowering the activation energy of the reaction and enabling it to proceed under milder conditions.[14]

Solvent System: The Ethanol/Water Advantage

An ethanol:water (1:1) mixture serves as the reaction medium, offering a safe, environmentally friendly, and effective alternative to chlorinated or aprotic polar solvents.[14]

  • Safety & Sustainability: Both ethanol and water are non-toxic, readily available, and have a minimal environmental impact.

  • Solubility Profile: This binary system provides an optimal solubility profile for the diverse range of starting materials and intermediates involved in the multi-component reaction.

  • Enhanced Reactivity: In some cases, water can participate in the reaction mechanism or influence the catalyst's surface chemistry, accelerating the reaction rate.[2]

Diagram 1: Proposed Catalytic Reaction Pathway

The following diagram illustrates the proposed mechanism for the NiFe₂O₄-catalyzed one-pot synthesis.

G Proposed Mechanism for NiFe₂O₄-Catalyzed Thiazolecarboxylate Synthesis Start α-Halo Carbonyl (1) + Thiosemicarbazide (2) + Anhydride (3) Activation Activation of Thiosemicarbazide on Catalyst Surface Start->Activation Adsorption Catalyst NiFe₂O₄ Catalyst Catalyst->Activation Intermediate1 Condensation & Intermediate Formation Activation->Intermediate1 Nucleophilic Attack Cyclization Intramolecular Cyclocondensation Intermediate1->Cyclization Dehydration Product Thiazole Scaffold (4) Cyclization->Product Desorption Regen Catalyst Regeneration (Magnetic Separation) Product->Regen Catalyst Recovery Regen->Catalyst Reuse

Caption: Proposed mechanism of the NiFe₂O₄-catalyzed one-pot synthesis.[14]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-phenyl-thiazole-5-carboxylate

This protocol describes a representative synthesis on a laboratory scale, which can be linearly scaled for pilot and industrial production.

Materials and Equipment
  • Reagents:

    • Ethyl 2-chloroacetoacetate (CAS: 609-15-4)

    • Thiourea (CAS: 62-56-6)

    • Benzoyl Chloride (as a precursor for in-situ thioamide generation, or use pre-formed thiobenzamide)

    • NiFe₂O₄ Nanoparticles (Synthesized via sol-gel method or commercially available)[14]

    • Ethanol (95%, Reagent Grade)

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermocouple

    • Buchner funnel and filtration apparatus

    • High-performance liquid chromatography (HPLC) system for reaction monitoring

Step-by-Step Procedure
  • Catalyst Preparation (if required): NiFe₂O₄ nanoparticles can be synthesized via established sol-gel methods and confirmed by XRD analysis.[14] For this protocol, we assume the use of a pre-synthesized, activated catalyst.

  • Reaction Setup:

    • Charge a 500 mL three-neck round-bottom flask with NiFe₂O₄ nanoparticles (0.5 mol%).

    • Add a solvent mixture of Ethanol:Water (1:1, 200 mL).

    • Begin vigorous stirring to create a uniform suspension of the catalyst.

  • Reagent Addition:

    • Add thiourea (10 mmol, 1.0 eq).

    • Add ethyl 2-chloroacetoacetate (10 mmol, 1.0 eq).

    • Add the third component (e.g., an appropriate anhydride or α-haloketone) (10 mmol, 1.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-85 °C) under constant stirring.

    • Monitor the reaction progress every 30 minutes using HPLC or TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete (starting material consumption >99%), cool the mixture to room temperature.

    • Place a strong neodymium magnet on the exterior of the flask to immobilize the NiFe₂O₄ catalyst.

    • Decant the supernatant liquid into a separate beaker.

    • Wash the catalyst with ethanol (2 x 20 mL), decanting the washings into the same beaker. The recovered catalyst can be dried and stored for reuse.

    • Slowly add the reaction mixture to a beaker containing cold deionized water (400 mL) while stirring. The product will precipitate as a solid.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the filter cake with cold water (3 x 50 mL) to remove any water-soluble impurities.

    • Recrystallize the crude product from hot ethanol to yield the pure ethyl 2-amino-4-phenyl-thiazole-5-carboxylate as a crystalline solid.

    • Dry the final product under vacuum at 50 °C.

Safety Precautions
  • Perform all operations within a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Consult Safety Data Sheets (SDS) for all chemicals before use.

Diagram 2: Industrial Process Workflow

G start Start reactor_charge 1. Charge Reactor: - EtOH/Water Solvent - NiFe₂O₄ Catalyst - Reagents start->reactor_charge reaction 2. Reaction: - Heat to Reflux (80°C) - Monitor by HPLC reactor_charge->reaction cool_down 3. Cool to RT reaction->cool_down catalyst_sep 4. Catalyst Separation: - Apply External Magnet - Decant Supernatant cool_down->catalyst_sep catalyst_wash 5. Catalyst Wash & Recycle catalyst_sep->catalyst_wash Catalyst Stream precipitation 6. Product Precipitation: - Quench in Cold Water catalyst_sep->precipitation Product Stream catalyst_wash->reactor_charge Recycle filtration 7. Filtration & Washing precipitation->filtration recrystallization 8. Recrystallization (Hot Ethanol) filtration->recrystallization drying 9. Vacuum Drying recrystallization->drying final_product Final Product: High-Purity Thiazolecarboxylate drying->final_product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(4-Methylthiazol-5-yl)ethyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-methylthiazol-5-yl)ethyl butyrate. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with reaction yield. We will move beyond standard protocols to explore the causality behind common issues, providing field-proven insights to help you optimize your synthesis.

The target molecule, this compound, is a valuable flavor and fragrance compound known for its nutty and roasted aroma.[1][2] Its synthesis is most commonly achieved via the Fischer esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyrylating agent. While seemingly straightforward, this reaction presents unique challenges due to the heterocyclic nature of the alcohol substrate. This guide provides a structured approach to troubleshooting and enhancing the yield and purity of your final product.

Section 1: Understanding the Core Synthesis and Its Challenges

The synthesis of this compound is typically an acid-catalyzed esterification. The reaction involves heating 2-(4-methylthiazol-5-yl)ethanol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

Fischer_Esterification Figure 1: Fischer Esterification Mechanism cluster_rev All steps are reversible, creating an equilibrium. Reactants Butyric Acid + Alcohol (R-COOH + R'-OH) Catalyst1 + H⁺ ProtonatedAcid Protonated Carbonyl (Activated Electrophile) Reactants->ProtonatedAcid 1. Protonation (Fast, Reversible) ProtonatedAcid->Reactants Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral 2. Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral Tetrahedral->ProtonatedAcid ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer 3. Deprotonation ProtonTransfer->Tetrahedral WaterLoss Elimination of H₂O ProtonTransfer->WaterLoss 4. Protonation WaterLoss->ProtonTransfer ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster 5. Elimination ProtonatedEster->WaterLoss Products Ester + Water (R-COOR' + H₂O) ProtonatedEster->Products 6. Deprotonation (Fast, Reversible) Catalyst2 - H⁺ Products->ProtonatedEster

Figure 1: The multi-step, reversible mechanism of Fischer Esterification.

The primary challenge in any Fischer esterification is that it is an equilibrium-controlled process.[3][4] The presence of water, a byproduct, can drive the reaction in reverse via hydrolysis, breaking the newly formed ester back down into the starting materials.[5] To achieve a high yield, this equilibrium must be actively shifted toward the products.

Unique Challenges with the Thiazole Moiety: The 2-(4-methylthiazol-5-yl)ethanol substrate introduces specific complexities:

  • Basicity of the Thiazole Nitrogen: The nitrogen atom in the thiazole ring is basic and can be protonated by the acid catalyst.[6][7] This sequesters the catalyst, potentially slowing the reaction, and can increase the substrate's solubility in aqueous media, leading to losses during work-up.

  • Thermal and Acid Sensitivity: Thiazole rings, while aromatic, can be susceptible to degradation or side reactions under harsh acidic conditions or at elevated temperatures, leading to the formation of colored impurities.

Section 2: Troubleshooting Guide for Low Yield

This section is structured to address the most common issues encountered during synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start_node Low Yield Observed issue1 Problem Incomplete Reaction start_node->issue1 issue2 Problem Product Degradation start_node->issue2 issue3 Problem Loss During Work-up start_node->issue3 issue_node issue_node cause_node cause_node solution_node solution_node cause1_1 Cause Equilibrium Not Shifted issue1->cause1_1 cause1_2 Cause Insufficient Catalysis issue1->cause1_2 cause2_1 Cause Reaction Too Hot issue2->cause2_1 cause2_2 Cause Catalyst Too Aggressive issue2->cause2_2 cause3_1 Cause Product in Aqueous Layer issue3->cause3_1 cause3_2 Cause Emulsion Formation issue3->cause3_2 solution1_1 Use excess butyric acid Remove water (Dean-Stark) cause1_1->solution1_1 Solution solution1_2 Increase catalyst loading Use stronger acid cause1_2->solution1_2 Solution solution2_1 Lower reflux temperature (use appropriate solvent) cause2_1->solution2_1 Solution solution2_2 Use milder catalyst (e.g., TsOH) Reduce catalyst concentration cause2_2->solution2_2 Solution solution3_1 Adjust pH before extraction Use brine wash Back-extract aqueous layers cause3_1->solution3_1 Solution solution3_2 Add brine Filter through Celite Allow layers to settle cause3_2->solution3_2 Solution

Figure 2: A logical workflow for diagnosing the cause of low yield.
Q1: My reaction stalls, leaving significant unreacted 2-(4-methylthiazol-5-yl)ethanol. How do I drive it to completion?

  • Probable Cause: You are fighting against the natural equilibrium of the reaction. As water is produced, it begins to hydrolyze the ester product, preventing the reaction from reaching 100% conversion.[4][5]

  • Recommended Solutions:

    • Use an Excess of a Reactant: According to Le Châtelier's Principle, increasing the concentration of a reactant will shift the equilibrium to the right. Using a 2- to 5-fold molar excess of the cheaper reagent, typically butyric acid, is a common and effective strategy.[4]

    • Actively Remove Water: The most robust method to ensure high conversion is to remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane. The water is collected in the side-arm of the apparatus, physically removing it from the reaction mixture and preventing the reverse reaction.[4]

    • Use a Dehydrating Agent: While less common for large-scale reactions, adding a dehydrating agent like molecular sieves can absorb the water produced. However, this can complicate work-up.

Q2: The reaction mixture turns dark brown or black, and my final product is discolored. What is causing this degradation?
  • Probable Cause: This indicates decomposition of the starting material or product. The thiazole ring can be sensitive to highly acidic conditions combined with high temperatures. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent that can cause charring.

  • Recommended Solutions:

    • Reduce Reaction Temperature: If using a high-boiling solvent like toluene, ensure the temperature does not exceed what is necessary for a reasonable reaction rate (e.g., 110-120°C). Overheating is a primary cause of decomposition.

    • Change the Catalyst: Switch from concentrated sulfuric acid to a milder, non-oxidizing solid acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin (e.g., Amberlyst-15).[8] These catalysts are often sufficient to promote esterification without causing extensive degradation.

    • Control Catalyst Loading: Use the minimum effective amount of catalyst. A typical loading for H₂SO₄ or TsOH is 1-5 mol% relative to the limiting reagent. Excessive catalyst provides no benefit to the reaction rate and significantly increases the risk of side reactions.[9]

Q3: My reaction appears complete by TLC/GC, but my isolated yield after aqueous work-up is very low. Where is my product going?
  • Probable Cause: The product is likely being lost to the aqueous phase during extraction and washing steps. This can happen for two main reasons: protonation of the thiazole nitrogen or the formation of stable emulsions.

  • Recommended Solutions:

    • Neutralize Before Extraction: Before the first water wash, carefully neutralize the reaction mixture with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is ~7-8. This deprotonates the thiazole nitrogen, making the ester product significantly less water-soluble and ensuring it partitions into the organic layer.

    • Use Brine Washes: After the initial neutralization and water wash, wash the organic layer with a saturated sodium chloride (brine) solution. Brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it (the "salting out" effect) and helps to break emulsions.

    • Back-Extract the Aqueous Layers: If you suspect significant product loss, combine all aqueous layers from the work-up and re-extract them one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane). This can recover a substantial amount of dissolved product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which is the best acylating agent to use: butyric acid, butyric anhydride, or butyryl chloride?

    • A: Butyric acid is the most common and cost-effective for Fischer esterification. Butyric anhydride is more reactive and does not produce water (it produces butyric acid as a byproduct), which can help drive the reaction. However, it is more expensive. Butyryl chloride is the most reactive but produces corrosive HCl gas and typically requires a stoichiometric amount of a base (like pyridine or triethylamine) to scavenge the acid, making the procedure more complex. For optimizing yield, starting with butyric acid and a Dean-Stark trap is the most logical first step.[3]

  • Q: How should I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The ester product will be less polar (higher Rf value) than the alcohol starting material. Gas Chromatography (GC) provides a more quantitative assessment of the conversion of the starting alcohol to the ester product.

  • Q: What is the best method for final purification?

    • A: Vacuum distillation is the preferred method for purifying this compound.[10] It effectively removes non-volatile impurities and any remaining starting materials. The boiling point is approximately 136°C at 4 mmHg.[1] Column chromatography can also be used but may be less practical for larger scales.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 2-(4-methylthiazol-5-yl)ethanol (1.0 eq)

  • Butyric acid (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methylthiazol-5-yl)ethanol (e.g., 10.0 g, 1.0 eq).

  • Add Reagents: Add toluene (approx. 100 mL), butyric acid (3.0 eq), and TsOH·H₂O (0.05 eq).

  • Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue refluxing until no more water collects in the trap (typically 4-8 hours). Monitor the reaction by TLC or GC to confirm the consumption of the starting alcohol.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up:

    • Slowly add saturated NaHCO₃ solution and shake gently (venting frequently to release CO₂ gas) until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Separate the layers. Wash the organic layer sequentially with water (1x) and then brine (2x).

    • Combine all aqueous layers and back-extract with a small portion of toluene or ethyl acetate to recover any dissolved product.

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a clear liquid.

Section 5: Impact of Reaction Parameters on Yield

Optimizing reaction conditions is critical. The following table summarizes the expected impact of key variables on reaction yield, based on established principles of esterification.[8][9][11]

ParameterLow SettingOptimal RangeHigh SettingRationale & Causality
Butyric Acid:Alcohol Molar Ratio 1:1 (Low Yield)2:1 to 4:1 >5:1 (Diminishing Returns)Shifts equilibrium towards the product (Le Châtelier's Principle). Excess acid beyond 4:1 complicates removal during work-up without significant yield benefit.
Catalyst Loading (TsOH, mol%) <1% (Slow Reaction)2-5% >10% (Degradation Risk)Sufficient catalyst is needed to protonate the carbonyl, but excess acid can promote side reactions and charring, especially at high temperatures.
Temperature <90°C (Slow Rate)110-120°C (in Toluene) >130°C (Degradation)Balances reaction rate with the thermal stability of the thiazole ring. Overheating is a primary cause of impurity formation.
Water Removal None (Equilibrium Limit)Dean-Stark/Azeotropic N/AThe most effective method for driving the reaction to completion by physically removing the inhibitory water byproduct.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methylthiazol-5-yl)ethyl butyrate. This guide is designed for researchers, scientists, and formulation professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Compound Profile: this compound

This compound is a heterocyclic ester primarily recognized for its nutty, roasted aroma, leading to its use as a flavoring and fragrance agent.[1][2][3] However, its physicochemical properties present a significant challenge for researchers working in aqueous environments. The molecule's structure, characterized by a butyrate ester and a methylthiazole group, results in low polarity and a lack of hydrogen bond donors, rendering it practically insoluble in water.[1][4][5]

This guide provides a systematic approach to overcoming these solubility hurdles, from simple first-line techniques to advanced formulation strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S[1][3]
Molecular Weight 213.30 g/mol [1]
Appearance Colorless to yellow liquid[1][4]
Water Solubility Insoluble[1][4][5]
Solvent Solubility Soluble in non-polar solvents, ethanol[1][4]
XLogP3 2.2 - 2.34[1][4]
Topological Polar Surface Area 67.4 Ų[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added this compound to my aqueous buffer and it won't dissolve. What are the typical signs of insolubility I should look for?

Answer: When a hydrophobic compound like this compound fails to dissolve in an aqueous medium, you will observe distinct physical signs. Initially, you may see oily droplets that refuse to mix, a phenomenon known as phase separation. Over time or with agitation, this can form a cloudy or milky suspension (an emulsion). If left undisturbed, the compound will likely coalesce and either float to the surface or settle, depending on its density relative to your medium (its density is approximately 1.11 g/cm³).[4][5] You will not achieve a clear, homogenous solution, which is critical for most quantitative biological assays or analytical experiments.

Q2: What is the most direct and common first step to solubilize this compound for initial experiments?

Answer: The most straightforward and widely used initial approach is cosolvency .[6] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This change in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, allowing for the dissolution of the compound.[8][9]

The mechanism involves the cosolvent disrupting the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the non-polar drug molecules to integrate into.[9][10] For this compound, which is known to be soluble in ethanol, alcohols are an excellent starting point.[1][4]

G cluster_water Aqueous Medium cluster_cosolvent Cosolvent Addition cluster_mix Resulting Mixture W1 H₂O W2 H₂O W1->W2 H-Bond W3 H₂O W2->W3 H-Bond W4 H₂O W3->W4 H-Bond W4->W1 H-Bond C1 Ethanol C2 Ethanol M1 H₂O M2 Ethanol M1->M2 Disrupted H-Bonds M3 H₂O M4 Ethanol M3->M4 Disrupted H-Bonds Drug Hydrophobic Drug (Insoluble) cluster_water cluster_water Drug->cluster_water Poor Interaction cluster_mix cluster_mix Drug->cluster_mix Improved Interaction Drug_sol Solubilized Drug cluster_cosolvent cluster_cosolvent cluster_mix->Drug_sol Leads to

Caption: Mechanism of Cosolvency.

Experimental Protocol: Cosolvent Screening

  • Prepare a Concentrated Stock: Dissolve this compound in a pure, water-miscible organic solvent to create a high-concentration stock solution (e.g., 10-100 mg/mL). Common choices are listed in the table below.

  • Select Cosolvents: Choose a range of pharmaceutically acceptable cosolvents to test.

  • Titration: Vigorously vortex your aqueous buffer. Slowly add the drug-cosolvent stock solution dropwise (a technique called "antisolvent precipitation").

  • Observe: Watch for the point of precipitation (persistent cloudiness). This helps determine the maximum amount of cosolvent your aqueous phase can tolerate while keeping the drug in solution.

  • Final Concentration: Aim for the lowest percentage of cosolvent that maintains the desired final concentration of your compound. It is critical to run a vehicle control (buffer + same percentage of cosolvent) in your experiments to account for any effects of the solvent itself.

CosolventDielectric Constant (20°C)Notes & Considerations
Water80.1The primary solvent.
Glycerin42.5High viscosity. Generally requires higher percentages.
Propylene Glycol (PG)32.0Common, less viscous than glycerin.
Ethanol24.3Excellent starting point; known to dissolve the target.[1][4]
Polyethylene Glycol 400 (PEG 400)12.5Effective for many non-polar compounds.[9][11]
Dimethyl Sulfoxide (DMSO)46.7Excellent solubilizer, but use with caution in cell-based assays due to potential toxicity.
Q3: The required concentration of cosolvent is too high for my experimental system (e.g., causing cell toxicity). What is a more advanced solubilization strategy I can use?

Answer: When cosolvents are not viable, the next strategy to consider is molecular encapsulation using cyclodextrins . Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[12][13][14]

This structure allows the cyclodextrin to act as a "host" molecule, encapsulating a hydrophobic "guest" molecule—in this case, this compound—within its cavity.[15] This forms an "inclusion complex." The resulting complex has a water-soluble exterior, effectively masking the hydrophobic nature of the guest molecule and dramatically increasing its apparent aqueous solubility.[12][16]

G cluster_process Complexation Process Drug Hydrophobic Drug Water Water Molecules Drug->Water Insoluble Desc1 The hydrophobic drug cannot disperse in water. CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Water Soluble Desc2 The cyclodextrin readily dissolves in water. Complex Soluble Inclusion Complex Desc3 The drug enters the CD cavity, forming a new, soluble entity. Drug_node Drug Plus + CD_node Cyclodextrin Arrow Complex_node Complex

Caption: Cyclodextrin Inclusion Complex Formation.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[13]

  • Prepare CD Solution: Dissolve the cyclodextrin in your aqueous buffer to a desired concentration (e.g., 1-10% w/v). Gentle warming (40-50°C) can aid dissolution.

  • Add the Compound: Add an excess of this compound to the cyclodextrin solution.

  • Equilibrate: Tightly seal the container and shake or stir the mixture vigorously at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours. This extended time is necessary for the guest molecule to find and enter the host cavity, reaching equilibrium.

  • Remove Excess Compound: After equilibration, there will likely be undissolved compound remaining. Remove this excess by filtration (using a 0.22 µm syringe filter) or centrifugation.

  • Quantify: The clear filtrate/supernatant now contains the solubilized drug-CD complex. You must quantify the concentration of this compound in this solution using a suitable analytical method (e.g., HPLC-UV, GC-MS) to know the exact final concentration.

Q4: My application requires a high drug load, for example, in an oral bioavailability study. Are there other options?

Answer: For applications demanding higher concentrations of a lipophilic compound, lipid-based formulations are a powerful strategy.[17] These systems use oils, surfactants, and cosolvents to dissolve the drug in a lipidic phase. A particularly effective approach is the Self-Microemulsifying Drug Delivery System (SMEDDS).[18]

A SMEDDS is an isotropic mixture of oil, surfactant, and cosurfactant that contains the dissolved drug.[19] The key feature is its ability to spontaneously form a fine oil-in-water microemulsion (droplet size typically <100 nm) upon gentle agitation in an aqueous medium, such as the fluid in the gastrointestinal tract.[18] This microemulsion provides a massive surface area for drug release and absorption, bypassing the need for the solid drug to dissolve first.[20]

Key Components of a Lipid-Based System:

  • Oil Phase: The primary solvent for the drug. Can be long-chain triglycerides (e.g., corn oil, sesame oil) or medium-chain triglycerides.

  • Surfactant: Stabilizes the oil-water interface. Non-ionic surfactants with a high HLB (Hydrophile-Lipophile Balance) value, like polysorbates (e.g., Tween® 80) or polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL), are common.[20]

  • Cosolvent/Cosurfactant: Helps to dissolve the drug and improve the emulsification process. Examples include ethanol, propylene glycol, or Transcutol®.

Developing a SMEDDS is a more complex formulation task that often requires screening various excipients and constructing ternary phase diagrams to identify optimal ratios. However, it is a highly effective method for significantly enhancing the oral bioavailability of poorly water-soluble compounds.[19][21]

Q5: What if none of these methods work, or if I have a highly specialized application like parenteral delivery?

Answer: If conventional methods are insufficient, you may need to explore nanotechnology-based approaches . These techniques engineer the drug into nanometer-sized particles, which dramatically increases the surface-area-to-volume ratio, leading to a significant enhancement in dissolution rate and saturation solubility.[22][23][24]

Common nanotechnology strategies include:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be produced by media milling or high-pressure homogenization.[11][25]

  • Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix, creating a nanoparticle formulation.[26][27]

  • Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but use a solid lipid core, combining advantages of lipid-based systems and nanoparticles.

These are advanced techniques that require specialized equipment and significant formulation development.[28] They are typically reserved for challenging compounds or when precise control over drug delivery is required.[22][26]

Decision-Making Workflow

Choosing the right solubilization strategy depends on your specific experimental needs, including the required concentration, the biological system being used, and the resources available.

Caption: Workflow for Selecting a Solubilization Strategy.

References

minimizing by-product formation during the synthesis of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Methylthiazol-5-yl)ethyl Butyrate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, minimizing, and eliminating by-product formation. Our goal is to provide you with the causal understanding and actionable protocols necessary to achieve high purity and yield.

The synthesis of this target molecule, a valuable compound in the flavor and fragrance industry, typically involves the esterification of 2-(4-methylthiazol-5-yl)ethanol.[1][2] While seemingly straightforward, the reaction is susceptible to several side reactions that can complicate purification and compromise the final product quality. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.

Overall Synthesis and Purification Workflow

Before diving into specific issues, it's crucial to visualize the entire process. The following diagram outlines the typical workflow from starting materials to the final, purified product. Each stage presents an opportunity to control purity.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis Reactants 2-(4-Methylthiazol-5-yl)ethanol + Butyryl Chloride / Butyric Acid Reaction Esterification Reaction (Base or Acid Catalyst) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Quench Reaction Quenching (e.g., Water/Brine Wash) Crude->Quench Transfer Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Drying Organic Layer (e.g., MgSO4 / Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Transfer Purify Column Chromatography or Distillation Concentration->Purify Analysis Purity Analysis (GC-MS, NMR) Purify->Analysis Final Pure Product Analysis->Final

Caption: High-level workflow for synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: By-product Identification and Characterization

Q1: What are the most common by-products I should expect to see in my crude reaction mixture?

A1: Understanding potential impurities is the first step to controlling them. The by-product profile depends heavily on your chosen esterification method. Here are the most common culprits:

By-product NameMethod of FormationIdentification Tips (NMR, GC-MS)
Unreacted Starting Material Incomplete reaction.GC-MS: Will show the mass of 2-(4-methylthiazol-5-yl)ethanol (143.21 g/mol ).[3] ¹H NMR: Presence of a broad singlet for the alcohol -OH proton.
Butyric Acid Hydrolysis of butyryl chloride/anhydride; incomplete Fischer esterification.GC-MS: Distinct peak for butyric acid. ¹H NMR: Broad singlet above 10 ppm. Difficult to remove by chromatography alone.
Symmetrical Ether Acid-catalyzed dehydration of two molecules of the starting alcohol (common in Fischer esterification at high temperatures).GC-MS: Peak corresponding to a higher molecular weight than the product. ¹H NMR: Absence of -OH signal, complex signals in the ethyl-linkage region.
Degradation Products Harsh acidic or basic conditions, or excessive heat, can lead to the decomposition of the thiazole ring.[4][5]Appearance: Darkening of the reaction mixture (brown to black). TLC/NMR: Multiple, often inseparable spots or a complex, noisy baseline in the NMR spectrum.
Section 2: Troubleshooting By-product Formation During Synthesis

Q2: My reaction is sluggish and I have a lot of unreacted 2-(4-methylthiazol-5-yl)ethanol remaining. What's causing this and how do I fix it?

A2: This is a common issue pointing to either suboptimal reaction conditions or reagent issues. Let's break down the causes and solutions based on the method.

  • Causality (Acyl Chloride Method): The reaction between an alcohol and an acyl chloride is typically fast and exothermic.[6][7] Incomplete conversion is often due to:

    • Insufficient Acylating Agent: Butyryl chloride is highly reactive and can be quenched by trace moisture in your solvent, glassware, or starting alcohol.

    • Ineffective Base: A tertiary amine base (like triethylamine or DIPEA) is required to scavenge the HCl by-product.[6] If the base is old or of poor quality, the resulting acidic conditions can protonate the alcohol, reducing its nucleophilicity.

  • Causality (Fischer Esterification): This is an equilibrium-controlled reaction.[8][9][10] The presence of water, a by-product, can drive the reaction backward, preventing full conversion.[11][12]

    • Solution: Use a large excess of one reactant (typically the alcohol if the acid is more valuable, or vice-versa) or actively remove water as it forms using a Dean-Stark apparatus.[9][10]

  • Troubleshooting Workflow:

G Start High Unreacted Alcohol Detected CheckMethod Which method was used? Start->CheckMethod AcylChloride Acyl Chloride CheckMethod->AcylChloride Acyl Chloride Fischer Fischer Esterification CheckMethod->Fischer Fischer Acyl_Q1 Are reagents and solvent completely dry? AcylChloride->Acyl_Q1 Fischer_Q1 Is water being actively removed (e.g., Dean-Stark)? Fischer->Fischer_Q1 Acyl_A1_No Action: Dry solvent/reagents. Use fresh butyryl chloride. Acyl_Q1->Acyl_A1_No No Acyl_Q2 Is base quality sufficient and stoichiometry correct? (≥1.1 eq) Acyl_Q1->Acyl_Q2 Yes Acyl_A2_No Action: Use fresh, distilled base. Ensure slight excess. Acyl_Q2->Acyl_A2_No No Acyl_Success Problem Resolved Acyl_Q2->Acyl_Success Yes Fischer_A1_No Action: Implement Dean-Stark or use molecular sieves. Fischer_Q1->Fischer_A1_No No Fischer_Q2 Is there a sufficient excess of one reactant? Fischer_Q1->Fischer_Q2 Yes Fischer_A2_No Action: Increase excess of alcohol or butyric acid (3-5 fold). Fischer_Q2->Fischer_A2_No No Fischer_Success Problem Resolved Fischer_Q2->Fischer_Success Yes

Caption: Decision tree for troubleshooting incomplete conversion.

Q3: My reaction mixture turned dark brown, and the crude NMR is very messy. What happened?

A3: A dark color change is a strong indicator of degradation. The thiazole ring, while aromatic, can be sensitive to harsh conditions.[4][13]

  • Causality (Fischer Esterification): Strong mineral acids like concentrated sulfuric acid, combined with high temperatures (reflux), can lead to charring and decomposition of organic molecules, including the thiazole moiety.[5]

  • Causality (Acyl Chloride Method): While less common, an uncontrolled exothermic reaction can also cause localized heating and degradation. This is more likely if reagents are added too quickly without adequate cooling.

  • Preventative Measures:

    • Use Milder Catalysts: For Fischer esterification, consider using p-toluenesulfonic acid (p-TsOH) instead of H₂SO₄. It is a solid, easier to handle, and generally less aggressive.

    • Temperature Control: For the acyl chloride method, perform the addition of butyryl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature slowly.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which can also contribute to color formation.

Section 3: Purification Strategies

Q4: I've completed the reaction, but I'm struggling to separate my product from the remaining butyric acid during column chromatography.

A4: This is a classic purification challenge. Butyric acid can be difficult to remove from the desired ester because of its polarity and its tendency to streak on silica gel.

  • The Root Cause: The primary issue is residual acidic impurity. The most effective way to remove it is before chromatography.

  • Solution: The Bicarbonate Wash

    • After the initial workup, dissolve the crude organic extract in a suitable solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should wash it 2-3 times.

    • Causality: The basic bicarbonate solution will react with the acidic butyric acid to form sodium butyrate, a salt. This salt is highly water-soluble and will be partitioned into the aqueous layer, effectively removing it from your organic product layer.

    • After the bicarbonate wash, wash the organic layer once with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate. This pre-purified material will behave much better on a silica gel column.

Recommended Experimental Protocol (Acyl Chloride Method)

This protocol is optimized for high conversion and minimal by-product formation. It prioritizes mild conditions and straightforward purification.

Materials:

  • 2-(4-Methylthiazol-5-yl)ethanol (1.0 eq)

  • Butyryl chloride (1.2 eq)

  • Triethylamine (TEA, distilled, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve 2-(4-methylthiazol-5-yl)ethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

  • Acylation: Add butyryl chloride (1.2 eq) dropwise to the stirring solution over 10-15 minutes. Causality: Slow, cooled addition is critical to control the exotherm of the reaction and prevent side reactions.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates completion.

  • Workup - Quenching: Cool the mixture again to 0 °C and slowly add water to quench any unreacted butyryl chloride.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess TEA)

    • Saturated aq. NaHCO₃ (to remove any butyric acid formed via hydrolysis)[14]

    • Brine

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

References

addressing batch-to-batch variability of synthesized 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Batch-to-Batch Variability in Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-methylthiazol-5-yl)ethyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important compound, with a focus on addressing batch-to-batch variability. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing lower than expected yields of our final product. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the esterification of 2-(4-methylthiazol-5-yl)ethanol are often attributable to the equilibrium nature of the reaction, incomplete conversion of starting materials, or product loss during workup and purification. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

  • Equilibrium Limitations in Fischer Esterification: The direct acid-catalyzed esterification of an alcohol with a carboxylic acid (Fischer Esterification) is a reversible reaction.[1][2][3][4] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus limiting the yield of the ester.

    • Solution: To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to physically remove water from the reaction mixture.[1][3]

      • Use of a Dehydrating Agent: Incorporating molecular sieves into the reaction can effectively sequester the water produced.

      • Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely butyric acid), can shift the equilibrium towards the ester.[2][3]

  • Suboptimal Reaction Conditions: The rate of esterification is highly dependent on temperature and catalyst concentration.

    • Solution: Ensure that the reaction is conducted at an appropriate temperature to achieve a reasonable reaction rate without causing decomposition of the starting materials or product. The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration are also critical.[1][4] Experiment with small variations in these parameters to find the optimal conditions for your specific setup.

  • Inefficient Acylating Agent: If you are using butyric anhydride, its effectiveness can be compromised by hydrolysis.

    • Solution: Butyric anhydride is sensitive to moisture and can slowly react with water to form butyric acid.[5][6] Ensure that the butyric anhydride used is of high purity and has been stored under anhydrous conditions. Using freshly opened or distilled butyric anhydride is recommended.

  • Product Loss During Workup: The purification process, including extractions and washes, can lead to significant product loss if not optimized.

    • Solution: After quenching the reaction, ensure that the pH is carefully adjusted to neutralize the acid catalyst and any unreacted butyric acid. Perform extractions with a suitable organic solvent, and minimize the number of aqueous washes to prevent hydrolysis of the ester.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product shows significant impurities by GC-MS analysis. What are the common impurities, and how can we minimize their formation?

Answer:

Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation of the product. A systematic approach to identifying and mitigating these impurities is crucial for obtaining a high-purity product.

Common Impurities and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
2-(4-methylthiazol-5-yl)ethanol Incomplete reaction of the starting alcohol.Drive the reaction to completion by using an excess of the acylating agent (butyric acid or butyric anhydride) and optimizing reaction time and temperature.
Butyric Acid Incomplete reaction of the starting acid or hydrolysis of butyric anhydride.Use a slight excess of the alcohol, ensure anhydrous conditions, and perform a thorough workup with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.
Di-n-butyl ether Acid-catalyzed dehydration of butyric acid at high temperatures.Maintain a controlled reaction temperature. Avoid excessive heating during the reaction and distillation.
Self-condensation products of butyric anhydride Side reactions of butyric anhydride, especially in the presence of a strong acid catalyst.Control the reaction temperature and consider using a milder catalyst.
Degradation products of the thiazole ring The thiazole ring can be susceptible to degradation under harsh acidic or oxidative conditions.Use a milder acid catalyst, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and avoid excessive reaction times and temperatures.

Experimental Protocol for Impurity Profiling:

A robust analytical method is essential for identifying and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile flavor and fragrance compounds like this compound.[7][8][9][10]

  • Sample Preparation: Dilute a sample of the crude and purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS) is typically used.

    • Injection: Use a split injection to avoid overloading the column.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all volatile components.

    • Mass Spectrometry: Operate in full scan mode to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST).

  • Impurity Identification: Tentatively identify impurities based on their mass spectra and retention times. If necessary, confirm the identity of major impurities by synthesizing authentic standards.

Issue 3: Color Variation Between Batches

Question: We are observing a yellow to brownish tint in some of our batches, while others are nearly colorless. What could be causing this discoloration, and how can we ensure a consistently colorless product?

Answer:

Color formation in the synthesis of organic compounds, particularly those containing heteroatoms like sulfur, can be a complex issue. It often points to the presence of minor impurities that are highly chromophoric.

Potential Causes of Discoloration:

  • Thiazole Ring Oxidation or Degradation: Sulfur-containing heterocycles can be susceptible to oxidation, which can lead to the formation of colored byproducts.[11] Thianthrene, a related sulfur-containing heterocycle, is known to form a colored radical cation upon oxidation.[12]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

      • High-Purity Starting Materials: Ensure that the 2-(4-methylthiazol-5-yl)ethanol starting material is free from oxidized impurities.

      • Controlled Temperature: Avoid excessive temperatures, which can promote thermal degradation.

  • Impurities in Starting Materials: Impurities in the butyric acid or butyric anhydride, such as trace metals or other organic compounds, can act as catalysts for color-forming side reactions.

    • Solution: Use high-purity, freshly distilled starting materials.

  • Acid Catalyst-Induced Side Reactions: Strong acid catalysts at elevated temperatures can promote charring or other decomposition pathways.

    • Solution:

      • Use the Minimum Effective Amount of Catalyst: Titrate the optimal catalyst loading to find the balance between reaction rate and side product formation.

      • Consider Milder Catalysts: Lewis acids or solid acid catalysts may offer a milder alternative to strong mineral acids.

  • Carryover from Purification: If activated carbon is used for decolorization, fine particles may carry through into the final product.

    • Solution: Ensure thorough filtration after treatment with activated carbon.

Workflow for Investigating Discoloration:

Discoloration_Workflow A Discolored Product Batch B Analyze by UV-Vis Spectroscopy (Look for new absorption bands) A->B C Analyze by GC-MS (Identify potential chromophoric impurities) A->C D Review Raw Material Quality (Check for impurities in starting materials) A->D E Evaluate Reaction Conditions (Temperature, atmosphere, catalyst) A->E F Implement Corrective Actions (e.g., inert atmosphere, purified reagents) B->F C->F D->F E->F G Synthesize New Batch with Optimized Conditions F->G H Analyze New Batch for Color and Purity G->H

Caption: Workflow for troubleshooting product discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

The most common and direct method is the esterification of 2-(4-methylthiazol-5-yl)ethanol. This can be achieved through several methods:

  • Fischer Esterification: Reaction with butyric acid in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][2][3][4][13] This method is economical but is an equilibrium process requiring water removal.

  • Acylation with Butyric Anhydride: This reaction is generally faster and not reversible, often leading to higher yields.[14] It can be performed with or without a catalyst.

  • Acylation with Butyryl Chloride: This is a highly reactive method that proceeds quickly, often at lower temperatures.[14][15] However, it generates hydrochloric acid as a byproduct, which needs to be neutralized.

The choice of method depends on factors such as scale, cost, and the desired purity of the final product.

Q2: How can I purify the final product?

The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

General Purification Protocol:

  • Workup: After the reaction is complete, quench the reaction mixture and neutralize any acid catalyst. Wash the organic layer with a dilute solution of sodium bicarbonate followed by brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Distill the crude product under high vacuum to obtain the pure ester.

Q3: What are the critical quality attributes (CQAs) for the starting materials?

The quality of your starting materials is paramount to achieving a consistent final product.

  • 2-(4-methylthiazol-5-yl)ethanol:

    • Purity: Should be >98% by GC.

    • Appearance: Colorless to pale yellow liquid.

    • Water Content: Should be as low as possible.

  • Butyric Acid/Butyric Anhydride/Butyryl Chloride:

    • Purity: Should be >99%.

    • Appearance: Colorless liquid.

    • Water Content: For butyric anhydride and butyryl chloride, the water content should be extremely low as it will lead to hydrolysis.

Q4: How should I store the final product to ensure its stability?

This compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

References

analytical challenges in the detection of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-(4-methylthiazol-5-yl)ethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique flavor and fragrance compound. Here, we will delve into the common challenges encountered during its detection and provide practical, field-proven troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction to this compound Analysis

This compound is a sulfur-containing heterocyclic ester known for its distinct nutty and roasted aroma profile.[1][2] Its application spans the food, beverage, and fragrance industries, making its accurate quantification crucial for quality control, product development, and safety assessment. However, its chemical structure, comprising a thiazole ring and a butyrate ester functional group, presents a unique set of analytical challenges. This guide will primarily focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which are the most common techniques for the analysis of volatile and semi-volatile flavor compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

The analysis of this compound is primarily complicated by three factors:

  • Matrix Complexity: In food and beverage samples, the presence of numerous other compounds can interfere with the detection of the target analyte.[3]

  • Thermal Instability: Thiazole derivatives can be susceptible to thermal degradation at high temperatures used in GC inlets and columns.[1][2]

  • Low Concentrations: As a potent flavor compound, it is often present at very low concentrations (ppb or ppt levels), requiring highly sensitive analytical methods.

Q2: Which analytical technique is better suited for this compound, GC-MS or LC-MS?

Both techniques have their merits. GC-MS is generally preferred for volatile and semi-volatile compounds and offers excellent chromatographic separation and sensitivity. However, the thermal stability of the analyte must be considered. LC-MS/MS can be a powerful alternative, especially for complex matrices where thermal degradation is a concern. It can also offer high selectivity and sensitivity. The choice often depends on the sample matrix, available instrumentation, and the specific goals of the analysis.

Q3: Is derivatization necessary for the analysis of this compound?

Derivatization is not typically required for this compound when using standard GC-MS or LC-MS techniques. Its volatility is generally sufficient for GC analysis, and it possesses functional groups amenable to ionization in LC-MS. However, in specific research contexts, derivatization could be explored to enhance sensitivity or chromatographic performance.

Troubleshooting Guides

GC-MS Analysis: Common Issues and Solutions

Problem 1: Poor Peak Shape or Tailing

  • Cause: Active sites in the GC inlet liner or column can interact with the sulfur and nitrogen atoms in the thiazole ring, leading to peak tailing.

  • Solution:

    • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner (e.g., silanized) to minimize active sites.

    • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. If tailing persists, consider a column specifically designed for amine or sulfur compound analysis.

    • Inlet Temperature Optimization: While a higher temperature can improve volatilization, it may also promote degradation. Start with a lower inlet temperature (e.g., 230 °C) and gradually increase to find the optimal balance.

Problem 2: Low or Inconsistent Recovery

  • Cause: This can be due to incomplete extraction from the sample matrix, degradation in the GC system, or matrix effects.

  • Solution:

    • Optimize Sample Preparation: For solid samples, techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) are recommended to efficiently extract volatile and semi-volatile compounds. For liquid samples, liquid-liquid extraction (LLE) or SPME can be effective.

    • Check for Thermal Degradation: Analyze a pure standard of the compound at different inlet temperatures. A significant drop in response at higher temperatures indicates thermal degradation.

    • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that closely matches your sample.[3]

LC-MS/MS Analysis: Common Issues and Solutions

Problem 1: Ion Suppression or Enhancement

  • Cause: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Solution:

    • Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from interfering matrix components. Using a high-resolution column can significantly improve separation.

    • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but also the analyte, so a balance must be found.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used as an alternative.

Problem 2: Poor Sensitivity

  • Cause: Sub-optimal ionization or fragmentation parameters in the mass spectrometer.

  • Solution:

    • Source Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature.

    • MRM Transition Optimization: For tandem mass spectrometry (MS/MS), carefully select and optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for maximum sensitivity and specificity.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol provides a starting point for the extraction of this compound from a liquid matrix (e.g., a beverage).

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard.

  • Matrix Modification (Optional): Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to 60 °C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C with gentle agitation.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250 °C for 5 minutes.

  • GC-MS Analysis: Start the GC-MS run to analyze the desorbed compounds.

Protocol 2: Generic GC-MS Parameters
ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visualizations

Workflow for Troubleshooting Low Recovery in GC-MS Analysis

troubleshooting_workflow start Low or Inconsistent Recovery Observed check_std Analyze Pure Standard start->check_std is_degradation Degradation Observed? check_std->is_degradation optimize_temp Optimize Inlet Temperature (Lower Temperature) is_degradation->optimize_temp Yes check_extraction Review Sample Preparation is_degradation->check_extraction No end Problem Resolved optimize_temp->end is_extraction_ok Extraction Method Appropriate? check_extraction->is_extraction_ok optimize_spme Optimize SPME Parameters (Fiber, Time, Temp) is_extraction_ok->optimize_spme No matrix_effects Consider Matrix Effects is_extraction_ok->matrix_effects Yes optimize_spme->end use_matrix_matched Implement Matrix-Matched Calibration matrix_effects->use_matrix_matched use_matrix_matched->end

Caption: A logical workflow for diagnosing and resolving low recovery issues in GC-MS analysis.

Relationship of Analytical Challenges

analytical_challenges A This compound E Thermal Degradation A->E is susceptible to F Low Concentration A->F is often at B Complex Matrix (e.g., Food, Beverages) D Matrix Effects B->D causes C Analytical Technique (GC-MS / LC-MS) C->D can suffer from C->E can cause

Caption: Interconnected challenges in the analysis of this compound.

References

improving the shelf life and storage conditions for 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-methylthiazol-5-yl)ethyl butyrate

Introduction: A Guide to Preserving the Integrity of this compound

Welcome to the technical support center for this compound (CAS 94159-31-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile thiazole derivative in their work. As a compound valued in fragrance, flavor, and pharmaceutical intermediate synthesis, maintaining its purity and stability is paramount to achieving reproducible and reliable experimental outcomes.[1][2]

This document moves beyond generic storage advice to provide a framework for understanding the compound's inherent vulnerabilities. By explaining the causality behind recommended procedures, we empower you to not only follow best practices but also to troubleshoot effectively when issues arise.

Compound Identification and Key Properties

PropertyValueSource(s)
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate[3][]
Synonyms Surfurol butyrate, Sulfuryl butyrate[][5][6]
CAS Number 94159-31-6[1][7]
Molecular Formula C₁₀H₁₅NO₂S[1][7][8]
Molecular Weight 213.3 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][2]
Odor Roasted, nutty aroma[5][7]
Solubility Soluble in alcohol and non-polar solvents; sparingly soluble in water.[5][7][9]
Boiling Point ~307°C at 760 mmHg; 136°C at 4 mmHg[1][5][8]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage temperatures?

A1: While many suppliers suggest "Room Temperature" storage, this can be ambiguous.[1][7] For optimal stability, we recommend a controlled environment.

  • Short-Term (≤ 3 months): Store in a cool, dry place, ideally between 15°C and 25°C.[10]

  • Long-Term (> 3 months): For maximum shelf-life, store at 2-8°C (refrigerated). Before use, the sealed container must be allowed to warm to room temperature completely to prevent condensation from forming inside the vessel, which introduces moisture.

Q2: Does this compound require an inert atmosphere?

A2: Yes, for long-term storage or after the original seal is broken, an inert atmosphere is highly recommended. The compound's ester group is susceptible to hydrolysis, and the thiazole ring can undergo oxidation. After dispensing the liquid, flush the headspace of the container with a dry, inert gas like nitrogen or argon before re-sealing.[11] This displaces moisture and oxygen, two key drivers of degradation.

Q3: What is the expected shelf life?

A3: For an unopened container stored under recommended conditions (cool, dry, dark), the typical shelf life is at least 12 months from the date of manufacture.[11][12] However, once opened, the shelf life is no longer guaranteed by the manufacturer and depends entirely on handling and storage practices.[10] We recommend re-analyzing the purity of opened containers after 6 months.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not widely published, many complex organic molecules, especially heterocyclic compounds, can be sensitive to UV light. Light can provide the activation energy for unwanted side reactions. Therefore, it is a critical best practice to store the compound in an amber or opaque container in a dark location, such as a cabinet.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action & Explanation
Change in Color (e.g., yellowing or darkening) Oxidation: The sulfur or nitrogen atoms in the thiazole ring may have undergone oxidation. This can be accelerated by exposure to air and/or light.1. Confirm Purity: Use GC or HPLC (see Protocol 1) to quantify the purity and detect degradation products. 2. Review Storage: Ensure the container is properly sealed with an inert gas headspace. 3. Purge Solvents: If used in solution, ensure solvents are de-gassed to remove dissolved oxygen.
Appearance of a Sharp, Rancid, or "Sour" Odor Hydrolysis: The ester bond has likely been cleaved by moisture, releasing butyric acid, which has a distinct unpleasant odor.1. Check for Water Contamination: Use Karl Fischer titration to determine the water content of the sample. 2. Discard if Necessary: Significant hydrolysis can alter the compound's reactivity and properties. If purity has dropped below your experimental tolerance, the sample should be discarded. 3. Implement Dry Handling: Use dry syringes/needles and perform transfers under an inert atmosphere.
Inconsistent Experimental Results or Low Yield Compound Degradation: The effective concentration of the active compound is lower than expected due to degradation from improper storage.1. Re-qualify the Material: Before use in a critical experiment, always re-run a purity analysis (GC/HPLC) on any previously opened container. 2. Establish an Internal Expiry Date: For opened containers, assign a shorter, internal expiry date (e.g., 6 months) after which re-qualification is mandatory.
Precipitate Formation at Low Temperatures Freezing/Crystallization: Although the freezing point is low, storage at very low temperatures or the presence of impurities could induce solidification.1. Warm Gently: Allow the container to warm to room temperature slowly. Do not apply direct, high heat. 2. Ensure Homogeneity: Once fully liquid, gently agitate the container to ensure the sample is homogeneous before use. 3. Verify Purity: A change in solubility behavior could indicate the presence of a new impurity. A purity check is recommended.

Part 3: Understanding Chemical Stability & Degradation

The stability of this compound is governed by its two primary functional groups: the ester and the thiazole ring . Understanding their vulnerabilities is key to preventing degradation.

  • Ester Hydrolysis: This is the most common degradation pathway. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This reaction is irreversible and produces 2-(4-methylthiazol-5-yl)ethanol and butyric acid, fundamentally altering the molecule.

  • Thiazole Ring Oxidation: The sulfur atom in the thiazole ring is electron-rich and can be oxidized by atmospheric oxygen or other oxidizing agents to form a non-aromatic sulfoxide or sulfone.[13] The ring's nitrogen atom can also be oxidized to an N-oxide.[13] These reactions are often slower but can be accelerated by heat and light.

DegradationPathways cluster_main This compound cluster_conditions Degradation Conditions cluster_products Degradation Products main C₁₀H₁₅NO₂S (Main Compound) Hydrolysis Hydrolysis Products: - 2-(4-methylthiazol-5-yl)ethanol - Butyric Acid main->Hydrolysis Hydrolysis Oxidation Oxidation Products: - Thiazole N-Oxide - Thiazole Sulfoxide main->Oxidation Oxidation H2O Water / Moisture H2O->Hydrolysis O2 Oxygen / Light / Heat O2->Oxidation

Caption: Potential degradation pathways for this compound.

Part 4: Experimental Protocols

These protocols provide a framework for ensuring the quality and stability of your compound.

Protocol 1: Routine Purity Assessment by Gas Chromatography (GC)

This method provides a reliable way to quantify the purity of the compound and detect volatile degradation products.

Objective: To determine the purity percentage of this compound.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., DB-5, HP-5ms, or similar non-polar column).

  • High-purity carrier gas (Helium or Hydrogen).

  • Solvent for dilution (e.g., HPLC-grade Ethyl Acetate or Dichloromethane).

  • Volumetric flasks and autosampler vials.

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the compound in the chosen solvent.

  • Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Detector Temperature: 300°C

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks, especially at earlier retention times, may indicate degradation.

Protocol 2: Recommended Storage and Handling Workflow

This workflow minimizes the risk of contamination and degradation from the moment a new bottle is received.

References

Navigating the Stability Landscape of 2-(4-methylthiazol-5-yl)ethyl butyrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methylthiazol-5-yl)ethyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot potential degradation pathways of this key molecule. By understanding the inherent reactivity of its thiazole and ester moieties, you can ensure the integrity of your experiments and the stability of your formulations.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses common questions regarding the stability and handling of this compound, providing the foundational knowledge to prevent degradation.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The molecule possesses two primary reactive sites susceptible to degradation: the ester linkage and the thiazole ring . The ester is prone to hydrolysis, particularly under acidic or basic conditions, while the thiazole ring, an electron-rich aromatic heterocycle, is susceptible to oxidation.[1] Photodegradation is another potential pathway that should be considered, as aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[2][3] Recommended storage is in a tightly sealed container, protected from moisture and light, at freezer temperatures (-10 to -30°C).[3] It is also crucial to avoid contact with strong acids, bases, and oxidizing agents.[2][4]

Q3: I've observed a change in the physical appearance (e.g., color change, precipitation) of my sample. What could be the cause?

A3: A physical change often indicates chemical degradation. A yellowish or brownish discoloration may suggest oxidative degradation of the thiazole ring. Precipitation could indicate the formation of less soluble degradation products, such as the corresponding carboxylic acid from hydrolysis, especially if the compound is stored in a non-anhydrous solvent.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Absolutely. Protic solvents, especially water, can facilitate the hydrolysis of the ester linkage. While DMSO is a common solvent, it can retain moisture and should be of high purity (anhydrous) to minimize hydrolysis.[1] For long-term storage in solution, aprotic and anhydrous solvents are preferable. Always prepare solutions fresh when possible for critical experiments.

Part 2: Troubleshooting Guide - Investigating and Identifying Degradation

This section provides a structured approach to identifying and characterizing degradation when it is suspected.

Initial Observation: Unexpected Experimental Results

You may suspect degradation if you observe:

  • Loss of biological activity or potency.

  • Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).

  • Inconsistent results between experimental batches.

Workflow for Degradation Investigation

The following workflow outlines the steps to diagnose and characterize the degradation of this compound.

Degradation_Investigation_Workflow cluster_observe Observation & Initial Check cluster_analyze Analytical Investigation cluster_identify Identification & Confirmation cluster_action Corrective Action Observe Unexpected Results / Physical Change Check_Storage Verify Storage Conditions & Handling Observe->Check_Storage HPLC_Analysis Comparative HPLC Analysis (Stressed vs. Control) Check_Storage->HPLC_Analysis If discrepancy found LCMS_Analysis LC-MS/MS for Mass Identification HPLC_Analysis->LCMS_Analysis If new peaks are observed Identify_Degradants Identify Potential Degradants LCMS_Analysis->Identify_Degradants Forced_Degradation Conduct Forced Degradation Study Forced_Degradation->HPLC_Analysis Provides degradation markers Confirm_Structure Confirm Structure (e.g., NMR, reference standards) Identify_Degradants->Confirm_Structure Optimize_Conditions Optimize Storage & Experimental Conditions Confirm_Structure->Optimize_Conditions Refine_Protocol Refine Analytical Method Optimize_Conditions->Refine_Protocol

Caption: Workflow for investigating degradation of this compound.

Potential Degradation Pathways and Products

Understanding the likely degradation pathways is key to identifying the resulting impurities.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound Alcohol 2-(4-methylthiazol-5-yl)ethanol Parent->Alcohol H₂O/H⁺ or OH⁻ Acid Butyric Acid Parent->Acid H₂O/H⁺ or OH⁻ N_Oxide Thiazole N-oxide derivative Parent->N_Oxide [O] Sulfoxide Thiazole S-oxide derivative Parent->Sulfoxide [O] Photo_Product Complex rearrangement products Parent->Photo_Product hv

Caption: Potential degradation pathways of this compound.

Degradation Pathway Triggering Conditions Potential Degradation Products Expected Mass Change (in LC-MS)
Hydrolysis Acidic or basic pH, presence of water2-(4-methylthiazol-5-yl)ethanol and Butyric Acid-70 Da (for the alcohol)
Oxidation Presence of oxidizing agents (e.g., H₂O₂, atmospheric oxygen)N-oxide or S-oxide derivatives+16 Da
Photodegradation Exposure to UV or high-intensity visible lightVarious complex products, potentially including ring-opened speciesVariable
Thermal Degradation High temperaturesSmaller carboxylic acids and other fragmentsVariable

Part 3: Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in ACN or MeOH at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent under reflux.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization and Dilution:

    • For acid and base-stressed samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.

  • Analysis: Analyze the stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from the degradation peaks in the chromatograms of the forced degradation samples.

References

Validation & Comparative

A Researcher's Guide to the Biological Validation of 2-(4-methylthiazol-5-yl)ethyl butyrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical biology, novel molecular entities require rigorous validation to elucidate their biological effects and therapeutic potential. This guide focuses on a specific compound, 2-(4-methylthiazol-5-yl)ethyl butyrate, a molecule of interest due to its hybrid structure. It incorporates a 4-methylthiazole ring, a scaffold present in numerous pharmacologically active agents, and an ethyl butyrate moiety, which can be hydrolyzed to butyrate, a known short-chain fatty acid with diverse biological roles.[1][2][3]

The thiazole ring is a core component of many anti-inflammatory drugs, suggesting a potential role in modulating inflammatory pathways.[4][5][6] For instance, the widely used nonsteroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole moiety and functions by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7][8] Concurrently, the butyrate component raises the hypothesis of activity as a histone deacetylase (HDAC) inhibitor. Sodium butyrate is a well-characterized HDAC inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering gene expression.[9][10][11][12] Butyrate esters can act as prodrugs, improving bioavailability before being hydrolyzed to the active butyrate form.[13]

Given these structural cues, this guide provides a comprehensive, step-by-step framework for the biological validation of this compound. We will objectively compare its hypothetical performance against two well-established benchmarks: Meloxicam for anti-inflammatory activity and Sodium Butyrate for HDAC inhibition. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind each step.

Part 1: Foundational In Vitro Profiling

The initial phase of validation focuses on determining the compound's intrinsic cellular effects, including its optimal concentration range and potential cytotoxicity.

Experimental Workflow: Foundational Assays

The first step is to establish a dose-response curve for cytotoxicity. This is critical for differentiating true biological effects from those caused by cell death and for identifying non-toxic concentrations for subsequent, more specific assays.

G cluster_0 Step 1: Cytotoxicity Profiling cluster_1 Step 2: Proceed to Functional Assays A Prepare serial dilutions of This compound B Treat relevant cell lines (e.g., RAW 264.7) for 24-48 hours A->B C Perform MTT or similar cell viability assay B->C D Determine CC50 (50% cytotoxic concentration) and select non-toxic doses for further experiments C->D E Anti-Inflammatory Assays (Nitric Oxide Production) D->E Use sub-toxic concentrations F Mechanism-Specific Assays (HDAC Inhibition) D->F Use sub-toxic concentrations

Caption: Foundational in vitro experimental workflow.

Protocol: MTT Cell Viability Assay

This protocol is designed to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Objective: To determine the concentration at which this compound reduces cell viability by 50% (CC50).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, Meloxicam, Sodium Butyrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Meloxicam, and Sodium Butyrate in culture medium. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Comparative Data: Cytotoxicity Profile (Hypothetical)

The following table presents hypothetical but plausible cytotoxicity data for the three compounds.

CompoundCC50 in RAW 264.7 cells (µM)
This compound150
Meloxicam> 200
Sodium Butyrate5000

This hypothetical data suggests that the novel compound has moderate cytotoxicity, while Meloxicam is relatively non-toxic at typical therapeutic concentrations, and Sodium Butyrate has low cytotoxicity.

Part 2: Validation of Anti-Inflammatory Effects

Based on the thiazole moiety, a primary hypothesis is that this compound possesses anti-inflammatory properties. This can be tested by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway: NF-κB in Inflammation

LPS stimulation of macrophages activates the NF-κB signaling pathway, which is a central regulator of inflammation and leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc Active NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Meloxicam Meloxicam / Thiazole Compound? Meloxicam->iNOS_protein inhibits COX-2 (related pathway) or upstream signals

Caption: Simplified NF-κB signaling pathway leading to NO production.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent.[14][15]

Objective: To measure the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells.[16][17]

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (at non-toxic concentrations)

  • Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours.[15][17]

  • Pre-treatment: Replace the medium with fresh, serum-free medium. Add various concentrations of this compound and Meloxicam. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18]

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC50 value for NO inhibition.

Comparative Data: Anti-Inflammatory Activity (Hypothetical)
CompoundNO Inhibition IC50 (µM)
This compound25
Meloxicam15
Sodium Butyrate> 200

This hypothetical data suggests that the novel compound has significant anti-inflammatory activity, though slightly less potent than the established NSAID Meloxicam. Sodium Butyrate shows negligible activity in this assay, indicating its primary mechanism is not related to this pathway.

Part 3: Validation of HDAC Inhibition

The presence of the butyrate ester suggests that the compound may be hydrolyzed to release butyrate, which is known to inhibit HDAC enzymes.

Experimental Workflow: HDAC Inhibition

A direct enzymatic assay is the most straightforward method to confirm HDAC inhibition.

G A Prepare purified human HDAC enzyme and fluorogenic substrate B Add serial dilutions of This compound and Sodium Butyrate (positive control) A->B C Incubate to allow for enzymatic reaction B->C D Add developer solution to stop the reaction and generate a fluorescent signal C->D E Measure fluorescence in a plate reader D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol: Fluorometric HDAC Activity Assay

This protocol uses a fluorogenic substrate that, when deacetylated by HDACs, can be cleaved by a developer to produce a fluorescent signal.[19][20]

Objective: To determine if this compound directly inhibits HDAC activity.

Materials:

  • Commercially available HDAC Activity Assay Kit (e.g., from EpigenTek, Enzo Life Sciences)[21][22]

  • Purified recombinant human HDAC enzyme (e.g., HDAC1 or a mixture)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Test compounds

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and Sodium Butyrate in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the diluted test compounds, and the diluted HDAC enzyme. Include a "no enzyme" control for background fluorescence and a "vehicle" control for 100% activity.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Add the developer solution to stop the reaction and initiate fluorescence. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., Ex: 360 nm, Em: 460 nm).[19]

  • Data Analysis: Subtract the background fluorescence, calculate the percentage of HDAC inhibition relative to the vehicle control, and determine the IC50 value.

Comparative Data: HDAC Inhibition (Hypothetical)
CompoundHDAC Inhibition IC50 (mM)
This compound2.5
Meloxicam> 10
Sodium Butyrate0.8

This hypothetical data indicates that this compound does inhibit HDAC activity, but is less potent than Sodium Butyrate.[9] This could be due to inefficient hydrolysis of the ester to the active butyrate form in this cell-free system. Meloxicam shows no activity, as expected.

Part 4: In Vivo Validation (Proposed Next Steps)

Positive in vitro results warrant validation in a living organism to assess efficacy and safety. The carrageenan-induced paw edema model is a standard and robust assay for acute inflammation.[23][24][25]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.[26][27]

Materials:

  • Wistar rats (180-200g)

  • Carrageenan solution (1% in saline)

  • Test compounds (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose)

  • P plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week.

  • Grouping: Divide the rats into groups (e.g., Vehicle Control, Meloxicam, and different doses of the test compound).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[23]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[26]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous pathway for the initial biological validation of this compound. The proposed experiments are designed to systematically test the primary hypotheses derived from its chemical structure: anti-inflammatory activity and HDAC inhibition.

Based on our hypothetical data, this compound emerges as a promising dual-action compound with moderate anti-inflammatory and HDAC inhibitory effects. The in vitro data provides a strong rationale for advancing the compound to in vivo models of inflammation, such as the carrageenan-induced paw edema model.

Further research should focus on:

  • Mechanism of Action: Investigating the specific molecular targets within the inflammatory cascade (e.g., expression of COX-2, TNF-α, IL-6).[28]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues to optimize potency and selectivity for either the anti-inflammatory or HDAC inhibitory activity.[29][30][31]

  • Pharmacokinetics: Determining the metabolic fate of the compound, particularly the rate and extent of hydrolysis of the butyrate ester in vivo.

  • Safety and Toxicology: Comprehensive assessment of off-target effects and overall safety profile.

By following this structured approach, researchers can effectively characterize the biological profile of novel compounds, paving the way for potential therapeutic applications.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Flavor Compound

2-(4-methylthiazol-5-yl)ethyl butyrate is a sulfur-containing ester compound that contributes significantly to the sensory profile of various food products, often imparting desirable nutty and roasted notes.[1] As a key flavor component, its accurate quantification is paramount for ensuring product consistency, quality control, and regulatory compliance in the food and fragrance industries.[2][3] The choice of analytical methodology can have profound implications on the accuracy, precision, and efficiency of these measurements.

This guide provides a comprehensive framework for the cross-validation of two disparate, yet powerful, analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the causality behind experimental choices, provide field-proven protocols, and establish a self-validating system for comparing these methods, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7]

Methodologies Under Scrutiny: A Tale of Two Techniques

The selection of GC-MS and HPLC-UV for this comparison is deliberate. They represent two fundamentally different, yet widely applicable, approaches to chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[2][3] Its suitability for this compound stems from the compound's expected volatility, a common characteristic of flavor esters.[8][9]

  • Principle of Operation: The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column (the stationary phase). Separation is based on the differential partitioning of compounds between the two phases. The mass spectrometer then ionizes the eluted components, separating the ions based on their mass-to-charge ratio to provide highly specific identification and quantification.[2]

  • Why it's a Strong Candidate:

    • High Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the target analyte, minimizing the risk of interference from matrix components.[2]

    • High Sensitivity: GC-MS is capable of detecting and quantifying analytes at very low concentrations, which is crucial for flavor analysis where active compounds can be present at trace levels.

    • Comprehensive Profiling: It allows for the simultaneous identification and quantification of multiple volatile compounds in a single run.[8][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally labile. While less common for flavor esters than GC, the thiazole ring in this compound contains a chromophore, making it detectable by UV spectrophotometry.[11]

  • Principle of Operation: HPLC separates components in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. A UV detector measures the absorbance of the eluate at a specific wavelength, allowing for quantification.

  • Why it's a Viable Alternative:

    • Broad Applicability: HPLC is a versatile technique used for a wide range of analytes.[11][12]

    • Robustness: Modern HPLC systems are known for their reliability and reproducibility in routine quality control environments.

    • Alternative Selectivity: The separation mechanism is fundamentally different from GC, offering an orthogonal approach that can be valuable for confirming results and identifying potential interferences missed by a single method.

The Rationale for Cross-Validation

Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results.[7] This process is not merely an academic exercise; it is a critical requirement in regulated environments under several circumstances outlined by the FDA.[7][13]

When is Cross-Validation Necessary?

  • Transferring a method between laboratories.

  • Changing the analytical methodology (e.g., from HPLC to GC-MS).

  • Significant changes in instrumentation or software platforms.

  • Generating data across different studies or sites that need to be compared.

The objective is to ensure the integrity and consistency of data throughout a product's lifecycle. By demonstrating that a new or alternative method (e.g., a faster GC-MS method) yields comparable results to an established, validated method (e.g., a legacy HPLC-UV method), a laboratory can confidently make a change without compromising data quality.

Experimental Design: A Self-Validating Protocol

This protocol is designed as a self-validating system, grounded in the principles of the ICH Q2(R1) guideline.[4][6] The foundation of any successful validation or cross-validation is a pre-defined set of acceptance criteria.

Diagram: Cross-Validation Workflow

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Acceptance Criteria (e.g., Correlation >0.99, Bias <15%) B Select & Prepare Samples (N ≥ 20; Low, Med, High Conc.) A->B C Validate Primary Method (if new) (Per ICH Q2(R1)) B->C D Analyze all samples by Method 1 (e.g., HPLC-UV) C->D F Perform replicate analysis (n=3 per sample per method) D->F E Analyze all samples by Method 2 (e.g., GC-MS) E->F G Tabulate Results (Concentration values) F->G H Perform Statistical Analysis (Correlation, %Bias, Bland-Altman) G->H I Compare results against Acceptance Criteria H->I J Final Report: Accept or Reject Method Equivalence I->J

Caption: Workflow for analytical method cross-validation.

Step 1: Establishing Acceptance Criteria (A Priori)

Before a single sample is analyzed, the statistical criteria for concluding that the two methods are equivalent must be formally documented.

ParameterAcceptance CriterionRationale
Correlation Coefficient (r) ≥ 0.99Ensures a strong linear relationship between the results from the two methods.
Mean % Bias Within ±15.0%Measures the systematic difference between the methods. A value within 15% is a common industry standard for bioanalytical method validation.[7]
Data Points within Bias Limits ≥ 67% (2/3) of samplesEnsures that agreement is consistent across the majority of individual samples, not just on average.
Slope of Regression Line 0.85 to 1.15Indicates that the methods are responding proportionally across the analytical range.
Step 2: Sample Selection and Preparation

Select a minimum of 20 representative matrix samples (e.g., the final product base without the analyte). Spike these samples with known concentrations of a certified this compound reference standard to cover the expected analytical range (low, medium, and high concentrations).

Step 3: Detailed Analytical Protocols

Protocol 3A: GC-MS Method

  • Sample Preparation: Perform a liquid-liquid extraction. To 1.0 g of sample, add 5 mL of methyl tert-butyl ether (MTBE) and an internal standard (e.g., 2-methylpyrazine at a fixed concentration). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Injection: Inject 1 µL of the organic layer into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor quantifier ion (e.g., m/z specific to the butyrate fragment) and qualifier ions (e.g., m/z for the thiazole ring and molecular ion).

Protocol 3B: HPLC-UV Method

  • Sample Preparation: Perform a protein precipitation/dilution. To 1.0 g of sample, add 5 mL of acetonitrile containing an internal standard (e.g., caffeine). Vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Injection: Inject 10 µL of the supernatant.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • UV Detection:

    • Wavelength: Determine the λmax of this compound (typically via a diode array detector scan), e.g., 245 nm.

Step 4: Data Analysis and Interpretation

Analyze all 20+ samples in triplicate with both methods. Calculate the mean concentration for each sample from each method.

Hypothetical Comparative Data:

Sample IDHPLC-UV Result (µg/g)GC-MS Result (µg/g)% Bias ((GC-MS - HPLC-UV) / HPLC-UV) * 100
QC-L-110.510.2-2.86%
QC-L-29.89.91.02%
............
QC-M-151.253.13.71%
QC-M-249.550.52.02%
............
QC-H-198.995.5-3.44%
QC-H-2101.398.2-3.06%
............
Mean % Bias -0.45%
Correlation (r) 0.998

Statistical Interpretation:

  • Calculate % Bias: For each sample pair, compute the percentage difference.

  • Calculate Mean % Bias: Average the individual bias values. This result must be within ±15.0%.

  • Assess Data Point Distribution: Count how many of the individual % Bias values fall within the ±15.0% window. This should be at least 67% of the samples.

  • Perform Linear Regression: Plot the GC-MS results (Y-axis) against the HPLC-UV results (X-axis). Calculate the correlation coefficient (r) and the slope of the line.

Diagram: Decision Framework

G start Statistical Results crit1 Correlation (r) ≥ 0.99? start->crit1 crit2 Mean % Bias within ±15%? crit1->crit2 Yes fail Methods are NOT Equivalent. Investigate Discrepancy. crit1->fail No crit3 Slope 0.85-1.15? crit2->crit3 Yes crit2->fail No pass Methods are Equivalent crit3->pass Yes crit3->fail No

Caption: Decision tree for method equivalence based on pre-set criteria.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods is a cornerstone of scientific rigor and regulatory compliance. By demonstrating statistical equivalence between an established HPLC-UV method and a potentially more specific GC-MS method for this compound, a laboratory can ensure the continuity and integrity of its quality control data. This guide provides a robust, field-tested framework for this process, emphasizing the importance of a priori acceptance criteria and rigorous statistical analysis. Adherence to these principles, grounded in authoritative guidelines from the ICH and FDA, ensures that any decision to adopt or transfer an analytical method is backed by irrefutable, objective data.[4][7]

References

Efficacy Blueprint: A Comparative Guide to 2-(4-methylthiazol-5-yl)ethyl Butyrate and Its Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this versatile chemical family lies 2-(4-methylthiazol-5-yl)ethyl butyrate, a compound primarily recognized for its application in the flavor and fragrance industry.[4][5] However, the therapeutic potential of this molecule and its close structural analogs remains largely unexplored. This guide provides a comprehensive framework for the systematic evaluation of the efficacy of this compound and a proposed series of its analogs. By leveraging established principles of structure-activity relationships (SAR) and detailing robust experimental protocols, we aim to equip researchers and drug development professionals with the necessary tools to unlock the potential therapeutic applications of these compounds.

The Core Compound and Its Proposed Analogs: A Structural Overview

The parent compound, this compound, is an ester of 4-methyl-5-thiazoleethanol.[6] To systematically investigate the impact of the ester moiety on biological activity, we propose the synthesis and evaluation of a series of analogs with varying alkyl chain lengths. This approach will allow for a clear determination of how lipophilicity and steric bulk influence efficacy.

Compound ID Compound Name R Group Molecular Formula Molecular Weight ( g/mol )
1 2-(4-methylthiazol-5-yl)ethyl acetate-CH₃C₈H₁₁NO₂S185.24
2 2-(4-methylthiazol-5-yl)ethyl propionate-CH₂CH₃C₉H₁₃NO₂S199.27
3 (Parent) This compound-CH₂(CH₂)₂CH₃C₁₀H₁₅NO₂S213.30
4 2-(4-methylthiazol-5-yl)ethyl pentanoate-CH₂(CH₂)₃CH₃C₁₁H₁₇NO₂S227.32
5 2-(4-methylthiazol-5-yl)ethyl hexanoate-CH₂(CH₂)₄CH₃C₁₂H₁₉NO₂S241.35

Hypothesized Biological Efficacy: Insights from Thiazole Chemistry

While direct biological data for this compound is scarce, the extensive literature on thiazole derivatives allows for informed hypotheses regarding their potential therapeutic activities.

Antimicrobial Potential

Thiazole-containing compounds are well-documented for their broad-spectrum antimicrobial properties.[2][7] The thiazole ring is a key component of some antibiotics and is known to interact with various microbial targets. The efficacy of such compounds is often influenced by the nature of the substituents on the thiazole ring. For the proposed series of analogs, the length of the ester chain will modulate the compound's lipophilicity, which is a critical factor for penetrating microbial cell membranes. It is hypothesized that an optimal chain length exists that balances solubility and membrane permeability, thereby maximizing antimicrobial activity.

Anti-inflammatory Activity

Numerous thiazole derivatives have been reported to possess significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] The structural features of the substituents on the thiazole ring can influence the selectivity and potency of this inhibition. The systematic variation of the ester chain in our proposed analogs will allow for the exploration of the hydrophobic binding pockets of these enzymes, potentially leading to the identification of potent and selective anti-inflammatory agents.

Experimental Framework for Comparative Efficacy Analysis

To empirically test these hypotheses, a structured experimental plan is essential. The following sections detail the protocols for the synthesis of the proposed analogs and the subsequent evaluation of their antimicrobial and anti-inflammatory efficacy.

Part 1: Synthesis of 2-(4-methylthiazol-5-yl)ethyl Ester Analogs

The synthesis of the target compound and its analogs can be achieved through a straightforward esterification of the commercially available precursor, 4-methyl-5-thiazoleethanol, with the corresponding acyl chlorides or carboxylic acids.

Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-methyl-5-thiazoleethanol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 equivalents).

  • Acylation: Cool the reaction mixture to 0°C and add the appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, butyryl chloride, etc.) (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

  • Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_analysis Analysis Thiazole_Alcohol 4-methyl-5-thiazoleethanol Reaction Esterification at 0°C to RT Thiazole_Alcohol->Reaction Acyl_Chloride Acyl Chloride (Varying Chain Length) Acyl_Chloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Monitoring TLC Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_Product Pure Ester Analog Characterization->Final_Product

Caption: Synthetic workflow for the preparation of 2-(4-methylthiazol-5-yl)ethyl ester analogs.

Part 2: Antimicrobial Efficacy Evaluation

The antimicrobial activity of the synthesized compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol for MIC Determination (Broth Microdilution Method):

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use standard strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).

  • Preparation of Inoculum: Grow the microbial strains in appropriate broth overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay cluster_results Results Compounds Synthesized Analogs Dilution Serial Dilution in 96-well Plate Compounds->Dilution Strains Bacterial & Fungal Strains Inoculation Addition of Microbial Suspension Strains->Inoculation Dilution->Inoculation Incubation 24-48 hours Inoculation->Incubation Observation Visual Inspection for Growth Incubation->Observation MIC_Value Determine MIC Observation->MIC_Value

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: In Vitro Anti-inflammatory Efficacy Evaluation

The anti-inflammatory potential of the compounds can be initially screened using a cell-based assay that measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol for Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

NO_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Analogs Thiazole Analogs Analogs->iNOS Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production and the target for thiazole analogs.

Data Presentation and Comparative Analysis

The efficacy of this compound and its analogs should be presented in a clear, tabular format to facilitate direct comparison.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Compound ID R Group S. aureus E. coli C. albicans
1 -CH₃
2 -CH₂CH₃
3 (Parent) -CH₂(CH₂)₂CH₃
4 -CH₂(CH₂)₃CH₃
5 -CH₂(CH₂)₄CH₃
Control (e.g., Ciprofloxacin)

Table 3: Comparative Anti-inflammatory Efficacy (IC₅₀ in µM)

Compound ID R Group NO Inhibition IC₅₀
1 -CH₃
2 -CH₂CH₃
3 (Parent) -CH₂(CH₂)₂CH₃
4 -CH₂(CH₂)₃CH₃
5 -CH₂(CH₂)₄CH₃
Control (e.g., Dexamethasone)

By analyzing the data in these tables, researchers can elucidate the structure-activity relationship, identifying the optimal ester chain length for each biological activity.

Conclusion

While this compound is currently recognized for its sensory properties, its core thiazole structure suggests a significant, untapped therapeutic potential. This guide provides a scientifically rigorous and logical framework for exploring this potential through the synthesis and comparative efficacy evaluation of a series of its analogs. The detailed experimental protocols and proposed data analysis will enable researchers to systematically investigate the antimicrobial and anti-inflammatory properties of these compounds, potentially leading to the discovery of novel therapeutic agents. The structure-activity relationships derived from such studies will be invaluable for the future design and optimization of thiazole-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 2-(4-methylthiazol-5-yl)ethyl butyrate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on derivatives of 2-(4-methylthiazol-5-yl)ethyl butyrate. While this specific compound is primarily recognized as a flavoring agent, its core thiazole structure is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide will, therefore, outline a systematic approach to modifying the lead compound and evaluating its derivatives to uncover potential therapeutic applications.

Foundational Principles: Why Study This Scaffold?

The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs, such as the antibiotic Penicillin and the antiretroviral Ritonavir.[1] Its aromatic nature and the presence of nitrogen and sulfur atoms allow for diverse intermolecular interactions with biological targets.[3] The lead compound, this compound, can be systematically dissected into three key regions for modification to explore the chemical space and establish a robust SAR.

Diagram: Key Regions for SAR Modification

SAR_Regions cluster_molecule This compound cluster_modifications Potential Modifications Thiazole Thiazole Ring (Region 1) EthylLinker Ethyl Linker (Region 2) Thiazole->EthylLinker C-C bond Mod1 Substitution on ring (e.g., halogens, amines) Thiazole->Mod1 ButyrateEster Butyrate Ester (Region 3) EthylLinker->ButyrateEster Ester linkage Mod2 Vary linker length (e.g., propyl, butyl) EthylLinker->Mod2 Mod3 Alter ester chain (e.g., acetate, hexanoate) ButyrateEster->Mod3

Caption: Key regions of the lead compound for SAR studies.

Hypothetical Target and Assay Design: A Case Study in Kinase Inhibition

For the purpose of this guide, we will hypothesize that the thiazole scaffold has the potential to inhibit a specific protein kinase, a common target in oncology. The goal is to develop derivatives with improved potency and selectivity.

Primary Assay: In Vitro Kinase Inhibition Assay

An in vitro enzyme inhibition assay is a fundamental tool for determining the potency of a compound against a specific enzyme.[4][5] This assay measures the ability of a test compound to reduce the enzymatic activity of our target kinase.

Protocol: Step-by-Step Kinase Inhibition Assay

  • Reagent Preparation :

    • Prepare a stock solution of the purified recombinant target kinase in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase's specific peptide substrate and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to sensitively detect competitive inhibitors.[6]

    • Dissolve test compounds (derivatives) in DMSO to create 10 mM stock solutions.

  • Assay Procedure :

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).

    • Add 20 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Diagram: SAR Study Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization Lead Lead Compound This compound Design Design Derivatives (Modify Regions 1, 2, 3) Lead->Design Synth Chemical Synthesis of Derivative Library Design->Synth PrimaryAssay Primary Screening (In Vitro Kinase Assay) Synth->PrimaryAssay SAR_Analysis SAR Analysis (Identify Trends) PrimaryAssay->SAR_Analysis SAR_Analysis->Design Iterative Design SecondaryAssay Secondary Assays (e.g., Cell Viability) SAR_Analysis->SecondaryAssay OptimizedLead Optimized Lead SecondaryAssay->OptimizedLead InVivo In Vivo Studies OptimizedLead->InVivo

Caption: A typical workflow for a structure-activity relationship study.

Comparative Analysis of Hypothetical Derivatives

The following table presents hypothetical data for a series of designed derivatives to illustrate how SAR is established. The goal is to identify structural features that enhance kinase inhibition (lower IC₅₀ values).

Compound IDModification (Region 1: Thiazole)Modification (Region 2: Linker)Modification (Region 3: Ester)Hypothetical Kinase IC₅₀ (µM)
Lead 4-methyl-CH₂CH₂-Butyrate> 50
Deriv-1A 4-methyl, 2-amino-CH₂CH₂-Butyrate25.3
Deriv-1B 4-phenyl, 2-amino-CH₂CH₂-Butyrate8.1
Deriv-2A 4-phenyl, 2-amino-CH₂CH₂CH₂-Butyrate15.6
Deriv-3A 4-phenyl, 2-amino-CH₂CH₂-Acetate12.4
Deriv-3B 4-phenyl, 2-amino-CH₂CH₂-Hexanoate5.2
Deriv-3C 4-phenyl, 2-amino-CH₂CH₂-Cyclohexylcarboxylate1.8

Interpretation of Hypothetical SAR:

  • Region 1 (Thiazole Ring) : The addition of a 2-amino group (Deriv-1A) appears crucial for activity, likely by forming a key hydrogen bond with the kinase hinge region. Replacing the 4-methyl with a larger, hydrophobic 4-phenyl group (Deriv-1B) significantly improves potency, suggesting a hydrophobic pocket in the binding site.

  • Region 2 (Ethyl Linker) : Increasing the linker length from ethyl to propyl (Deriv-2A) is detrimental to activity, indicating that the original two-carbon spacing is optimal for positioning the other pharmacophoric features.

  • Region 3 (Ester Group) : Modifying the ester chain reveals a clear trend. While a shorter acetate chain (Deriv-3A) is less effective, increasing lipophilicity with a hexanoate group (Deriv-3B) enhances potency. The most potent compound, Deriv-3C, features a bulky, rigid cyclohexyl group, suggesting this region interacts with a large, well-defined hydrophobic pocket.

Advanced Characterization: Computational Modeling and Secondary Assays

Molecular Docking

To rationalize the observed SAR, molecular docking studies can be performed.[7] This computational technique predicts the preferred orientation of a ligand when bound to a target protein.[8][9]

Protocol: Molecular Docking Workflow

  • Target Preparation : Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : Generate 3D structures of the synthesized derivatives and perform energy minimization.

  • Docking Simulation : Use software like AutoDock Vina to dock each derivative into the ATP-binding site of the kinase.[8] The program will generate multiple binding poses and score them based on binding affinity.

  • Analysis : Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. This can validate the hypotheses derived from the experimental SAR data. For example, docking of Deriv-3C would be expected to show the cyclohexyl group occupying a large hydrophobic pocket, consistent with its high potency.

Secondary Assay: Cell-Based Viability Assay

A potent enzyme inhibitor must also be able to penetrate cell membranes and exert its effect in a cellular context. A cell-based viability assay (e.g., MTT or CellTiter-Glo) is a crucial secondary screen.

Protocol: Step-by-Step MTT Assay

  • Cell Culture : Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the most potent derivatives (e.g., Deriv-1B, 3B, 3C) for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis : Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) for each compound.

This guide provides a robust, albeit hypothetical, framework for the systematic evaluation of this compound derivatives. By combining chemical synthesis, in vitro enzymatic assays, cell-based screening, and computational modeling, researchers can effectively navigate the process of transforming a simple scaffold into a potent and selective therapeutic lead.

References

A Comparative Guide to the Nutty and Roasted Flavor Profiles of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor chemistry, thiazoles are a class of heterocyclic compounds renowned for their potent and diverse aroma profiles.[1] Generally characterized by nutty and roasted notes, these compounds are integral to the flavor profiles of a vast array of cooked and processed foods, including roasted meats, coffee, and nuts.[2][3] This guide provides an in-depth comparison of the nutty and roasted flavor profiles of different thiazole compounds, supported by experimental data and methodologies for their analysis.

The Genesis of Thiazole Flavors: The Maillard Reaction

Thiazoles are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4][5] Specifically, the reaction of sulfur-containing amino acids, such as cysteine, with reducing sugars is a key pathway to the formation of many flavor-active thiazoles.[4][6] Understanding this formation mechanism is crucial for controlling and optimizing the desired nutty and roasted flavor profiles in food products.

Diagram: Simplified Maillard Reaction Pathway to Thiazole Formation

Maillard_Reaction AminoAcid Sulfur-Containing Amino Acids (e.g., Cysteine) Strecker Strecker Degradation AminoAcid->Strecker ReducingSugar Reducing Sugars (e.g., Glucose) Intermediates Dicarbonyl Intermediates ReducingSugar->Intermediates Heat Heat Heat->Strecker Intermediates->Strecker Thiazole Thiazole Compounds Strecker->Thiazole

A simplified representation of the Maillard reaction leading to the formation of thiazole compounds.

Comparative Analysis of Key Thiazole Compounds

While the thiazole family is generally associated with nutty and roasted aromas, individual compounds exhibit distinct and nuanced flavor profiles.[1] The following sections detail the characteristics of several prominent thiazoles.

2-Acetylthiazole
  • Flavor Profile: Possesses a strong nutty, popcorn-like, and roasted corn aroma.[7][8][9][10][11] It is a key contributor to the flavor of baked goods, roasted nuts, and coffee.[8]

  • Applications: Widely used as a flavoring agent in snacks, sauces, seasonings, and coffee blends to impart a toasted or nutty character.[8][12]

2-Isobutylthiazole
  • Flavor Profile: Primarily characterized by a green, earthy, and tomato-leaf-like aroma with underlying nutty notes.[13][14][15] Its profile is less roasted and more vegetative compared to other thiazoles.[15]

  • Applications: Commonly used to create fresh tomato and vegetable flavors in sauces, soups, and snacks.[13][16] It can also add complexity to meat and citrus flavors at very low concentrations.[15]

4-Methylthiazole
  • Flavor Profile: Exhibits a nutty, green, and slightly meaty aroma.[17][18][19] It is found naturally in roasted peanuts, cooked beef, and coffee.[18][19]

  • Applications: Utilized in the creation of nutty, meaty, and savory flavors for a variety of food products, including baked goods, meat products, and soups.[17][18]

Benzothiazole
  • Flavor Profile: Described as having a sulfurous, rubbery, and vegetative odor with cooked, nutty, and coffee-like undertones.[20] It also contributes a meaty flavor.[21][22]

  • Applications: Used in small traces to add realism to fruity flavors and to smooth out aggressive notes in a wide range of flavor profiles, including dairy.[21][23] It is naturally found in foods like cooked broccoli, fish, and mozzarella cheese.[24]

2-Isopropyl-4-methylthiazole
  • Flavor Profile: A powerful aroma chemical with roasted meat and nutty notes, along with brothy and slightly onion-like nuances.[25]

  • Applications: A key ingredient in savory and meaty flavor formulations, providing authentic grilled and roasted tones to snacks, soups, and sauces.[25]

2,4-Dimethyl-5-acetylthiazole
  • Flavor Profile: Characterized by a nutty, roasted, and meaty flavor with woody and coffee nuances.[26][27]

  • Applications: Used in meat products, soups, sauces, bakery, and desserts.[26]

Quantitative Data Summary

The following table summarizes the key flavor descriptors for the discussed thiazole compounds, providing a quick reference for comparison.

CompoundCAS NumberKey Flavor Descriptors
2-Acetylthiazole 24295-03-2Nutty, popcorn, roasted corn, baked goods[7][8][9][10]
2-Isobutylthiazole 18640-74-9Green, earthy, tomato leaf, nutty[13][14][15]
4-Methylthiazole 693-95-8Nutty, green, meaty[17][18][19]
Benzothiazole 95-16-9Sulfurous, rubbery, vegetative, cooked, nutty, coffee, meaty[20][22]
2-Isopropyl-4-methylthiazole 15679-13-7Roasted meat, nutty, brothy, onion[25]
2,4-Dimethyl-5-acetylthiazole 38205-60-6Nutty, roasted, meaty, woody, coffee[26][27]

Experimental Protocols for Flavor Profile Analysis

To objectively compare the nutty and roasted flavor profiles of different thiazole compounds, a combination of sensory evaluation and instrumental analysis is required.

Experimental Workflow for Flavor Analysis

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis SensoryPanel Trained Sensory Panel DescriptiveAnalysis Quantitative Descriptive Analysis (QDA) SensoryPanel->DescriptiveAnalysis DataIntegration Data Integration and Correlation Analysis DescriptiveAnalysis->DataIntegration SamplePrep Sample Preparation (e.g., Headspace SPME) GCO Gas Chromatography- Olfactometry (GC-O) SamplePrep->GCO GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SamplePrep->GCMS GCO->DataIntegration GCMS->DataIntegration FinalReport Comprehensive Flavor Profile Comparison DataIntegration->FinalReport

A comprehensive workflow for the analysis and comparison of thiazole flavor profiles.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the nutty and roasted sensory attributes of different thiazole compounds.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various nutty and roasted aroma attributes.[28][29]

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the nutty and roasted characteristics of the thiazole samples.

  • Sample Preparation: Thiazole compounds are diluted to appropriate, safe concentrations in a neutral solvent (e.g., propylene glycol or water).

  • Evaluation: Panelists evaluate the samples in a controlled environment, free from external odors and distractions.[28] They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").[30]

  • Data Analysis: The data is analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the compounds.[30]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds contributing to the nutty and roasted profiles.

Methodology:

  • Sample Introduction: A sample containing the thiazole compound is introduced into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.

  • Olfactometry: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector - FID) and a sniffing port.[31][32][33] A trained assessor sniffs the effluent and records the odor description and intensity of each eluting compound.[34][35]

  • Data Analysis: The olfactometry data is combined with the chromatographic data to create an aromagram, which links specific chemical compounds to their perceived odors.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the thiazole compounds present in a sample.

Methodology:

  • Sample Preparation and Introduction: Similar to GC-O, the sample is prepared and injected into the GC-MS system.

  • Separation and Detection: After separation in the GC column, the compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound.

  • Identification: The mass spectra are compared to a library of known compounds for identification.

  • Quantification: By using an internal standard, the concentration of each identified thiazole compound can be determined.[36][37]

Conclusion

The nutty and roasted flavor profiles of thiazole compounds are diverse and complex, with subtle variations in chemical structure leading to significant differences in sensory perception. A comprehensive understanding of these profiles requires a multi-faceted approach, combining the precision of instrumental analysis with the invaluable insights of human sensory evaluation. The methodologies outlined in this guide provide a robust framework for researchers and scientists to conduct their own comparative analyses, leading to a deeper understanding and more effective application of these potent flavor compounds.

References

A Head-to-Head Comparison of 2-(4-methylthiazol-5-yl)ethyl butyrate with Commercial Flavoring Agents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel flavoring agent, 2-(4-methylthiazol-5-yl)ethyl butyrate, against established commercial alternatives. Designed for researchers, scientists, and product development professionals in the food and beverage industry, this document delves into the chemical properties, flavor profiles, and performance analytics of these compounds. Through detailed experimental protocols and supporting data, we aim to equip you with the necessary insights to make informed decisions in your formulation endeavors.

Introduction: The Flavor Landscape and the Emergence of a New Contender

The quest for unique and impactful flavor profiles is a perpetual driver of innovation in the food and beverage sector. While a vast arsenal of commercial flavoring agents exists, the demand for novel molecules that can deliver complex, authentic, and memorable sensory experiences is ever-present. In this context, this compound emerges as a promising candidate, offering a distinct roasted and nutty flavor profile that can add depth and sophistication to a variety of products.[1][2]

This guide will objectively evaluate this compound against two categories of widely used commercial flavoring agents:

  • The Nutty/Roasted Counterpart: 2,3,5-trimethylpyrazine, a well-established pyrazine derivative known for its characteristic nutty, roasted, and cocoa-like notes.

  • The Fruity Esters: Ethyl butyrate and Isoamyl acetate, two of the most common esters in the flavorist's palette, providing classic pineapple/tutti-frutti and banana/pear notes, respectively.

The comparison will be multifaceted, encompassing not only the intrinsic flavor characteristics of each compound but also their performance within a food matrix, a critical factor influencing the ultimate sensory perception.

Chemical and Flavor Profile Overview

A fundamental understanding of the chemical properties and inherent flavor profiles of these agents is paramount to their effective application.

Compound Chemical Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Flavor Profile
This compoundthis compound94159-31-6C10H15NO2S213.30Roasted, nutty.[2]
2,3,5-trimethylpyrazine2,3,5-trimethylpyrazine14667-55-1C7H10N2122.17Nutty, earthy, cocoa-like, baked potato, roasted peanut.
Ethyl butyrateEthyl butyrate105-54-4C6H12O2116.16Fruity (pineapple, tutti-frutti), sweet.
Isoamyl acetateIsoamyl acetate123-92-2C7H14O2130.18Fruity (banana, pear), sweet.

Experimental Design for Comparative Analysis

To provide a robust and objective comparison, a two-pronged approach is essential: instrumental analysis to quantify the volatile compounds and sensory evaluation to capture the human perception of flavor.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile flavor compounds.[3] This technique provides an objective fingerprint of the aromatic profile of each flavoring agent.

GC-MS is chosen for its high sensitivity and specificity, allowing for the detection and identification of even trace amounts of volatile compounds that can significantly impact the overall flavor profile. The mass spectrometer provides structural information, enabling confident identification of the compounds separated by the gas chromatograph.

Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

  • Matrix Preparation: Prepare a neutral food matrix (e.g., a 5% sugar solution or a simple white sauce) to serve as the base for flavor evaluation. This minimizes interferences from complex food components.

  • Dosing: Accurately dose the chosen food matrix with a precise concentration (e.g., 10 ppm) of each flavoring agent (this compound, 2,3,5-trimethylpyrazine, ethyl butyrate, and isoamyl acetate) in separate vials. A control sample of the matrix without any added flavor is also prepared.

  • Equilibration: Seal the vials and allow them to equilibrate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace of each vial for a fixed duration (e.g., 20 minutes) to adsorb the volatile compounds.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each compound by integrating the peak areas.

Caption: Experimental workflow for GC-MS analysis of flavoring agents.

Sensory Evaluation

While instrumental analysis provides valuable quantitative data, sensory evaluation is indispensable for understanding the human perception of flavor, which is a complex interplay of taste and aroma.

A combination of a discriminative test (Triangle Test) and a descriptive test (Quantitative Descriptive Analysis) will be employed. The Triangle Test will determine if a perceptible difference exists between the novel and commercial agents, while the Quantitative Descriptive Analysis will provide a detailed characterization of the sensory attributes of each.

Panelist Selection and Training:

  • Recruit a panel of 15-20 individuals who are non-smokers and have no known taste or smell disorders.

  • Conduct initial screening for basic taste and odor recognition.

  • For the Quantitative Descriptive Analysis, provide panelists with extensive training (10-15 hours) to develop a standardized vocabulary for describing the nutty, roasted, and fruity attributes of the samples. Reference standards for each attribute should be provided.

Triangle Test Protocol:

  • Objective: To determine if a sensory difference exists between this compound and 2,3,5-trimethylpyrazine at a given concentration in a neutral food matrix.

  • Sample Presentation: Present each panelist with three coded samples, two of which are identical and one is different (e.g., two samples of the matrix with 2,3,5-trimethylpyrazine and one with this compound). The order of presentation should be randomized for each panelist.

  • Evaluation: Ask panelists to identify the "odd" sample.

  • Data Analysis: Analyze the number of correct identifications using a statistical table for triangle tests to determine if the difference is significant (p < 0.05).

Quantitative Descriptive Analysis (QDA) Protocol:

  • Objective: To create a detailed sensory profile of each flavoring agent.

  • Sample Presentation: Present each panelist with coded samples of the neutral matrix containing each of the four flavoring agents, one at a time.

  • Evaluation: Panelists will rate the intensity of pre-defined sensory attributes (e.g., "roasted," "nutty," "cocoa," "fruity," "pineapple," "banana," "sweet," "chemical") on a 15-cm line scale anchored with "low" and "high" at the ends.

  • Data Analysis: Convert the line scale ratings to numerical data and analyze using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples. The results can be visualized using a spider plot.

Sensory_Evaluation_Logic Start Sensory Evaluation of Flavoring Agents TriangleTest Triangle Test (Is there a difference?) Start->TriangleTest QDA Quantitative Descriptive Analysis (What are the differences?) Start->QDA NoDifference No Significant Difference Perceived TriangleTest->NoDifference p >= 0.05 Difference Significant Difference Perceived TriangleTest->Difference p < 0.05 Profile Detailed Sensory Profile Generated QDA->Profile

Caption: Logical flow of the sensory evaluation process.

The Critical Role of the Food Matrix

The performance of a flavoring agent is not solely dependent on its intrinsic properties but is significantly influenced by its interaction with the food matrix.[4][5][6] Components such as fats, proteins, and carbohydrates can bind to flavor molecules, altering their release and, consequently, their perception.[5]

  • Fat Content: Lipophilic (fat-soluble) flavor compounds will have a greater affinity for the fat phase in a food product. In high-fat matrices, the release of these compounds into the headspace (for aroma perception) may be slower and more sustained.

  • Protein Content: Proteins can bind with certain flavor molecules, particularly aldehydes and ketones, which can either suppress or enhance their perception depending on the nature of the interaction.

  • Carbohydrate Content: Polysaccharides can increase the viscosity of a food product, which can hinder the diffusion and release of flavor compounds.

Therefore, it is crucial to evaluate the performance of this compound and the commercial alternatives in various food matrices relevant to their intended applications (e.g., a high-fat bakery filling, a protein-rich beverage, and a simple confectionery).

Synthesis of this compound

A general understanding of the synthesis of this novel compound is valuable for assessing its commercial viability and potential impurities. A plausible synthetic route involves a multi-step process. One potential pathway starts with 2-acetylbutyrolactone, which undergoes amination, chlorination, condensation, and oxidation to form 4-methyl-5-(2-hydroxyethyl)-thiazole.[7] This intermediate is then esterified with butyric acid or a derivative thereof to yield the final product, this compound.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for the head-to-head comparison of this compound with established commercial flavoring agents. By employing a combination of rigorous instrumental analysis and detailed sensory evaluation, researchers and product developers can gain a nuanced understanding of the performance characteristics of this novel compound.

The distinct roasted and nutty profile of this compound presents a compelling opportunity to create unique and sophisticated flavor experiences. However, its success in the market will be contingent on its performance in real-world food applications. Future research should focus on exploring its synergies with other flavoring agents and its stability under various processing conditions. The methodologies presented herein provide a robust foundation for such investigations, paving the way for the next generation of innovative and appealing food and beverage products.

References

A Guide to Ensuring Reproducibility and Robustness in Flavor Analysis: The Case of 2-(4-methylthiazol-5-yl)ethyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food science, the ability to conduct reproducible and robust experiments is the cornerstone of credible and impactful research. In the realm of flavor and fragrance analysis, where sensory perception and complex chemical interactions are paramount, this challenge is particularly acute. This guide provides an in-depth technical framework for ensuring the integrity of experiments involving the flavor compound 2-(4-methylthiazol-5-yl)ethyl butyrate, a key ingredient known for its characteristic roasted and nutty aroma.[1] By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the tools to generate reliable and comparable data.

Understanding the Compound: this compound

This compound (CAS No. 94159-31-6) is a synthetic flavoring agent widely used in the food and fragrance industry.[1][2] Its chemical structure, featuring a thiazole ring, contributes to its desirable sensory properties.[2] Thiazole derivatives are known for their diverse flavor profiles and are often found in thermally processed foods.[3]

Key Properties:

  • Molecular Formula: C₁₀H₁₅NO₂S[]

  • Molecular Weight: 213.30 g/mol [1]

  • Appearance: Colorless to yellow liquid[1][5]

  • Odor Profile: Roasted, nutty[1][5]

  • Solubility: Soluble in ethanol and non-polar solvents; insoluble in water.[1]

The purity of synthetic flavor compounds is a critical factor influencing experimental outcomes. Impurities from the synthesis process can alter the perceived flavor and introduce variability.[6][7][8][9] Therefore, it is imperative to use a well-characterized, high-purity standard of this compound for all experimental work.

Ensuring Reproducibility in Sensory Analysis

Sensory analysis, while subjective by nature, can be conducted with a high degree of rigor and reproducibility through standardized methodologies and trained panelists.[10][11][12] The following protocol outlines a descriptive sensory analysis designed to evaluate the flavor profile of this compound in a model food system.

Experimental Protocol: Descriptive Sensory Analysis

This protocol is designed to qualitatively and quantitatively characterize the sensory attributes of this compound.

2.1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to discriminate between different flavor profiles, and descriptive abilities.

  • Conduct training sessions to familiarize panelists with the key aroma attributes associated with nutty and roasted flavors, using reference standards (e.g., hazelnut extract, toasted almond oil, coffee aroma).

  • Develop a consensus vocabulary for the sensory attributes to be evaluated.

2.2. Sample Preparation:

  • Prepare a stock solution of this compound (purity >98%) in propylene glycol at a concentration of 0.1%.

  • Incorporate the stock solution into a simple, neutral food matrix (e.g., a solution of 5% sucrose and 0.1% xanthan gum in deionized water) at three different concentrations (e.g., 1, 5, and 10 ppm).

  • Prepare a blank sample (matrix without the flavor compound) as a control.

  • Present samples (approximately 20 mL) in coded, opaque containers at a controlled temperature (e.g., 20°C).

2.3. Evaluation Procedure:

  • Conduct the evaluation in a sensory analysis laboratory with individual booths under controlled lighting and ventilation.[13]

  • Instruct panelists to evaluate the samples in a randomized order.

  • Provide panelists with a scorecard containing the developed sensory attributes (e.g., nutty, roasted, buttery, savory, chemical) and a line scale (e.g., 0 = not perceptible, 10 = very strong) for rating the intensity of each attribute.

  • Include a section for open-ended comments to capture any additional perceptions.

  • Provide unsalted crackers and deionized water for palate cleansing between samples.

2.4. Data Analysis:

  • Analyze the intensity ratings for each attribute using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations are different from each other and the control.

  • Evaluate panelist performance for repeatability and reproducibility.[10][11][14]

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Training->Sample_Prep Sensory_Evaluation Sensory Evaluation in Controlled Booths Sample_Prep->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Panel_Performance Panel Performance Review Stat_Analysis->Panel_Performance GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Spiking Sample Spiking with Analyte & Internal Standard SPME_Extraction SPME Sample_Spiking->SPME_Extraction GC_Separation GC Separation SPME_Extraction->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Olfactory_Detection Olfactometry Effluent_Split->Olfactory_Detection Quantification Quantification FID_Detection->Quantification Odor_Description Odor Description Olfactory_Detection->Odor_Description Method_Validation Method Validation & Robustness Testing Quantification->Method_Validation Odor_Description->Method_Validation

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Methylthiazol-5-yl)ethyl butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-Methylthiazol-5-yl)ethyl butyrate (CAS No. 94159-31-6), a compound utilized in the flavor and fragrance industry.[1] By adhering to these procedures, laboratory professionals can mitigate risks and maintain compliance with safety regulations.

Understanding the Compound: Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of the key physicochemical characteristics of this compound.

PropertyValueSource
CAS Number 94159-31-6[1]
Molecular Formula C10H15NO2S[1]
Molecular Weight 213.30 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 136 °C at 4 mmHg[1]
Density Approximately 1.11 g/cm³[1][]
Solubility Insoluble in water; Soluble in non-polar solvents and alcohol.[4]

Hazard Assessment: A Precautionary Approach

There is conflicting information regarding the GHS hazard classification of this compound. While a significant number of reports suggest it does not meet the criteria for hazardous classification, other sources indicate potential for skin irritation (H315), eye irritation (H319), and specific target organ toxicity via single exposure (H335).[5] In the absence of a definitive Safety Data Sheet (SDS) from the manufacturer, a conservative approach is warranted. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Disposal Protocol: A Step-by-Step Guide

The following protocol is based on established best practices for the disposal of water-insoluble, non-halogenated organic waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Nitrile gloves: To prevent skin contact.

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

  • Designated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solvents .

  • Avoid Mixing: Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[7] Incompatible materials can react violently or produce toxic gases.[7]

  • Aqueous Waste: Due to its insolubility in water, do not dispose of this chemical down the drain.[4] Any aqueous solutions contaminated with this compound must be treated as chemical waste.

Step 3: Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.[8][9]

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[8]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents. The label should include:

    • The full chemical name: "this compound"

    • An approximate concentration or volume of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

Step 4: Waste Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • Location: The SAA should be at or near the point of generation and away from general laboratory traffic.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[7][8]

Step 5: Final Disposal
  • Licensed Waste Contractor: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Do Not Incinerate in the Lab: Do not attempt to incinerate this chemical in standard laboratory equipment.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation: This compound PPE Don Appropriate PPE: Gloves, Safety Glasses, Lab Coat Start->PPE Characterize Characterize Waste: Liquid, Water-Insoluble, Non-Halogenated Organic PPE->Characterize Segregate Segregate Waste Characterize->Segregate Container Select & Label Container: Chemically Compatible, Secure Lid, 'Hazardous Waste' Label Segregate->Container Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Container->Store Dispose Arrange for Pickup by Licensed Waste Contractor Store->Dispose End Disposal Complete Dispose->End

Caption: Decision workflow for the disposal of this compound.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.